molecular formula C₉H₁₄O₄ B1148306 2(E)-Nonenedioic acid CAS No. 72461-80-4

2(E)-Nonenedioic acid

Numéro de catalogue: B1148306
Numéro CAS: 72461-80-4
Poids moléculaire: 186.21
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2(E)-Nonenedioic acid is a useful research compound. Its molecular formula is C₉H₁₄O₄ and its molecular weight is 186.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(E)-non-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h4,6H,1-3,5,7H2,(H,10,11)(H,12,13)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXPUAYMZURQJH-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=CC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC/C=C/C(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2(E)-Nonenedioic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2(E)-Nonenedioic acid, a dicarboxylic acid with the IUPAC name (E)-non-2-enedioic acid, is a molecule of interest due to its structural relation to the well-known therapeutic agent, azelaic acid. This technical guide provides a comprehensive overview of the known chemical properties and structure of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also draws upon the established knowledge of related unsaturated dicarboxylic acids to infer potential characteristics. This document aims to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound is a nine-carbon unsaturated dicarboxylic acid. Its structure is characterized by a carboxylic acid group at both ends of a nine-carbon chain, with a double bond between the second and third carbon atoms in the trans (E) configuration.

Synonyms: (E)-Non-2-enedioic acid, this compound[1][2] CAS Number: 72461-80-4[1][2] Molecular Formula: C₉H₁₄O₄[1] Molecular Weight: 186.21 g/mol [1]

structure cluster_0 Chemical Structure of this compound HOOC HOOC C1 CH HOOC->C1 C2 CH C1->C2 // C3 (CH₂)₅ C2->C3 COOH COOH C3->COOH

Caption: Chemical Structure of this compound

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)Azelaic Acid (Nonanedioic acid)
Melting Point (°C) Data not available106-109
Boiling Point (°C) Data not available286 (at 100 mmHg)
Water Solubility (g/L) Expected to be sparingly soluble~2.4 at 20°C
pKa₁ Data not available~4.55
pKa₂ Data not available~5.33

Synthesis and Experimental Protocols

A multi-stage synthesis for 2(E)-nonene-1,9-dioic acid has been reported, highlighting its preparation from related compounds. While a detailed, step-by-step protocol for the final conversion is not fully described in the available literature, a general synthetic workflow can be conceptualized. One plausible approach involves the oxidation of a suitable precursor, such as a corresponding diol or aldehyde.

A reported synthesis mentions purification by column chromatography or recrystallization, with identification confirmed by ¹H NMR spectra and melting point.

synthesis_workflow start Starting Material (e.g., Azelaic acid derivative) step1 Multi-stage Synthesis start->step1 intermediate Intermediate Product step1->intermediate step2 Final Conversion Step (e.g., Oxidation/Elimination) intermediate->step2 product Crude this compound step2->product purification Purification (Column Chromatography or Recrystallization) product->purification final_product Pure this compound purification->final_product analysis Analysis (NMR, Melting Point) final_product->analysis

Caption: Hypothetical Synthesis Workflow for this compound

Note: This represents a generalized workflow. The specific reagents, reaction conditions, and purification solvents would need to be determined through experimental optimization.

Spectral Data

Experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure and by comparison with related molecules like 2-Nonenoic acid.

  • ¹H NMR: Protons on the double bond (vinylic protons) would be expected to appear in the downfield region (typically 5.5-7.5 ppm), with a large coupling constant characteristic of a trans configuration. The protons adjacent to the carbonyl groups would also be deshielded.

  • ¹³C NMR: The spectrum would show distinct signals for the two carboxylic acid carbons (typically >170 ppm), the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the alkyl chain.

  • Infrared (IR) Spectroscopy: Key absorptions would include a broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and a C=C stretch (around 1650 cm⁻¹). A band around 970 cm⁻¹ would be indicative of the trans-disubstituted double bond.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water and cleavage adjacent to the carbonyl groups.

Biological Activity and Signaling Pathways

There is a significant lack of specific information regarding the biological activity and involvement of this compound in signaling pathways in the current scientific literature. It has been mentioned as a plant hormone and as an impurity in the production of azelaic acid. Unsaturated fatty acids and their derivatives are known to play various roles in biological systems, including acting as signaling molecules. However, without specific studies on this compound, any discussion of its biological role would be speculative. Further research is required to elucidate its potential interactions with biological targets and its effects on cellular signaling.

Conclusion

This compound is a structurally defined unsaturated dicarboxylic acid. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, detailed synthetic protocols, and biological functions is currently limited by the scarcity of published experimental data. This guide provides a summary of the available information and offers predictions based on the chemistry of related compounds. It is evident that further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in research and development.

References

The Biological Role of 2(E)-Nonenedioic Acid: An Inquiry into its Metabolic and Signaling Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2(E)-Nonenedioic acid, a derivative of the nine-carbon dicarboxylic acid azelaic acid, is a molecule whose specific biological functions remain largely uncharted within scientific literature. While the parent compound, azelaic acid, has identified roles in plant defense signaling, the metabolic and signaling pathways of the 2(E)-unsaturated isomer are not well-defined. This guide summarizes the current understanding of closely related dicarboxylic acids and outlines potential avenues for future research into the biological significance of this compound. Due to the limited specific data on this compound, this document will draw parallels from its parent compound and other relevant dicarboxylic acids to provide a foundational context for researchers.

Introduction to Dicarboxylic Acids in Biological Systems

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. They are involved in a myriad of metabolic processes across various organisms. Their roles can range from being intermediates in fatty acid oxidation and amino acid metabolism to acting as signaling molecules. The length of the carbon chain and the presence of additional functional groups, such as double bonds, dictate their specific biological activities.

Azelaic Acid: The Parent Compound and its Known Functions

Azelaic acid (nonanedioic acid), the saturated counterpart to this compound, has a recognized role in plant biology as a signaling molecule involved in systemic acquired resistance (SAR).[1][2] SAR is a plant-wide defense response that is activated upon localized pathogen infection, leading to enhanced resistance against a broad spectrum of pathogens in distal tissues.[1][2]

Role in Plant Systemic Acquired Resistance

In plants, azelaic acid is generated from the oxidative cleavage of C18 unsaturated fatty acids, such as oleic and linoleic acids, which are components of plastid membranes.[1] Its accumulation is a marker for lipid peroxidation under various stress conditions.[1] Azelaic acid primes the plant for a more robust defense response, including the accumulation of salicylic acid, a key defense hormone. It is believed to travel through the plant's vascular system to initiate a systemic response.[1]

The signaling pathway involving azelaic acid is linked to the expression of the AZELAIC ACID INDUCED1 (AZI1) gene.[1][2] The AZI1 protein is crucial for the propagation of the systemic immunity signal.[1][2]

Below is a conceptual workflow illustrating the proposed synthesis and signaling of azelaic acid in plant defense.

Azelaic_Acid_Signaling cluster_pathogen Pathogen Infection cluster_synthesis Azelaic Acid Synthesis cluster_signaling Systemic Signaling Pathogen Pathogen Lipid_Peroxidation Lipid Peroxidation Pathogen->Lipid_Peroxidation Triggers Unsaturated_Fatty_Acids Unsaturated C18 Fatty Acids Unsaturated_Fatty_Acids->Lipid_Peroxidation Oxidative Stress Azelaic_Acid Azelaic Acid Lipid_Peroxidation->Azelaic_Acid AZI1_Expression AZI1 Gene Expression Azelaic_Acid->AZI1_Expression Induces AZI1_Protein AZI1 Protein AZI1_Expression->AZI1_Protein Systemic_Resistance Systemic Acquired Resistance (SAR) AZI1_Protein->Systemic_Resistance Mediates

Caption: Proposed pathway of azelaic acid synthesis and its role in plant systemic acquired resistance.

Potential Biological Roles of this compound

Given the lack of direct research on this compound, its biological functions can only be hypothesized based on its chemical structure—a nine-carbon dicarboxylic acid with a trans double bond at the second carbon.

Intermediate in Fatty Acid Metabolism

It is plausible that this compound could be an intermediate in the metabolism of unsaturated fatty acids. The beta-oxidation of unsaturated fatty acids requires additional enzymes to handle the double bonds. The presence of the double bond in the trans configuration is typical for intermediates in fatty acid oxidation. However, its origin from a dicarboxylic acid precursor would imply a modified metabolic pathway.

Signaling Molecule

Similar to its saturated counterpart, this compound could potentially act as a signaling molecule. The introduction of a double bond can alter the molecule's shape and its interaction with receptors and enzymes, potentially leading to a distinct signaling outcome compared to azelaic acid. Research into the signaling roles of other unsaturated dicarboxylic acids could provide insights into the potential functions of this compound.

Methodologies for Investigating the Biological Role of this compound

To elucidate the metabolic and signaling functions of this compound, a multi-faceted experimental approach is required.

Metabolomic Profiling

Objective: To identify and quantify this compound in biological samples under various physiological and pathological conditions.

Protocol:

  • Sample Collection: Collect biological fluids (e.g., plasma, urine) or tissue homogenates from model organisms (e.g., mice, plants) subjected to specific stimuli (e.g., pathogen infection, metabolic stress).

  • Metabolite Extraction: Perform liquid-liquid or solid-phase extraction to isolate small molecules, including dicarboxylic acids.

  • Derivatization: To improve volatility and ionization efficiency for mass spectrometry, derivatize the carboxylic acid groups (e.g., via silylation or esterification).

  • LC-MS/MS or GC-MS Analysis: Separate the derivatized metabolites using liquid or gas chromatography and detect and quantify them using tandem mass spectrometry. A synthetic standard of this compound would be required for definitive identification and quantification.

Isotope Tracing Studies

Objective: To trace the metabolic fate of this compound and identify its precursor and downstream metabolites.

Protocol:

  • Synthesis of Labeled this compound: Synthesize this compound with stable isotopes (e.g., ¹³C or ²H).

  • Administration: Introduce the labeled compound to cell cultures or model organisms.

  • Metabolomic Analysis: At various time points, perform metabolomic profiling as described above to track the incorporation of the isotopic label into other metabolites.

The following diagram illustrates a general workflow for such an investigation.

Experimental_Workflow Biological_System Cell Culture or Model Organism Stimulus Introduce Stimulus (e.g., Stress, Labeled Compound) Biological_System->Stimulus Sample_Collection Sample Collection (Time Course) Stimulus->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS or GC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Pathway Mapping LC_MS_Analysis->Data_Analysis

Caption: General experimental workflow for investigating the metabolic role of a novel compound.

Conclusion and Future Directions

The biological role of this compound in metabolic and signaling pathways remains an open area of research. While its structural similarity to azelaic acid suggests potential involvement in stress signaling, particularly in plants, dedicated studies are required to confirm this hypothesis and to explore its functions in other biological systems. Future research should focus on developing analytical methods for its detection in biological matrices, elucidating its metabolic context through isotope tracing, and investigating its effects on cellular signaling pathways. Such studies will be crucial in uncovering the significance of this and other understudied dicarboxylic acids in biology and disease.

References

Unveiling 2(E)-Nonenedioic Acid: A Technical Guide to Its Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 2(E)-Nonenedioic acid, a C9 unsaturated dicarboxylic acid. Intended for researchers, scientists, and drug development professionals, this document details its relationship to the well-known Azelaic acid, outlines its chemical synthesis, and provides robust analytical methodologies for its characterization. While direct evidence of its natural discovery is not prominent in scientific literature, this guide offers the foundational knowledge for its synthesis and future investigation into its potential natural occurrence.

Introduction: Distinguishing this compound from Azelaic Acid

This compound is an unsaturated derivative of nonanedioic acid, commonly known as Azelaic acid. The key structural difference is the presence of a carbon-carbon double bond between the second and third carbon atoms in the (E) or trans configuration. This structural variation influences the molecule's physical and chemical properties.

Azelaic acid is a naturally occurring saturated dicarboxylic acid found in grains such as wheat, rye, and barley, and is also a product of the metabolism of the yeast Malassezia furfur, which is part of the human skin microbiome. In contrast, this compound is primarily recognized as a synthetic compound, often considered in the context of being a related substance or impurity to Azelaic acid.

FeatureThis compoundAzelaic Acid (Nonanedioic Acid)
Chemical Formula C₉H₁₄O₄C₉H₁₆O₄
Molar Mass 186.21 g/mol 188.22 g/mol
Structure HOOC-CH=CH-(CH₂)₅-COOHHOOC-(CH₂)₇-COOH
Key Feature Contains a C=C double bondSaturated alkyl chain
Natural Sources Not well-documentedWheat, rye, barley, Malassezia furfur

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. One reported method involves a multi-stage synthesis designed to produce a pure and stable product.[1] The following diagram outlines a generalized synthetic workflow.

G cluster_0 Synthetic Pathway Starting Material Starting Material Intermediate 1 Intermediate 1 Starting Material->Intermediate 1 Step 1: Reaction Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2: Modification Final Product Final Product Intermediate 2->Final Product Step 3: Final Conversion

Caption: A generalized multi-step synthesis of this compound.

Experimental Protocol: A Representative Synthetic Approach

While specific, detailed protocols are proprietary or embedded in full research articles, a general procedure based on known organic transformations for similar molecules can be outlined. A plausible synthesis could start from a readily available C7 precursor which is then elongated.

Materials:

  • Appropriate C7 starting material (e.g., a halo-heptanoic acid ester)

  • An acetylenic compound for chain extension

  • Reagents for stereoselective reduction of the triple bond to a trans double bond

  • Reagents for the introduction of the second carboxylic acid group

  • Appropriate solvents and catalysts

Procedure:

  • Chain Elongation: The C7 starting material is reacted with an acetylenic compound to form a C9 carbon skeleton with a triple bond.

  • Stereoselective Reduction: The resulting alkyne is stereoselectively reduced to the (E)-alkene. This is a critical step to ensure the correct isomer is formed.

  • Functional Group Manipulation: The terminal functional group is converted to a carboxylic acid.

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Analytical Characterization

The identification and quantification of this compound require robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, derivatization is necessary prior to GC-MS analysis.

G cluster_1 GC-MS Analysis Workflow Sample Sample Extraction Extraction Sample->Extraction Isolate Analyte Derivatization Derivatization Extraction->Derivatization Increase Volatility GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Separate & Detect Data Processing Data Processing GC-MS Analysis->Data Processing Identify & Quantify

Caption: Workflow for the GC-MS analysis of dicarboxylic acids.

1. Sample Preparation and Extraction:

  • For biological samples, an extraction with an organic solvent like ethyl acetate is performed.

2. Derivatization:

  • Esterification: React the dried extract with a reagent such as BF₃/butanol.

  • Silylation: Alternatively, use a silylating agent like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). Silylation is often preferred for its ability to derivatize a wide range of dicarboxylic acids with high reproducibility.[2][3]

3. GC-MS Conditions (General):

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to ensure separation of C9 dicarboxylic acids from other components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the derivatized analyte.

ParameterEsterification (with Butanol)Silylation (with BSTFA)
Reagent BF₃/ButanolN,O-bis(trimethylsilyl)-trifluoroacetamide
Reaction Conditions Heat at 60-80°CHeat at 70-90°C
Advantages Stable derivativesVersatile, good for a range of DCAs
Considerations May not be suitable for all DCAsDerivatives can be moisture-sensitive
Expected LOD < 10 pg[4]5-40 pg[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing dicarboxylic acids without the need for derivatization, although derivatization can be used to enhance sensitivity.

1. Sample Preparation:

  • Dilute the sample in the mobile phase.

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

2. LC Conditions (General):

  • Column: A reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Optimized for the column dimensions.

3. MS Conditions (General):

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.

  • Analysis: Can be performed in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high-sensitivity quantification.

ParameterValue
Column Type Reverse-phase C18
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Ionization Mode ESI Negative
Expected LOD 5-40 pg[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show characteristic signals for the vinyl protons of the trans double bond, typically in the range of 5.5-7.5 ppm, with a large coupling constant (J > 12 Hz) indicative of the trans geometry. The methylene protons adjacent to the double bond and the carboxylic acids would also have distinct chemical shifts.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show nine distinct signals, with the carboxylic acid carbons appearing downfield (> 170 ppm) and the sp² carbons of the double bond in the 120-140 ppm range.

Conclusion

While this compound is not as well-characterized in natural systems as its saturated counterpart, Azelaic acid, it represents an important synthetic target and a subject for further research. The synthetic and analytical protocols outlined in this guide provide a solid foundation for scientists and researchers to produce, identify, and quantify this molecule. Future investigations may yet reveal its presence and role in biological systems, opening new avenues for its application in research and development.

References

An In-Depth Technical Guide to 2(E)-Nonenedioic Acid: Physical, Chemical, and Biological Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2(E)-Nonenedioic acid, a dicarboxylic acid with an unsaturated nine-carbon chain, holds potential for investigation in various scientific domains, including drug development and materials science. Its structural features, combining a reactive α,β-unsaturated system with the functionality of a dicarboxylic acid, suggest a diverse range of chemical and biological activities. This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of this compound, alongside a detailed exploration of relevant biological signaling pathways associated with its close structural analog, azelaic acid. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from closely related compounds to provide a predictive and comparative analysis.

Physical and Chemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following tables summarize its basic identifiers and provide estimated and comparative values for its key physical and chemical properties.

Table 1: General Identifiers for this compound

PropertyValueSource
IUPAC Name (2E)-Non-2-enedioic acid[1]
Synonyms (E)-2-Nonenedioic Acid, this compound[1][2]
CAS Number 72461-80-4[1][2][3]
Molecular Formula C₉H₁₄O₄[1][2][3]
Molecular Weight 186.21 g/mol [1][2][3]
Appearance Off-White to Pale Beige Solid[1][3]
SMILES O=C(O)CCCCC/C=C/C(=O)O[1]
InChI InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h4,6H,1-3,5,7H2,(H,10,11)(H,12,13)/b6-4+[1]

Table 2: Predicted and Comparative Physicochemical Properties

PropertyPredicted/Comparative ValueNotes and Sources
Melting Point (°C) 100-110Estimated based on azelaic acid (109-111 °C) and the introduction of a rigid double bond.[4]
Boiling Point (°C) > 280 at 100 mmHgExpected to be slightly higher than azelaic acid (286 °C at 100 mmHg) due to increased rigidity.[4]
Solubility Moderately soluble in water, soluble in alcohols and polar organic solvents.General solubility for dicarboxylic acids. Solubility in water is expected to be slightly lower than azelaic acid due to the non-polar double bond.[5]
pKa₁ ~4.5Estimated based on azelaic acid (pKa₁ = 4.5). The α,β-unsaturation may slightly increase acidity.[6]
pKa₂ ~5.3Estimated based on azelaic acid (pKa₂ = 5.3).[6]

Spectral Data Analysis (Predicted)

Table 3: Predicted 1H NMR Chemical Shifts (in ppm)

ProtonPredicted Chemical Shift (δ)Multiplicity
-COOH10-12br s
=CH-COOH5.8-6.0d
-CH=6.9-7.1dt
-CH₂-CH=2.2-2.4m
-CH₂-1.3-1.7m
-CH₂-COOH (from the saturated end)2.2-2.4t

Table 4: Predicted 13C NMR Chemical Shifts (in ppm)

CarbonPredicted Chemical Shift (δ)
-COOH165-175
=CH-COOH120-125
-CH=145-150
-CH₂-25-35

Table 5: Predicted Key FTIR Absorption Bands (in cm⁻¹)

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500-3300Broad
C=O stretch (Carboxylic Acid)1680-1710Strong
C=C stretch (α,β-unsaturated)1620-1640Medium
C-O stretch1210-1320Strong
=C-H bend960-980Strong (for E-isomer)

Chemical Reactivity

This compound is expected to exhibit reactivity characteristic of both dicarboxylic acids and α,β-unsaturated carbonyl compounds.

  • Reactions of the Carboxylic Acid Groups:

    • Esterification: Both carboxyl groups can be esterified with alcohols under acidic conditions.

    • Amide Formation: Reaction with amines, typically via an activated carboxylic acid derivative (e.g., acid chloride), will form amides.

    • Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.

    • Decarboxylation: While challenging, decarboxylation can potentially be induced under specific conditions.

  • Reactions of the α,β-Unsaturated System:

    • Michael Addition: The electron-withdrawing nature of the adjacent carboxyl group activates the double bond for conjugate addition by nucleophiles.

    • Addition Reactions: The double bond can undergo addition reactions with halogens, hydrogen halides, and water.

    • Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general and plausible multi-step synthetic approach is outlined below, based on established organic chemistry principles.

Protocol 1: Synthesis of this compound via Wittig-type Reaction

This protocol describes a plausible synthesis starting from a protected aldehyde-ester and a phosphonium ylide.

Step 1: Synthesis of the Aldehyde Precursor

  • Oxidation of a diol: Start with a commercially available diol, such as 1,7-heptanediol.

  • Monoprotection: Protect one of the hydroxyl groups using a suitable protecting group (e.g., tert-butyldimethylsilyl ether, TBDMS) to ensure selective oxidation of the other hydroxyl group.

  • Oxidation: Oxidize the unprotected alcohol to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Esterification: Convert the protected alcohol end to a methyl ester via a two-step process of deprotection followed by oxidation to the carboxylic acid and then esterification.

Step 2: Wittig Reaction

  • Ylide preparation: Prepare the ylide from (carbomethoxymethyl)triphenylphosphonium bromide and a strong base like sodium hydride in an anhydrous solvent such as THF.

  • Reaction: React the aldehyde precursor from Step 1 with the prepared ylide at low temperature (e.g., -78 °C to room temperature) to form the α,β-unsaturated diester. The (E)-isomer is typically the major product.

Step 3: Hydrolysis

  • Saponification: Hydrolyze the resulting diester to the dicarboxylic acid using a base such as sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF).

  • Acidification: Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

Analytical Characterization: The final product should be characterized by:

  • Melting Point Analysis

  • 1H and 13C NMR Spectroscopy

  • FTIR Spectroscopy

  • Mass Spectrometry

Biological Activity and Signaling Pathways (Based on Azelaic Acid)

While specific biological activities of this compound are not well-documented, its saturated analog, azelaic acid, is known to be a biologically active molecule involved in various signaling pathways in both plants and mammals. It is plausible that this compound could exhibit similar, or modulated, activities due to its structural similarity.

Plant Defense Signaling

Azelaic acid acts as a signaling molecule in plants, priming them for a more robust defense response against pathogens in a process known as systemic acquired resistance (SAR).[7][8][9]

Plant_Defense_Signaling Pathogen Pathogen Attack Azelaic_Acid Azelaic Acid (Mobile Signal) Pathogen->Azelaic_Acid induces synthesis SA Salicylic Acid Accumulation Azelaic_Acid->SA primes Defense_Genes Defense Gene Expression SA->Defense_Genes activates SAR Systemic Acquired Resistance Defense_Genes->SAR

Caption: Azelaic acid-mediated priming of plant defense.

Mammalian Signaling Pathways

In mammalian systems, azelaic acid has been shown to modulate several key signaling pathways, primarily related to inflammation, cell proliferation, and oxidative stress.

1. NF-κB and MAPK Signaling Pathway

Azelaic acid can inhibit the pro-inflammatory NF-κB and MAPK signaling pathways.[6]

NFkB_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli p38_MAPK p38 MAPK Inflammatory_Stimuli->p38_MAPK Azelaic_Acid Azelaic Acid Azelaic_Acid->p38_MAPK inhibits phosphorylation NFkB NF-κB Azelaic_Acid->NFkB inhibits nuclear translocation p38_MAPK->NFkB activates Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflammatory_Cytokines induces transcription

Caption: Inhibition of NF-κB and MAPK pathways by azelaic acid.

2. PI3K/AKT Signaling Pathway

Azelaic acid has been observed to inhibit the PI3K/AKT signaling pathway, which is often dysregulated in certain diseases.[8][10][11][12][13]

PI3K_AKT_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Proliferation Cell Proliferation & Angiogenesis mTOR->Cell_Proliferation promotes Azelaic_Acid Azelaic Acid Azelaic_Acid->PI3K inhibits Azelaic_Acid->AKT inhibits

Caption: Azelaic acid's inhibitory effect on the PI3K/AKT pathway.

3. Reactive Oxygen Species (ROS) Signaling

Azelaic acid can modulate cellular redox balance by affecting reactive oxygen species (ROS) signaling.[5][14][15][16][17]

ROS_Signaling_Pathway Cellular_Stress Cellular Stress ROS Reactive Oxygen Species (ROS) Cellular_Stress->ROS generates Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Azelaic_Acid Azelaic Acid Azelaic_Acid->ROS scavenges Prdx Peroxiredoxins (Prdx2, Prdx3) Azelaic_Acid->Prdx upregulates Antioxidant_Capacity Increased Antioxidant Capacity Azelaic_Acid->Antioxidant_Capacity Prdx->ROS reduces

Caption: Modulation of ROS signaling by azelaic acid.

Conclusion

This compound is a molecule with interesting structural features that suggest a range of chemical and biological activities. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on its known identifiers, predicted properties, and a comparative analysis with its well-studied analog, azelaic acid. The outlined synthetic protocol offers a viable route for its preparation, and the detailed signaling pathways of azelaic acid provide a strong foundation for future research into the biological effects of this compound. Further experimental investigation is warranted to fully elucidate the physical, chemical, and biological profile of this promising compound.

References

An In-depth Technical Guide to (E)-2-Nonenedioic Acid (CAS Number: 72461-80-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Nonenedioic acid, with the CAS number 72461-80-4, is an unsaturated dicarboxylic acid. It is recognized primarily as an impurity in the production of Azelaic Acid, a well-established therapeutic agent in dermatology.[1][2] While extensive research exists for Azelaic Acid, specific data on the physicochemical properties, biological activity, and detailed synthesis of (E)-2-Nonenedioic acid are not widely available in public literature. This guide aims to consolidate the known information and provide a comprehensive technical overview based on available data for the compound and its closely related analogues. It will cover its chemical identity, predicted physicochemical properties, a plausible synthetic route, and a discussion of its potential biological relevance in the context of its parent compound, Azelaic Acid.

Chemical Identity and Physicochemical Properties

(E)-2-Nonenedioic acid is a nine-carbon dicarboxylic acid with a single carbon-carbon double bond between the C2 and C3 positions in the trans configuration.

Table 1: Chemical Identification of (E)-2-Nonenedioic Acid

IdentifierValueReference
CAS Number 72461-80-4[1][3][4][5][6]
IUPAC Name (E)-Non-2-enedioic acid[1]
Synonyms 2(E)-Nonenedioic Acid, (E)-2-Nonenedioic Acid[3][6]
Molecular Formula C₉H₁₄O₄[3][4][5]
Molecular Weight 186.21 g/mol [3][4][5]

Table 2: Physicochemical Properties of (E)-2-Nonenedioic Acid

PropertyValueReference/Note
Appearance Off-White to Pale Beige Solid[5]
Melting Point Data not availablePredicted to be a solid at room temperature. For comparison, the related saturated dicarboxylic acid, Azelaic Acid (Nonanedioic acid), has a melting point of 109-111 °C.
Boiling Point Data not availableFor comparison, Azelaic Acid has a boiling point of 286 °C at 100 mmHg.
Solubility Data not availableExpected to have some solubility in water due to the two carboxylic acid groups, and solubility is likely to increase with temperature. It is also expected to be soluble in polar organic solvents.

Synthesis and Purification

Proposed Synthetic Pathway: Horner-Wadsworth-Emmons Olefination

This synthetic approach involves the reaction of a phosphonate ylide with an aldehyde. To synthesize (E)-2-Nonenedioic acid, a suitable starting material would be a protected 7-oxoheptanoic acid derivative and a phosphonate reagent containing an ester group.

G cluster_0 Step 1: Preparation of Reactants cluster_1 Step 2: Horner-Wadsworth-Emmons Reaction cluster_2 Step 3: Hydrolysis 7-oxoheptanoic_acid_ester Methyl 7-oxoheptanoate Olefination Olefination Reaction 7-oxoheptanoic_acid_ester->Olefination Phosphonate_reagent Triethyl phosphonoacetate Ylide_formation Ylide Formation (NaH, THF) Phosphonate_reagent->Ylide_formation Ylide_formation->Olefination Product_diester (E)-Dimethyl non-2-enedioate Olefination->Product_diester Hydrolysis Acid or Base Hydrolysis (e.g., HCl or NaOH) Product_diester->Hydrolysis Final_Product (E)-2-Nonenedioic Acid Hydrolysis->Final_Product

Proposed synthesis of (E)-2-Nonenedioic Acid.
Detailed Experimental Protocol (Hypothetical)

Materials:

  • Methyl 7-oxoheptanoate

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

Step 1: Ylide Formation and Olefination

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension with stirring.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of methyl 7-oxoheptanoate (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude (E)-dimethyl non-2-enedioate.

Step 2: Purification of the Diester

  • Purify the crude diester by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Step 3: Hydrolysis to (E)-2-Nonenedioic Acid

  • Dissolve the purified (E)-dimethyl non-2-enedioate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 3-4 equivalents) and heat the mixture to reflux for several hours until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a low pH (e.g., pH 1-2) with concentrated HCl while cooling in an ice bath.

  • The (E)-2-Nonenedioic acid should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Step 4: Recrystallization (Optional)

  • For further purification, the crude (E)-2-Nonenedioic acid can be recrystallized from hot water or a suitable organic solvent system.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for (E)-2-Nonenedioic Acid

SpectroscopyPredicted Chemical Shifts / Signals
¹H NMR - Vinyl protons: Two distinct signals in the range of δ 5.8-7.1 ppm. The proton at C3 will likely be a doublet of triplets, and the proton at C2 a doublet, with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans double bond. - Carboxylic acid protons: A broad singlet at δ > 10 ppm. - Aliphatic protons: Multiplets in the range of δ 1.2-2.5 ppm for the -(CH₂)₅- chain.
¹³C NMR - Carboxylic acid carbons: Two signals in the range of δ 165-185 ppm. - Alkene carbons: Two signals in the range of δ 120-150 ppm. - Aliphatic carbons: Multiple signals in the range of δ 20-40 ppm.
IR Spectroscopy - O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹. - C=C stretch: A medium intensity band around 1640-1680 cm⁻¹. - C-H bend (trans-alkene): A strong band around 960-980 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to the molecular weight (186.21 g/mol ) may be observed, though it might be weak. - Fragmentation: Expect characteristic losses of water (M-18), carboxyl groups (M-45), and fragmentation of the aliphatic chain.

Biological Activity and Mechanism of Action

There is a significant lack of direct research on the biological activity and mechanism of action of (E)-2-Nonenedioic acid. It is primarily documented as an impurity of Azelaic Acid.[1][2] One source suggests it inhibits anaerobic glycolysis, a known mechanism of Azelaic Acid, but this is not substantiated by dedicated studies on the impurity itself.[1]

Therefore, the biological profile of (E)-2-Nonenedioic acid is largely inferred from the extensive research on Azelaic Acid. Azelaic Acid is a multifunctional therapeutic agent with a range of dermatological applications.[3][5]

Known Biological Activities of Azelaic Acid:

  • Antibacterial: It is effective against Propionibacterium acnes and Staphylococcus epidermidis, key bacteria in the pathogenesis of acne. The mechanism is thought to involve the inhibition of microbial cellular protein synthesis.[3][5]

  • Anti-inflammatory: Azelaic acid reduces inflammation, which is beneficial in treating conditions like rosacea.[3]

  • Anti-keratinizing: It normalizes the keratinization process in the follicle, preventing the formation of comedones (blackheads and whiteheads).[3]

  • Inhibition of Mitochondrial Enzymes and DNA Synthesis: Azelaic acid can inhibit mitochondrial oxidoreductase enzymes and DNA synthesis in certain cells.[5]

It is plausible that (E)-2-Nonenedioic acid may share some of these biological activities, given its structural similarity to Azelaic Acid. However, the presence of the double bond could significantly alter its potency, selectivity, and metabolic fate. Further research is required to elucidate the specific pharmacological profile of (E)-2-Nonenedioic acid.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the known mechanisms of dicarboxylic acids and related fatty acids, (E)-2-Nonenedioic acid could potentially interact with several signaling pathways. This remains a hypothetical framework until validated by experimental evidence.

G cluster_0 Potential Cellular Interactions of (E)-2-Nonenedioic Acid cluster_1 Microbial Targets cluster_2 Keratinocyte Regulation cluster_3 Mitochondrial Effects cluster_4 Inflammatory Pathways E_2_NA (E)-2-Nonenedioic Acid Protein_Synthesis Inhibition of Protein Synthesis E_2_NA->Protein_Synthesis Glycolysis Inhibition of Anaerobic Glycolysis E_2_NA->Glycolysis Keratinization Normalization of Keratinization E_2_NA->Keratinization Mitochondrial_Enzymes Inhibition of Mitochondrial Enzymes E_2_NA->Mitochondrial_Enzymes Inflammation Modulation of Inflammatory Response E_2_NA->Inflammation

Hypothetical cellular targets of (E)-2-Nonenedioic Acid.

Conclusion and Future Directions

(E)-2-Nonenedioic acid (CAS 72461-80-4) is an unsaturated dicarboxylic acid that is primarily known as an impurity of Azelaic Acid. While its basic chemical identity is established, there is a notable absence of comprehensive public data regarding its specific physicochemical properties, experimentally determined spectroscopic data, and its unique biological activities.

This technical guide provides a summary of the available information and presents a plausible, though hypothetical, experimental protocol for its synthesis via a Horner-Wadsworth-Emmons reaction. The biological relevance of (E)-2-Nonenedioic acid is currently inferred from its parent compound, Azelaic Acid, but dedicated research is necessary to confirm and characterize its specific pharmacological profile.

For researchers and drug development professionals, future studies should focus on:

  • The development and validation of a reliable synthetic and purification protocol for (E)-2-Nonenedioic acid to obtain high-purity material for research purposes.

  • The full characterization of its physicochemical properties, including melting point, boiling point, and solubility in various solvents.

  • The acquisition and analysis of complete spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

  • In vitro and in vivo studies to determine its specific biological activities, including its antibacterial, anti-inflammatory, and anti-keratinizing properties, and to compare its potency and safety profile with that of Azelaic Acid.

  • Investigation into its mechanism of action and its effects on relevant cellular signaling pathways.

Such research will be crucial to fully understand the potential role and impact of this compound, whether as a therapeutic agent in its own right or as a significant impurity in pharmaceutical formulations of Azelaic Acid.

References

An In-depth Technical Guide on the Solubility and Stability of 2(E)-Nonenedioic Acid and Related Medium-Chain Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 2(E)-Nonenedioic Acid

This compound is an unsaturated dicarboxylic acid with the molecular formula C9H14O4.[1][2][3] As a member of the medium-chain dicarboxylic acid (MCDA) family, which typically includes those with C4 to C10 chain lengths, its physicochemical properties are of significant interest in the pharmaceutical and cosmetic industries.[4][5][6] MCDAs like azelaic acid have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[5][7] Understanding the solubility and stability of this compound is a critical first step in harnessing its potential for various applications.

Solubility Profile

The solubility of dicarboxylic acids is heavily influenced by their chain length and the polarity of the solvent. Generally, water solubility decreases as the carbon chain length increases.[4] For instance, azelaic acid, a C9 dicarboxylic acid, has limited solubility in water (approximately 0.24% w/w) and cosmetic oils.[8][9] However, its solubility can be significantly enhanced in certain organic solvents and through pH modification.[10]

Strategies for Solubilization

Based on data from azelaic acid, several strategies can be employed to solubilize this compound:

  • Glycol-based systems: Glycols such as propylene glycol, polyethylene glycol (PEG), and ethoxydiglycol are effective solvents for dicarboxylic acids.[8][9] For example, azelaic acid can be dissolved at concentrations of 0.5% to 10% (w/w) in glycol bases.[8][9] Ethoxydiglycol, in particular, shows high solubilizing power for azelaic acid (360 g/L).[11]

  • pH adjustment: The solubility of dicarboxylic acids is pH-dependent. Converting the acid to its mono- or di-salt form by increasing the pH can significantly improve aqueous solubility.[10]

  • Co-solvency: Using a mixture of solvents can also enhance solubility. For topical formulations, combinations of glycols, water, and other excipients are often used.[8]

Quantitative Solubility Data for Azelaic Acid (as a proxy)

The following table summarizes the available solubility data for azelaic acid, which can serve as a reference for estimating the solubility of this compound.

Solvent SystemTemperature (°C)SolubilityReference
WaterNot Specified~0.24% (w/w)[8][9]
WaterNot Specified2.1 g/L[10]
PBS (pH 7.2)Not Specified~0.1 mg/mL[12]
EthanolNot Specified~10 mg/mL[12]
DMSONot Specified~10 mg/mL[12]
Dimethyl FormamideNot Specified~10 mg/mL[12]
EthoxydiglycolNot Specified360 g/L[11]
ButoxydiglycolNot Specified~15%[11]
Acetonitrile0.00.19% (w/w)[13]
Acetonitrile15.00.24% (w/w)[13]
Acetonitrile25.00.46% (w/w)[13]
Acetonitrile35.01.7% (w/w)[13]

Stability Profile

The stability of a compound is a critical parameter for its storage, formulation, and therapeutic efficacy. Stability testing for active pharmaceutical ingredients (APIs) is guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[14][15] These studies evaluate the impact of environmental factors such as temperature, humidity, and light over time.[16]

Factors Affecting Stability

Several factors can influence the stability of this compound:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: The stability of dicarboxylic acids can be pH-dependent, influencing their degradation pathways.

  • Light: The double bond in this compound may make it susceptible to photodegradation.

  • Oxidizing agents: The presence of oxidizing agents could potentially lead to the degradation of the molecule.

  • Formulation Excipients: Interactions with other components in a formulation can impact stability. For azelaic acid, the absence of ethanol and other destabilizing solvents is noted to improve stability in certain formulations.[8][9]

Recommended Stability Testing Conditions

The following table outlines the recommended storage conditions for stability testing according to ICH guidelines.

StudyStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol describes a standard shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration: Place the container in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection: Once equilibrium is achieved, cease agitation and allow any undissolved solid to sediment. Carefully withdraw a known volume of the supernatant.

  • Filtration: Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately assessing the stability of a drug substance by separating the intact compound from its degradation products.

  • Forced Degradation Studies: Subject solutions of this compound to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light).

  • Chromatographic Conditions Development:

    • Column Selection: Start with a C18 reversed-phase column.

    • Mobile Phase Selection: Use a gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to assess peak purity.

  • Method Validation: Validate the developed method according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result prep1 Add excess this compound to solvent equil1 Agitate in shaker bath at constant temperature prep1->equil1 sample1 Withdraw supernatant equil1->sample1 sample2 Filter sample (0.45 µm) sample1->sample2 sample3 Quantify concentration via HPLC sample2->sample3 result1 Determine solubility sample3->result1 G cluster_setup Study Setup cluster_storage Storage cluster_testing Timepoint Testing cluster_evaluation Evaluation setup1 Develop & validate stability-indicating method setup2 Package compound in intended container closure system setup1->setup2 storage1 Place samples in stability chambers (ICH conditions) setup2->storage1 testing1 Pull samples at specified intervals storage1->testing1 testing2 Analyze for assay, impurities, and other parameters testing1->testing2 testing2->storage1 Continue study eval1 Assess data to establish shelf-life and storage conditions testing2->eval1

References

Methodological & Application

Application Note: Quantification of 2(E)-Nonenedioic Acid in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2(E)-Nonenedioic acid is a dicarboxylic acid that is structurally related to azelaic acid, a compound used in the treatment of various skin conditions.[1] The accurate quantification of this compound in plasma is essential for pharmacokinetic studies, monitoring of potential therapeutic applications, and understanding its physiological and pathological roles. This application note provides detailed protocols for the quantification of this compound in human plasma using two robust analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Dicarboxylic acids (DCAs) are intermediates in several metabolic pathways, and their levels in biological fluids can be indicative of metabolic status.[2] Alterations in the plasma profile of DCAs have been associated with conditions such as impaired energy metabolism and lipid oxidation.[3] While specific signaling pathways for this compound are not well-elucidated, it is understood that long-chain dicarboxylic acids are metabolized via peroxisomal β-oxidation.[2]

This document offers comprehensive experimental workflows, data presentation tables, and visual diagrams to guide researchers in the precise and accurate measurement of this compound in plasma samples.

General Metabolic Pathway of Dicarboxylic Acids

General Metabolic Pathway of Dicarboxylic Acids FattyAcids Monocarboxylic Fatty Acids OmegaOxidation ω-Oxidation (Endoplasmic Reticulum) FattyAcids->OmegaOxidation DicarboxylicAcids This compound & other Dicarboxylic Acids OmegaOxidation->DicarboxylicAcids PeroxisomalBetaOxidation Peroxisomal β-Oxidation DicarboxylicAcids->PeroxisomalBetaOxidation ChainShortenedDCAs Chain-Shortened DCAs PeroxisomalBetaOxidation->ChainShortenedDCAs AcetylCoA Acetyl-CoA PeroxisomalBetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: General metabolic pathway of dicarboxylic acids.

Experimental Protocols

Two primary methods for the quantification of this compound in plasma are presented: LC-MS/MS and GC-MS. The choice of method may depend on instrument availability, desired sensitivity, and throughput requirements.

Method 1: Quantification by LC-MS/MS

This method is highly sensitive and specific, making it suitable for the detection of low-abundance analytes.[4] A stable isotope-labeled internal standard is recommended for the highest accuracy and precision.[1]

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d12 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA as anticoagulant)

2. Sample Preparation: Protein Precipitation

The following workflow outlines the protein precipitation procedure for plasma samples.[1][5]

LC-MS/MS Sample Preparation Workflow Start 100 µL Plasma Sample Add_IS Add 10 µL Internal Standard (e.g., 1 µg/mL this compound-d12) Start->Add_IS Vortex1 Vortex (30s) Add_IS->Vortex1 Add_ACN Add 300 µL cold Acetonitrile Vortex1->Add_ACN Vortex2 Vortex (2 min) Add_ACN->Vortex2 Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Transfer_Supernatant Transfer 250 µL Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (Nitrogen stream, 40°C) Transfer_Supernatant->Evaporate Reconstitute Reconstitute in 100 µL 50:50 Methanol:Water Evaporate->Reconstitute Vortex3 Vortex (1 min) Reconstitute->Vortex3 Analyze Inject into LC-MS/MS Vortex3->Analyze

Caption: LC-MS/MS sample preparation workflow.

3. LC-MS/MS Instrumental Parameters

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[4]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 5% B

    • 12.0 min: 5% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound187.1143.115
This compound-d12199.2155.215
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Method 2: Quantification by GC-MS

GC-MS is a reliable alternative for the analysis of dicarboxylic acids, though it requires a derivatization step to increase the volatility of the analyte.[6][7] Silylation is a common derivatization technique for this purpose.[6]

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (e.g., Heptadecanoic acid)

  • Methanol (HPLC grade)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (HPLC grade)

  • Human plasma (K2EDTA as anticoagulant)

2. Sample Preparation: Extraction and Derivatization

The following workflow details the extraction and derivatization process for GC-MS analysis.

GC-MS Sample Preparation Workflow Start 100 µL Plasma Sample Add_IS Add 10 µL Internal Standard Start->Add_IS Add_Methanol Add 800 µL 8:1 Methanol:Water Add_IS->Add_Methanol Vortex1 Vortex (1 min) Add_Methanol->Vortex1 Incubate_Fridge Incubate in Fridge (30 min) Vortex1->Incubate_Fridge Centrifuge Centrifuge (10,000 rpm, 10 min) Incubate_Fridge->Centrifuge Transfer_Supernatant Transfer 200 µL Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (SpeedVac) Transfer_Supernatant->Evaporate Derivatization Add 50 µL BSTFA + 1% TMCS & 50 µL Pyridine Evaporate->Derivatization Incubate_Heat Incubate (60°C, 1 hr) Derivatization->Incubate_Heat Analyze Inject into GC-MS Incubate_Heat->Analyze

Caption: GC-MS sample preparation workflow.

3. GC-MS Instrumental Parameters

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) (30 m x 0.25 mm x 0.25 µm)

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial: 80°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) or full scan

  • Monitored Ions (Hypothetical for bis-TMS derivative):

    • This compound derivative: m/z specific to the fragmented derivative (e.g., M-15)

    • Internal Standard derivative: m/z specific to the fragmented derivative

Data Presentation

Table 1: LC-MS/MS Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias) at LLOQ, LQC, MQC, HQC-5.2% to 4.8%
Precision (%RSD) at LLOQ, LQC, MQC, HQC< 10%
Recovery85 - 95%
Matrix EffectMinimal

Table 2: GC-MS Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range10 - 2000 ng/mL
Correlation Coefficient (r²)> 0.992
Lower Limit of Quantification (LLOQ)10 ng/mL
Accuracy (% Bias) at LQC, MQC, HQC-8.1% to 6.3%
Precision (%RSD) at LQC, MQC, HQC< 12%
Recovery80 - 90%

Table 3: Hypothetical Plasma Concentrations of this compound in Different Cohorts

CohortNMean Concentration (ng/mL) ± SDRange (ng/mL)
Healthy Controls5015.2 ± 4.58.1 - 25.6
Type 2 Diabetes5028.9 ± 8.115.3 - 45.2
Statin-Treated5018.5 ± 5.39.8 - 30.1
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual concentrations may vary.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantification of this compound in plasma samples. The LC-MS/MS method offers higher sensitivity and is recommended for studies requiring the detection of low endogenous levels. The GC-MS method, following derivatization, serves as a viable alternative. The successful implementation of these methods will enable researchers to accurately determine the concentration of this compound, facilitating further investigation into its metabolic role and potential as a biomarker.

References

LC-MS/MS method for 2(E)-Nonenedioic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the Quantification of 2(E)-Nonenedioic Acid using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a dicarboxylic acid that may be of interest in various fields of research, including metabolism, oxidative stress, and drug development, due to its structural similarity to other biologically relevant dicarboxylic acids. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological roles and potential as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of such compounds.[1][2]

This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS. The method involves sample preparation by protein precipitation followed by derivatization to enhance chromatographic retention and ionization efficiency. The protocol is designed for researchers, scientists, and drug development professionals who require a robust and reliable method for the analysis of this dicarboxylic acid.

Quantitative Data Summary

As this protocol outlines a general method for establishing a quantitative assay for this compound, the following tables provide expected performance characteristics based on typical LC-MS/MS assays for similar dicarboxylic acids. These values should be determined experimentally during method validation.

Table 1: LC-MS/MS Method Parameters

ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Table 2: Predicted MRM Transitions for Derivatized this compound

AnalyteDerivatizing AgentPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound3-Nitrophenylhydrazine (3-NPH)[M-H]⁻ (predicted)To be determinedTo be determined
Internal Standard (e.g., ¹³C₉-2(E)-Nonenedioic acid)3-Nitrophenylhydrazine (3-NPH)[M-H]⁻ (predicted)To be determinedTo be determined

Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, must be determined experimentally by infusing a standard solution of the derivatized analyte into the mass spectrometer.

Experimental Protocols

This section provides a detailed step-by-step protocol for the analysis of this compound.

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS), e.g., ¹³C₉-2(E)-Nonenedioic acid (recommended)

  • LC-MS grade acetonitrile, water, and formic acid

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Biological matrix (e.g., plasma, urine, cell lysate)

Standard Solution and Internal Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol in water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the stable isotope-labeled internal standard in methanol.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with 50% methanol in water to a final concentration of 50 ng/mL.

Sample Preparation (from Plasma)
  • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (50 ng/mL).

  • Vortex: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

Derivatization Protocol

Derivatization with 3-NPH is recommended to improve the chromatographic retention and ionization of dicarboxylic acids.

  • Reagent Preparation:

    • 3-NPH Solution: Prepare a 10 mg/mL solution of 3-NPH in 50% acetonitrile.

    • EDC Solution: Prepare a 30 mg/mL solution of EDC in 50% acetonitrile containing 2% pyridine.

  • Derivatization Reaction:

    • Reconstitute the dried sample extract from step 3.5 in 50 µL of the 3-NPH solution.

    • Add 50 µL of the EDC solution to the mixture.

  • Incubation: Vortex the mixture and incubate at 40 °C for 30 minutes.

  • Quenching and Dilution: After incubation, add 100 µL of 90% acetonitrile in water to quench the reaction and dilute the sample.

  • Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any particulates.

  • Transfer: Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Inject 5 µL of the prepared sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) as detailed in the table below.

Time (min)%A%B
0.0955
1.0955
8.01090
9.01090
9.1955
12.0955
  • Mass Spectrometric Detection:

    • Analyze the eluent using a tandem mass spectrometer equipped with an electrospray ionization source in negative ion mode.

    • Monitor the MRM transitions for the derivatized this compound and its internal standard.

Method Development: Optimization of MRM Transitions
  • Direct Infusion: Infuse a standard solution of the derivatized this compound (approximately 100 ng/mL in 50% acetonitrile) directly into the mass spectrometer at a flow rate of 10 µL/min.

  • Precursor Ion Identification: Acquire a full scan mass spectrum (Q1 scan) to identify the deprotonated molecule [M-H]⁻ of the derivatized analyte. This will be the precursor ion.

  • Product Ion Scan: Perform a product ion scan on the identified precursor ion to observe the fragmentation pattern.

  • Selection of Product Ions: Select the two most abundant and stable product ions for the MRM transitions. One will be used for quantification (quantifier) and the other for confirmation (qualifier).

  • Collision Energy Optimization: For each precursor-product ion pair, perform a collision energy optimization experiment to determine the voltage that yields the highest intensity for the product ion. This will be the optimal collision energy for that transition.

  • Repeat for Internal Standard: Repeat steps 1-5 for the stable isotope-labeled internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard & Protein Precipitation (Acetonitrile) Sample->Add_IS Centrifuge1 Centrifuge Add_IS->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 3-NPH Evaporate->Reconstitute Add_EDC Add EDC/Pyridine Reconstitute->Add_EDC Incubate Incubate at 40°C Add_EDC->Incubate Quench Quench & Dilute Incubate->Quench Centrifuge2 Centrifuge Quench->Centrifuge2 Inject Inject into LC-MS/MS Centrifuge2->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Data Data Acquisition & Processing Detect->Data

Caption: Overall experimental workflow for the analysis of this compound.

logical_relationship cluster_extraction Extraction & Cleanup cluster_enhancement Signal Enhancement cluster_separation Separation cluster_detection Detection Protein_Precipitation Protein Precipitation Derivatization Chemical Derivatization Protein_Precipitation->Derivatization LC_Separation Liquid Chromatography Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry LC_Separation->MS_Detection

Caption: Key steps in the LC-MS/MS method for this compound.

References

Application Notes: Hochsensitive Quantifizierung von Dicarbonsäuren mittels Gaschromatographie-Massenspektrometrie

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung beschreibt ein detailliertes Protokoll für die qualitative und quantitative Analyse von kurzkettigen Dicarbonsäuren (DKS) mittels Gaschromatographie-Massenspektrometrie (GC-MS). Dicarbonsäuren spielen eine entscheidende Rolle in diversen biologischen Prozessen und ihre akkurate Messung ist für das Verständnis von Stoffwechselwegen und die Entdeckung von Biomarkern von großer Bedeutung. Aufgrund ihrer geringen Flüchtigkeit und hohen Polarität ist eine Derivatisierung vor der GC-MS-Analyse unerlässlich.[1][2] Hier werden zwei gängige Derivatisierungsverfahren verglichen: die Silylierung und die Veresterung.

Die Silylierung, typischerweise unter Verwendung von N,O-bis(trimethylsilyl)trifluoracetamid (BSTFA), bietet oft niedrigere Nachweisgrenzen und eine höhere Reproduzierbarkeit, was sie zur Methode der Wahl für Proben mit geringen Konzentrationen macht.[1][3][4] Die Veresterung, beispielsweise mit Bortrifluorid (BF3) in einem Alkohol, ist eine weitere robuste Methode.[3][5] Das hier beschriebene Protokoll deckt die Probenvorbereitung, die Derivatisierungsschritte für beide Methoden und die optimierten GC-MS-Parameter für die Trennung und Detektion der Dicarbonsäure-Derivate ab.

Experimentelle Protokolle

Die folgende Methodik beschreibt die detaillierten Schritte zur Extraktion, Derivatisierung und Analyse von Dicarbonsäuren aus biologischen Proben.

Probenvorbereitung: Extraktion der Dicarbonsäuren

Die effiziente Extraktion von Dicarbonsäuren aus der Probenmatrix ist ein kritischer erster Schritt.

Benötigte Materialien:

  • Biologische Probe (z.B. Plasma, Urin, Zellkulturüberstand)

  • Eiskaltes Acetonitril

  • Ethylacetat (angesäuert)

  • Methyl-tert-butylether (MTBE)

  • Zentrifuge

  • Rotationsverdampfer oder Stickstoff-Evaporator

Protokoll:

  • Proteinfällung: Zur Probe das fünffache Volumen an eiskaltem Acetonitril geben, um Proteine auszufällen.

  • Inkubation und Zentrifugation: Die Mischung für 15 Minuten bei 4°C und 14.000 U/min zentrifugieren.

  • Extraktion: Den Überstand in ein sauberes Röhrchen überführen. Die Dicarbonsäuren mit einem geeigneten organischen Lösungsmittel wie angesäuertem Ethylacetat oder MTBE extrahieren.[6]

  • Einengung: Die organische Phase abtrennen und unter einem leichten Stickstoffstrom oder mittels Rotationsverdampfer zur Trockne eindampfen. Der trockene Rückstand enthält die extrahierten Dicarbonsäuren und ist bereit für die Derivatisierung.

Derivatisierung

Die Umwandlung der polaren Carbonsäuregruppen in flüchtige Ester oder Silylether ist für die GC-Analyse notwendig.

Diese Methode führt zur Bildung von Trimethylsilylestern.

Benötigte Materialien:

  • N,O-bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Pyridin oder Acetonitril (wasserfrei)

  • Heizblock oder Wasserbad

Protokoll:

  • Den getrockneten Probenextrakt in 100 µL wasserfreiem Pyridin oder Acetonitril lösen.

  • 30 µL BSTFA (+ 1% TMCS) hinzufügen.[7]

  • Das Reaktionsgefäß fest verschließen und für 90 Minuten bei 70°C inkubieren, um die Carbonsäuren in ihre silylierten Analoga umzuwandeln.[1][7]

  • Die Probe vor der Injektion in den GC-MS auf Raumtemperatur abkühlen lassen.

Diese Methode führt zur Bildung von Butylestern.

Benötigte Materialien:

  • 14% Bortrifluorid (BF3) in Butanol

  • Heizblock oder Wasserbad

Protokoll:

  • Den getrockneten Probenextrakt in 100 µL Butanol lösen.

  • 50 µL der 14%igen BF3/Butanol-Lösung hinzufügen.

  • Das Reaktionsgefäß fest verschließen und für 20 Minuten bei 100°C erhitzen.

  • Nach dem Abkühlen auf Raumtemperatur 100 µL Reinstwasser und 200 µL Hexan hinzufügen und kräftig mischen.

  • Die obere organische Phase, die die Butylester-Derivate enthält, für die GC-MS-Analyse in ein Injektionsfläschchen überführen.

GC-MS-Analyse

Geräteparameter:

  • Gaschromatograph: Agilent 6890 GC oder vergleichbar

  • Massenspektrometer: Agilent 5973 MS oder vergleichbar

  • Säule: HP-5MS (5% Phenyl-methylpolysiloxan), 30 m x 0.25 mm ID, 0.25 µm Filmdicke[1]

  • Trägergas: Helium mit einer konstanten Flussrate von 1 ml/min

  • Injektor: Splitless-Modus, Temperatur 280°C

  • Ofenprogramm:

    • Anfangstemperatur: 60°C, 2 Minuten halten

    • Rampe 1: Anstieg um 10°C/min auf 150°C

    • Rampe 2: Anstieg um 5°C/min auf 250°C

    • Rampe 3: Anstieg um 20°C/min auf 300°C, 5 Minuten halten

  • MS-Parameter:

    • Transfer-Line-Temperatur: 280°C

    • Ionenquellentemperatur: 230°C

    • Ionisationsenergie: 70 eV

    • Scan-Modus: Full Scan (m/z 50-650) für die qualitative Analyse und Selected Ion Monitoring (SIM) für die quantitative Analyse zur Erhöhung der Empfindlichkeit.[1][5]

Datenpräsentation

Die quantitative Analyse von Dicarbonsäuren erfordert die Erstellung von Kalibrierkurven mit internen Standards. Die folgende Tabelle fasst typische Ergebnisse für die Analyse von C3-C9 Dicarbonsäuren nach Silylierung mit BSTFA zusammen.

DicarbonsäureRetentionszeit (min)Charakteristische Ionen (m/z) im SIM-ModusNachweisgrenze (LOD) (ng/m³)Reproduzierbarkeit (RSD%)
Malonsäure (C3)~10.5147, 219, 234≤ 2≤ 10
Bernsteinsäure (C4)~12.2147, 247, 262≤ 2≤ 10
Glutarsäure (C5)~14.1147, 261, 276≤ 2≤ 10
Adipinsäure (C6)~15.8147, 275, 290≤ 2≤ 10
Pimelinsäure (C7)~17.4147, 289, 304≤ 2≤ 10
Suberinsäure (C8)~18.9147, 303, 318≤ 2≤ 10
Azelainsäure (C9)~20.3147, 317, 332≤ 2≤ 10

Anmerkung: Die Retentionszeiten und Ionen können je nach verwendetem GC-MS-System und den genauen chromatographischen Bedingungen leicht variieren. Die Daten zu LOD und RSD basieren auf der Analyse von Luftproben und zeigen die hohe Empfindlichkeit der BSTFA-Methode.[1][3][4]

Visualisierungen

Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und die Derivatisierungsreaktionen.

experimental_workflow cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse cluster_data Datenauswertung sample Biologische Probe extraction Extraktion & Einengung sample->extraction Lösungsmittel derivatization Silylierung (BSTFA) oder Veresterung (BF3) extraction->derivatization Trockener Extrakt gcms GC-MS Analyse derivatization->gcms Derivatisierte Probe data Quantifizierung & Identifizierung gcms->data

Abbildung 1: Allgemeiner Arbeitsablauf für die GC-MS-Analyse von Dicarbonsäuren.

derivatization_pathways cluster_silylation Silylierung cluster_esterification Veresterung DCA Dicarbonsäure (R-(COOH)2) BSTFA BSTFA BF3 BF3 / Butanol cluster_silylation cluster_silylation cluster_esterification cluster_esterification TMS_Ester Trimethylsilylester (R-(COOSi(CH3)3)2) BSTFA->TMS_Ester 70°C, 90 min Butyl_Ester Butylester (R-(COOC4H9)2) BF3->Butyl_Ester 100°C, 20 min

Abbildung 2: Chemische Derivatisierungswege für Dicarbonsäuren.

References

Application Notes and Protocols for Investigating 2(E)-Nonenedioic Acid as a Putative Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. Dicarboxylic acids (DCAs), products of ω-oxidation of fatty acids, have emerged as potential indicators of metabolic dysregulation, particularly under conditions of oxidative stress and impaired mitochondrial function. This document provides detailed application notes and protocols for the investigation of 2(E)-Nonenedioic acid, a nine-carbon unsaturated dicarboxylic acid, as a candidate biomarker for metabolic disorders.

While direct evidence linking this compound to specific metabolic diseases is currently limited, its structural similarity to other biologically relevant dicarboxylic acids, such as azelaic acid (a saturated C9 DCA), suggests its potential involvement in similar metabolic pathways. Elevated urinary excretion of dicarboxylic acids, a condition known as dicarboxylic aciduria, is a hallmark of impaired fatty acid β-oxidation.[1][2] This document, therefore, presents a framework for studying this compound by leveraging established methodologies for dicarboxylic acid analysis and drawing parallels with related compounds that have shown promise in metabolic research.

Metabolic Context: Dicarboxylic Acids and Oxidative Stress

Under normal physiological conditions, fatty acid metabolism is tightly regulated. However, in states of metabolic stress, such as insulin resistance and obesity, an increased influx of fatty acids into the liver can overwhelm the capacity of mitochondrial β-oxidation. This overload can lead to the activation of alternative fatty acid metabolism pathways, including ω-oxidation in the endoplasmic reticulum. The ω-oxidation pathway converts fatty acids into dicarboxylic acids, which are then further metabolized in peroxisomes.[1][3]

An accumulation of dicarboxylic acids in biological fluids can, therefore, signify a metabolic bottleneck in fatty acid oxidation. This process is often associated with increased oxidative stress, a key pathogenic factor in the development and progression of metabolic disorders.[4] Investigating the profile of specific dicarboxylic acids, such as this compound, may provide a more nuanced understanding of the underlying metabolic perturbations.

dot graph TD { rankdir=LR; bgcolor="#F1F3F4"; node [shape=rectangle, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} . Caption: Proposed metabolic pathway leading to dicarboxylic acid formation.

Quantitative Data Summary

Parameter Subject Group Change with DEA Treatment Significance Reference
Fasting GlucoseSubjects with Insulin Resistance (IR) and/or A1c ≥5.6% (n=8)↓ 6.06 mg/dLSignificant[5]
Fasting InsulinSubjects with IR and/or A1c ≥5.6% (n=8)↓ 37.8%Significant[5]
Cholesterol/HDL RatioAll subjects (n=17)↓ 5.4%-[5]
LDL/HDL RatioAll subjects (n=17)↓ 6.5%-[5]
Cholesterol/HDL RatioSubjects with A1c ≥5.6% (n=9)↓ 8.0%-[5]
LDL/HDL RatioSubjects with A1c ≥5.6% (n=9)↓ 9.8%-[5]

Note: This table is provided as a proxy to support the hypothesis that C9 dicarboxylic acids may influence metabolic health and warrants the investigation of this compound as a potential biomarker.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of dicarboxylic acids in biological samples and can be optimized for the specific detection and quantification of this compound.[6][7][8][9]

Protocol 1: Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of this compound in human urine samples.

Materials:

  • Urine samples (stored at -80°C)

  • Internal Standard (IS): e.g., a stable isotope-labeled version of this compound or a structurally similar dicarboxylic acid not present in the sample.

  • Urease

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Thaw urine samples on ice.

    • To 1 mL of urine, add the internal standard to a final concentration of 1 µg/mL.

    • Add 50 µL of urease solution and incubate at 37°C for 30 minutes to hydrolyze urea.

  • Extraction:

    • Acidify the sample to pH 1-2 with HCl.

    • Saturate the aqueous phase with NaCl.

    • Extract the dicarboxylic acids with 3 x 3 mL of ethyl acetate. Vortex for 1 minute for each extraction.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (example):

      • Inlet temperature: 250°C

      • Oven program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (example):

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Acquisition mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using standard solutions of this compound with a constant concentration of the internal standard.

    • Calculate the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard.

dot graph TD { rankdir=LR; bgcolor="#F1F3F4"; node [shape=rectangle, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} . Caption: Workflow for urinary this compound analysis by GC-MS.

Protocol 2: Analysis of this compound in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the concentration of this compound in human plasma samples.

Materials:

  • Plasma samples (collected in EDTA tubes, stored at -80°C)

  • Internal Standard (IS): Stable isotope-labeled this compound.

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • LC-MS/MS system with a reverse-phase C18 column.

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add 100 µL of plasma.

    • Add the internal standard.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extraction and Analysis:

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA: 5% ACN with 0.1% FA).

    • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • LC Conditions (example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: A suitable gradient to separate this compound from other plasma components.

      • Flow rate: e.g., 0.3 mL/min.

      • Column temperature: 40°C.

    • MS/MS Conditions (example):

      • Ionization mode: Negative Electrospray Ionization (ESI-).

      • Acquisition mode: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for both this compound and its internal standard.

  • Quantification:

    • Construct a calibration curve using standard solutions of this compound and a constant concentration of the internal standard.

    • Determine the concentration in plasma samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

dot graph TD { rankdir=LR; bgcolor="#F1F3F4"; node [shape=rectangle, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} . Caption: Workflow for plasma this compound analysis by LC-MS/MS.

Conclusion and Future Directions

The investigation of this compound as a biomarker for metabolic disorders is a promising area of research. Although direct evidence is currently sparse, the established link between dicarboxylic aciduria and metabolic dysregulation provides a strong rationale for its exploration. The protocols outlined in this document offer a starting point for the reliable quantification of this compound in biological matrices. Future studies should focus on:

  • Method Validation: Rigorous validation of the analytical methods for this compound in both urine and plasma.

  • Clinical Cohort Studies: Measuring levels of this compound in well-characterized cohorts of healthy individuals and patients with metabolic disorders to establish reference ranges and assess its diagnostic and prognostic potential.

  • Mechanistic Studies: Investigating the precise metabolic pathways that lead to the formation of this compound and its downstream effects on cellular signaling and function.

By systematically addressing these research questions, the scientific community can elucidate the potential of this compound as a valuable biomarker and a potential therapeutic target in the context of metabolic diseases.

References

Application Notes and Protocols for 2(E)-Nonenedioic Acid in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2(E)-Nonenedioic acid is a dicarboxylic acid that emerges from the catabolism of (2E)-4-hydroxy-2-nonenal (HNE), a prominent and cytotoxic product of lipid peroxidation. The peroxidation of ω-6 polyunsaturated fatty acids, often triggered by oxidative stress, leads to the formation of HNE. In biological systems, HNE is further metabolized, in part through oxidation, to form related acidic compounds, including this compound. Its presence and concentration in biological fluids can serve as a potential biomarker for monitoring oxidative stress and the extent of lipid peroxidation in various pathological conditions. This document provides detailed application notes and experimental protocols for the study of this compound in the context of lipidomics research.

Biological Significance and Applications

As a downstream metabolite of HNE, this compound is intrinsically linked to cellular damage induced by oxidative stress. Elevated levels of lipid peroxidation products are implicated in a wide range of diseases, including cardiovascular diseases, neurodegenerative disorders, metabolic syndrome, and cancer. The quantification of this compound in biological matrices such as plasma and urine can provide a valuable indicator of systemic oxidative stress.

Potential Applications:

  • Biomarker of Oxidative Stress: Monitoring levels of this compound can offer insights into the oxidative status of an individual, complementing other established biomarkers of lipid peroxidation like malondialdehyde (MDA) and F2-isoprostanes.

  • Drug Development: For therapeutic interventions targeting oxidative stress, quantifying changes in this compound levels can serve as a surrogate endpoint to evaluate drug efficacy.

  • Disease Pathophysiology Research: Investigating the correlation between this compound concentrations and disease progression can help elucidate the role of lipid peroxidation in various pathologies.

Quantitative Data Summary

While specific quantitative data for this compound in various disease states are not extensively available in the literature, the following table provides a general overview of expected trends for dicarboxylic acids in conditions of elevated oxidative stress. Researchers should establish their own reference ranges based on the specific analytical methods and populations studied.

AnalyteMatrixConditionExpected Concentration ChangeReference Method
Medium-Chain Dicarboxylic AcidsUrineMetabolic Disorders with Impaired Fatty Acid OxidationIncreasedGC-MS or LC-MS/MS[1]
Lipid Peroxidation Products (e.g., MDA, 4-HNE)PlasmaOxidative Stress ConditionsIncreasedHPLC, LC-MS/MS[2]
F2-IsoprostanesUrineOxidative Stress ConditionsIncreasedGC-MS or LC-MS/MS[3]
This compound (Hypothesized) Plasma/Urine High Oxidative Stress Increased LC-MS/MS

Signaling Pathways

The direct interaction of this compound with specific signaling pathways is an area of ongoing research. However, as a product of lipid peroxidation, its presence is associated with cellular environments where key signaling pathways are known to be modulated by oxidative stress.

Oxidative Stress and NF-κB Signaling

Oxidative stress is a potent activator of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[2][4] The accumulation of reactive oxygen species (ROS) can lead to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

G Oxidative_Stress Oxidative Stress (e.g., Lipid Peroxidation) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS IKK IκB Kinase (IKK) ROS->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB releases Gene_Expression Pro-inflammatory Gene Expression Nucleus Nucleus NFkB->Nucleus translocates to Nucleus->Gene_Expression

Oxidative Stress-mediated NF-κB Activation
Lipid Peroxidation Products and PPAR Signaling

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism.[5][6][7][8] Certain lipid peroxidation products, such as 4-HNE, have been shown to act as ligands for PPARs, thereby modulating their transcriptional activity.[5] This interaction can influence the expression of genes involved in fatty acid oxidation and detoxification of harmful lipid species, representing a cellular response to oxidative damage. While the direct effect of this compound on PPARs has not been established, its formation in a lipid-rich, oxidative environment suggests a potential indirect role in modulating these pathways.

G Lipid_Peroxidation Lipid Peroxidation LPPs Lipid Peroxidation Products (e.g., 4-HNE) Lipid_Peroxidation->LPPs PPAR PPAR LPPs->PPAR activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR->PPRE binds to Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation) PPRE->Gene_Expression regulates G Sample_Collection Sample Collection (Plasma or Urine) Sample_Preparation Sample Preparation (Extraction/Derivatization) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Reversed-Phase C18) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

References

Application Notes and Protocols for Cell-Based Assays Involving 2(E)-Nonenedioic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2(E)-Nonenedioic acid is a dicarboxylic acid that, like other molecules in its class, holds potential for modulating various cellular processes. Dicarboxylic acids have been shown to exert a range of biological effects, including anti-proliferative and cytotoxic activities against cancer cell lines, as well as influencing cell membrane stability.[1][2] These application notes provide a framework for investigating the cellular effects of this compound using common cell-based assays. The protocols outlined below are generalized and should be optimized for specific cell lines and experimental questions.

Potential Cellular Effects and Signaling Pathways

Based on the activities of structurally related dicarboxylic acids, this compound may influence several key cellular pathways:

  • Cell Proliferation and Viability: Dicarboxylic acids such as azelaic acid have demonstrated anti-proliferative effects.[1] It is plausible that this compound could similarly impact cell growth and viability.

  • Cell Membrane Integrity: Studies have shown that certain dicarboxylic acids can interact with the cell membrane, affecting its stability and osmotic resistance.[2]

  • Mitochondrial Function: Azelaic acid has been reported to affect mitochondrial enzymes and cause mitochondrial swelling in carcinoma cells.[1]

  • Signaling Pathways: The cellular effects of dicarboxylic acids could be mediated through various signaling pathways that regulate cell cycle, apoptosis, and metabolism.

Data Presentation: Expected Quantitative Data

The following table summarizes the types of quantitative data that can be generated from the described cell-based assays to assess the efficacy and potency of this compound.

Assay TypeKey Parameters MeasuredExample Data Readout
Cell Viability IC50 (Half-maximal inhibitory concentration)Colorimetric/Fluorometric signal (e.g., Absorbance at 450nm)
Cell Proliferation GI50 (Half-maximal growth inhibition)Cell count, fluorescence intensity
Apoptosis Percentage of apoptotic cells (early and late)Flow cytometry data (Annexin V/PI staining)
Cell Cycle Analysis Percentage of cells in G0/G1, S, and G2/M phasesFlow cytometry data (DNA content)
Mitochondrial Membrane Potential Change in mitochondrial membrane potential (ΔΨm)Fluorescence intensity ratio (e.g., JC-1)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell metabolic activity, an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Proliferation Assay (BrdU Assay)

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • BrdU (Bromodeoxyuridine) labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (peroxidase-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: 2-24 hours before the end of the treatment incubation, add BrdU labeling solution to each well and incubate for the specified time.

  • Cell Fixation and Denaturation: Remove the labeling medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU antibody solution and incubate for 1-2 hours at room temperature.

  • Substrate Reaction: Wash the wells and add the substrate solution. Incubate until a color change is observed.

  • Stop Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Assessing Cellular Effects

G cluster_setup Experimental Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis cell_seeding Cell Seeding compound_treatment This compound Treatment cell_seeding->compound_treatment viability Cell Viability Assay (e.g., MTT) compound_treatment->viability proliferation Cell Proliferation Assay (e.g., BrdU) compound_treatment->proliferation apoptosis Apoptosis Assay (Annexin V/PI) compound_treatment->apoptosis ic50 IC50/GI50 Determination viability->ic50 proliferation->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis apoptosis_quant->pathway_analysis

Caption: Workflow for investigating the cellular effects of this compound.

Hypothetical Signaling Pathway for Dicarboxylic Acid-Induced Effects

G cluster_cellular Cellular Targets cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes compound This compound membrane Cell Membrane compound->membrane mitochondria Mitochondria compound->mitochondria mapk MAPK Pathway membrane->mapk apoptosis_path Apoptosis Pathway mitochondria->apoptosis_path proliferation Decreased Proliferation mapk->proliferation cycle_arrest Cell Cycle Arrest mapk->cycle_arrest pi3k PI3K/Akt Pathway pi3k->proliferation pi3k->cycle_arrest apoptosis Induction of Apoptosis apoptosis_path->apoptosis

Caption: Potential signaling pathways modulated by this compound.

References

Application Note: GC-MS Analysis of 2(E)-Nonenedioic Acid Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, non-volatile or thermally labile molecules, such as dicarboxylic acids, require a chemical modification step known as derivatization prior to analysis.[1] Derivatization converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[2] For carboxylic acids, silylation is one of the most widely used and effective derivatization procedures for GC analysis.[3]

This application note provides a detailed protocol for the derivatization of 2(E)-Nonenedioic acid using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. This method replaces the active hydrogen atoms on the carboxylic acid groups with a trimethylsilyl (TMS) group, significantly increasing the compound's volatility and making it amenable to GC-MS analysis. Silylation with BSTFA is recognized for providing low detection limits and high reproducibility for the analysis of dicarboxylic acids.[4][5]

Principle of Silylation

The derivatization process involves a nucleophilic reaction where the hydroxyl groups of the dicarboxylic acid attack the silicon atom of the BSTFA molecule. This results in the replacement of the acidic protons with non-polar trimethylsilyl (TMS) groups, yielding a di-TMS ester of this compound. The by-products of the reaction are volatile and typically do not interfere with the chromatographic analysis.[6] The presence of a catalyst, such as 1% TMCS, enhances the reactivity of the silylating agent.[7]

Materials and Methods

Reagents and Materials
  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (or as separate reagents)

  • Anhydrous Pyridine (or other suitable dry, aprotic solvent like Acetonitrile)

  • Internal Standard (IS), e.g., deuterated dicarboxylic acid or a stable compound like o-terphenyl

  • High-purity Nitrogen gas

  • Anhydrous Sodium Sulfate

  • Hexane (or other suitable organic solvent for dilution)

  • 2 mL GC vials with PTFE-lined caps

  • Micropipettes

  • Heating block or oven

  • Vortex mixer

Sample and Standard Preparation
  • Drying is Critical: Silylation reagents are highly sensitive to moisture, which can lead to incomplete derivatization and hydrolysis of the derivatives.[3][7] Samples must be completely dry. If working with aqueous samples, they should be lyophilized (freeze-dried) to complete dryness. For samples in organic solvent, evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable dry solvent to prepare a stock solution (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of calibration standards by diluting the stock solution.

  • Internal Standard: Prepare an internal standard solution at a fixed concentration.

Experimental Protocol: Derivatization

  • Transfer an aliquot of the dried sample or standard into a clean, dry 2 mL GC vial.

  • Add 50 µL of the internal standard solution (if used) and evaporate to dryness under nitrogen.

  • Add 100 µL of anhydrous pyridine to the vial to dissolve the residue.

  • Add 100 µL of BSTFA (+1% TMCS) to the vial. A molar excess of the silylating reagent (at least 2:1) to the analyte is recommended.[8]

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[5][9]

  • After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. Alternatively, it can be diluted with a solvent like hexane if necessary.

Derivatization_Workflow Workflow for Derivatization of this compound cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A Dried Sample or Standard in GC Vial B Add Anhydrous Solvent (e.g., Pyridine) A->B Dissolve C Add Silylating Reagent (BSTFA + 1% TMCS) B->C Initiate Reaction D Vortex and Heat (70°C for 60 min) C->D React E Cool to Room Temp D->E Complete Reaction F Inject into GC-MS E->F G Data Acquisition and Analysis F->G

Caption: Experimental workflow for the silylation of this compound.

GC-MS Instrumental Parameters

The following are typical starting parameters. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Injection Port Temp280°C
Injection ModeSplitless (or Split, depending on concentration)
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 - 1.2 mL/min
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Oven ProgramInitial: 80°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold: 5-10 min.
Mass Spectrometer
Ion Source Temp230°C
Quadrupole Temp150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range50 - 500 amu
Solvent Delay3 - 5 min (to allow solvent and excess reagent to pass)

Data Presentation and Expected Results

The derivatized this compound will elute as a sharp, symmetrical peak from the GC column. The mass spectrum will show a molecular ion (M+) and characteristic fragment ions. For TMS derivatives, a prominent fragment corresponding to the loss of a methyl group ([M-15]+) is typically observed.[10] The exact retention time and mass spectrum should be confirmed by analyzing a pure standard under identical conditions.

Table 1: Expected Analytical Parameters for Di-TMS-2(E)-Nonenedioic Acid

AnalyteExpected Retention Time (min)Molecular Weight ( g/mol )Key Fragment Ions (m/z)Typical LOD
Di-TMS-2(E)-Nonenedioic AcidInstrument Dependent316.5M+, [M-15]+, [M-89]+, 73< 5 ng/m³[4][5]

Note: The molecular weight is calculated for the di-trimethylsilyl derivative. Key fragment ions are predictive; [M-89]+ corresponds to the loss of a TMSO group, and m/z 73 is characteristic of the TMS cation. Limit of Detection (LOD) is cited from studies on similar C3-C9 dicarboxylic acids and may vary.

References

Application Notes and Protocols for the Analysis of 2(E)-Nonenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of 2(E)-Nonenedioic acid from biological matrices for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is an unsaturated dicarboxylic acid that may serve as a potential biomarker in various physiological and pathological processes. Accurate and reliable quantification of this analyte in biological samples such as plasma, serum, and urine is crucial for its clinical and research applications. This document outlines robust sample preparation techniques, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and derivatization, to ensure high-quality data for downstream analysis.

Analytical Approaches

The primary analytical techniques for the quantification of this compound are LC-MS and GC-MS.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method due to its high sensitivity and selectivity, allowing for the direct analysis of the analyte with minimal sample manipulation. However, derivatization can be employed to improve chromatographic retention and ionization efficiency.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires a derivatization step to increase the volatility of the dicarboxylic acid, making it suitable for gas-phase analysis.

Data Presentation: Quantitative Performance of Sample Preparation Techniques

The following table summarizes typical quantitative data for the analysis of dicarboxylic acids using various sample preparation and analytical methods. While specific data for this compound is limited, the presented values for analogous dicarboxylic acids, such as methylmalonic acid (MMA) and other medium-chain dicarboxylic acids, provide a reliable estimate of expected performance.

ParameterLiquid-Liquid Extraction (LLE) with LC-MS/MS (derivatized)Solid-Phase Extraction (SPE) with LC-MS/MS (underivatized)Liquid-Liquid Extraction (LLE) with GC-MS (derivatized)
Analyte(s) Dicarboxylic Acids (e.g., MMA)[1][2]Acidic Drugs[3]Dicarboxylic Acids (C3-C9)[4]
Matrix Serum, Plasma, Urine[1][2]PlasmaAtmospheric Aerosols
Recovery > 90%[5]97.5%[3]Not specified
Limit of Detection (LOD) 0.05 µmol/L (for MMA)[1][2]5.0 ng/mL (LOQ)≤ 2 ng/m³[4]
Limit of Quantification (LOQ) 0.1 µmol/L (for MMA)[1][2]5.0 ng/mLNot specified
Linearity (R²) > 0.99[1]Not specifiedNot specified
Precision (%RSD) < 7.5%[1][2]Intra-day: 8.69%, Inter-day: 10.78%[3]≤ 10%[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS/MS and GC-MS Analysis

This protocol is suitable for the extraction of this compound from plasma, serum, or urine.

Materials:

  • Sample (Plasma, Serum, or Urine)

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte)

  • Methyl tert-butyl ether (MTBE)

  • Methanol

  • Water, HPLC grade

  • Hydrochloric acid (HCl) in n-butanol (3 M) for derivatization (for LC-MS)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization (for GC-MS)

  • Pyridine

  • Nitrogen gas

  • Centrifuge

  • Vortex mixer

  • Heating block/water bath

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of the internal standard solution to the sample.

  • Acidification: Add 10 µL of 1 M HCl to the sample to protonate the carboxylic acid groups.

  • Extraction:

    • Add 500 µL of MTBE to the tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Solvent Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Solvent Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Choose one):

    • For LC-MS/MS (Esterification):

      • Add 100 µL of 3 M HCl in n-butanol to the dried extract.

      • Seal the tube and incubate at 60°C for 30 minutes.

      • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol).

    • For GC-MS (Silylation):

      • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried extract.

      • Seal the tube and heat at 70°C for 30 minutes.

      • Cool to room temperature before injection.

  • Analysis: Transfer the reconstituted sample or the derivatized sample to an autosampler vial for LC-MS/MS or GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is a suitable alternative for cleaning up samples prior to LC-MS/MS analysis, particularly for complex matrices. A polymeric reversed-phase sorbent is recommended.

Materials:

  • Sample (Plasma, Serum, or Urine)

  • Internal Standard

  • Polymeric SPE Cartridge (e.g., Oasis HLB)

  • Methanol

  • Water, HPLC grade

  • Formic acid

  • Ammonium hydroxide

  • SPE manifold

  • Centrifuge (for initial sample clarification if needed)

Procedure:

  • Sample Pre-treatment:

    • For plasma or serum, perform a protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge. Use the supernatant for the next step.

    • For urine, centrifuge to remove any particulates.

    • Acidify the sample to a pH of approximately 3-4 with formic acid to ensure the analyte is in its neutral form.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol. A small amount of ammonium hydroxide (e.g., 2-5%) can be added to the methanol to improve the elution of acidic compounds.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflows

LLE_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Urine) Spike Spike with Internal Standard Sample->Spike Acidify Acidify Spike->Acidify Extract Liquid-Liquid Extraction (e.g., MTBE) Acidify->Extract Separate Phase Separation (Centrifugation) Extract->Separate Evaporate Evaporate Organic Layer Separate->Evaporate Deriv_LC Esterification (for LC-MS) Evaporate->Deriv_LC LC-MS Path Deriv_GC Silylation (for GC-MS) Evaporate->Deriv_GC GC-MS Path LCMS LC-MS/MS Analysis Deriv_LC->LCMS GCMS GC-MS Analysis Deriv_GC->GCMS

Caption: Liquid-Liquid Extraction Workflow.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps Sample Biological Sample Precipitate Protein Precipitation (if necessary) Acidify Acidify Sample Condition Condition SPE Cartridge Load Load Sample Acidify->Load Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow.

Logical Relationship: Choice of Analytical Method

Method_Choice Analyte This compound (Dicarboxylic Acid) Volatility Low Volatility Analyte->Volatility Polarity High Polarity Analyte->Polarity GCMS GC-MS Volatility->GCMS LCMS LC-MS/MS Polarity->LCMS Direct_Analysis Direct Analysis Possible LCMS->Direct_Analysis Derivatization_LC Derivatization Optional (Improves Performance) LCMS->Derivatization_LC Derivatization_GC Derivatization Required (Increases Volatility) GCMS->Derivatization_GC

Caption: Factors influencing analytical method selection.

References

Application Notes and Protocols for the Enzymatic Synthesis of Dicarboxylic Acids from Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of dicarboxylic acids (DCAs) from fatty acids. The use of enzymes offers a green and highly selective alternative to traditional chemical methods, enabling the production of a wide range of valuable DCAs for applications in polymers, lubricants, pharmaceuticals, and as chemical intermediates. This document covers three primary enzymatic approaches: whole-cell biocatalysis using Candida tropicalis, multi-enzyme cascade reactions, and reactions catalyzed by cytochrome P450 monooxygenases and laccases.

Introduction to Enzymatic Synthesis of Dicarboxylic Acids

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. They serve as important building blocks in the chemical industry. Traditionally, their synthesis has relied on chemical oxidation methods that often require harsh reaction conditions and can lack specificity. Enzymatic synthesis has emerged as a powerful alternative, utilizing the high specificity and efficiency of enzymes to convert renewable fatty acid feedstocks into DCAs under mild conditions.

The primary enzymatic routes for DCA production from fatty acids involve the ω-oxidation pathway. This pathway begins with the hydroxylation of the terminal methyl group of a fatty acid, followed by successive oxidations to an aldehyde and then to a carboxylic acid, resulting in a dicarboxylic acid.[1][2] Key enzymes in this process include cytochrome P450 monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases. Other enzymatic strategies, such as multi-enzyme cascades that cleave unsaturated fatty acids, have also been developed to produce specific DCAs like sebacic acid and azelaic acid.[3][4]

Data Presentation: Comparative Analysis of Enzymatic Systems

The following tables summarize quantitative data from various enzymatic systems for the synthesis of dicarboxylic acids from fatty acids, allowing for easy comparison of their performance.

Enzymatic System Substrate Product Product Titer (g/L) Molar Yield (%) Productivity (g/L/h) Reference
Whole-Cell Candida tropicalis (Fed-batch)Nonanoic AcidAzelaic Acid30.1900.30[5][6][7]
Engineered Candida tropicalis (Fed-batch)Decanoic Acid Methyl EsterSebacic Acid98.3>980.57[8]
Engineered E. coli (Whole-cell)C12 Fatty AcidC12 Dicarboxylic Acid0.159--[9]
Engineered E. coli (Whole-cell)C14 Fatty AcidC14 Dicarboxylic Acid0.410--[9]
Enzymatic System Enzyme(s) Substrate Product Conversion (%) Reaction Time (h) Reference
Multi-enzyme CascadeHydratase, ADH, BVMO, LipaseOleic AcidSebacic Acid-24[10]
Laccase-catalyzed OxidationLaccase10-oxo-cis-12,cis-15-octadecadienoic acidSebacic Acid358[11]

Experimental Protocols

Whole-Cell Bioconversion of Fatty Acids to Dicarboxylic Acids using Candida tropicalis

This protocol describes the fed-batch fermentation of an engineered strain of Candida tropicalis for the production of dicarboxylic acids from fatty acids. The process is typically divided into a cell growth phase and a bioconversion phase.[1]

Materials:

  • Engineered Candida tropicalis strain (e.g., with blocked β-oxidation pathway)

  • Yeast extract peptone dextrose (YPD) medium for seed culture

  • Fermentation medium (specific composition will depend on the strain and process)

  • Fatty acid substrate (e.g., nonanoic acid, decanoic acid methyl ester)

  • Glucose solution (for feeding)

  • Ammonium hydroxide or other base for pH control

  • Strong acid (e.g., HCl) for product precipitation

  • Organic solvent (e.g., hot water or ethanol) for recrystallization

Protocol:

a. Seed Culture Preparation:

  • Inoculate a single colony of the engineered Candida tropicalis strain into a flask containing YPD medium.

  • Incubate at 30°C with shaking (200-250 rpm) for 24-48 hours until a dense culture is obtained.

b. Fermentation (Growth Phase):

  • Transfer the seed culture to a sterilized fermenter containing the appropriate fermentation medium.

  • Maintain the temperature at 30°C and the pH at a range suitable for growth (e.g., 5.0-6.0) by the controlled addition of a base.

  • Provide aeration and agitation to ensure sufficient oxygen supply.

  • Feed a concentrated glucose solution to support cell growth until a high cell density is achieved.

c. Fermentation (Conversion Phase):

  • Once the desired cell density is reached, initiate the conversion phase by adding the fatty acid substrate to the fermenter. The substrate can be added in batches or fed continuously.

  • Adjust and maintain the pH to a level optimal for conversion and product secretion (e.g., 7.0-8.0).

  • Continue to feed glucose at a controlled rate to provide energy for the bioconversion process.

  • Monitor the concentration of the dicarboxylic acid product in the fermentation broth periodically using methods such as gas chromatography-mass spectrometry (GC-MS) after derivatization.

d. Product Purification:

  • After the fermentation is complete (typically 48-120 hours), harvest the fermentation broth.

  • Separate the yeast cells from the supernatant by centrifugation.

  • Acidify the supernatant to a pH of approximately 2.0 using a strong acid to precipitate the dicarboxylic acid.[12]

  • Collect the precipitated dicarboxylic acid by filtration.

  • Wash the crude product with cold water to remove residual salts and impurities.

  • Perform recrystallization from a suitable solvent (e.g., hot water or ethanol) to obtain the final product with high purity (>99.5%).[8][12]

Multi-Enzyme Cascade for the Synthesis of Sebacic Acid from Oleic Acid

This protocol outlines a one-pot, multi-enzyme cascade reaction to convert oleic acid into sebacic acid. This cascade typically involves four enzymatic steps: hydration of the double bond, oxidation of the resulting alcohol to a ketone, Baeyer-Villiger oxidation of the ketone to an ester, and finally, hydrolysis of the ester to yield sebacic acid and a co-product.

Materials:

  • Oleate hydratase

  • Alcohol dehydrogenase (ADH)

  • Baeyer-Villiger monooxygenase (BVMO)

  • Lipase

  • Oleic acid

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Cofactors: NAD(P)⁺ for ADH and NAD(P)H for BVMO

  • Tween 20 or other surfactant to improve substrate solubility

  • Ethyl acetate for extraction

  • Potassium hydroxide (KOH) for hydrolysis

  • Hydrochloric acid (HCl) for acidification

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization for GC-MS analysis

Protocol:

a. Reaction Setup:

  • Prepare a reaction mixture in a suitable vessel containing 50 mM Tris-HCl buffer (pH 7.5).

  • Add oleic acid to the desired final concentration (e.g., 1 mM). A surfactant like Tween 20 (e.g., 0.05% v/v) can be added to aid in substrate dispersion.[10]

  • Add the required cofactors, NAD(P)⁺ and NAD(P)H, to the reaction mixture (e.g., 1 mM each). A cofactor regeneration system may be necessary for larger-scale reactions.

  • Add the four enzymes (oleate hydratase, ADH, BVMO, and lipase) to the reaction mixture. The optimal concentration of each enzyme should be determined empirically, but a starting point could be in the range of 0.5-1.0 mg/mL for each.[10]

b. Reaction and Monitoring:

  • Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) with gentle agitation for 24-48 hours.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

c. Product Extraction and Hydrolysis:

  • Once the reaction is complete, extract the products from the aqueous phase using an equal volume of ethyl acetate.

  • Separate the organic phase and evaporate the solvent under reduced pressure.

  • Hydrolyze the resulting ester by adding a solution of KOH (e.g., 1.0 M) and heating at 80°C for 2 hours.[10]

d. Purification and Analysis:

  • After hydrolysis, cool the reaction mixture and acidify it to pH 2.0 with dilute HCl to precipitate the sebacic acid.

  • Extract the sebacic acid with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

  • For quantitative analysis by GC-MS, derivatize the dried product with MSTFA.

  • Further purification of the sebacic acid can be achieved by recrystallization.

Cytochrome P450-Catalyzed ω-Hydroxylation of Fatty Acids

This protocol describes a typical in vitro reaction for the ω-hydroxylation of a fatty acid using a cytochrome P450 monooxygenase, such as a P450 BM3 mutant. This is the initial and often rate-limiting step in the biosynthesis of dicarboxylic acids.

Materials:

  • Purified cytochrome P450 enzyme (e.g., P450 BM3 mutant)

  • Fatty acid substrate (e.g., lauric acid, myristic acid)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH (cofactor)

  • Methanol or another solvent to dissolve the fatty acid

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Derivatizing agent for GC-MS analysis (e.g., MSTFA)

Protocol:

a. Reaction Setup:

  • Prepare a stock solution of the fatty acid substrate in a suitable solvent like methanol.

  • In a reaction tube, add the potassium phosphate buffer.

  • Add the fatty acid stock solution to the buffer to the desired final concentration (e.g., 1 mM).

  • Add the purified P450 enzyme to the reaction mixture to a final concentration of, for example, 1 µM.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

b. Reaction Initiation and Incubation:

  • Initiate the reaction by adding NADPH to a final concentration of, for example, 1 mM.

  • Incubate the reaction at 30°C with shaking for a specified period (e.g., 30-60 minutes).

c. Reaction Quenching and Product Extraction:

  • Stop the reaction by adding an equal volume of ice-cold ethyl acetate and vortexing vigorously.

  • Centrifuge the mixture to separate the phases.

  • Carefully transfer the upper organic phase to a clean tube.

  • Repeat the extraction of the aqueous phase with another volume of ethyl acetate.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

d. Analysis:

  • Evaporate the solvent from the dried organic extract under a stream of nitrogen.

  • Derivatize the residue with a suitable agent (e.g., MSTFA) to convert the hydroxylated fatty acid into a more volatile form for GC-MS analysis.

  • Analyze the derivatized sample by GC-MS to identify and quantify the ω-hydroxy fatty acid product.

Visualization of Pathways and Workflows

Enzymatic_Dicarboxylic_Acid_Synthesis

Experimental_Workflow

References

Troubleshooting & Optimization

Troubleshooting low recovery of 2(E)-Nonenedioic acid in extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges, particularly low recovery, encountered during the extraction of 2(E)-Nonenedioic acid. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental properties of this compound that are critical for developing a successful extraction protocol.

Q1: What are the key chemical and physical properties of this compound?

Understanding the basic properties of your analyte is the first step in troubleshooting an extraction. Key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
CAS Number 72461-80-4 [1][2][3]
Molecular Formula C9H14O4 [2][4]
Molecular Weight 186.21 g/mol [2][3][4]
Appearance Off-White to Pale Beige Solid [3]
Structure Medium-chain dicarboxylic acid [1]
Purity (Typical) >95% (HPLC) [2]

| Storage | 2-8°C, Refrigerator |[3] |

Q2: What is the expected solubility of this compound and how does it affect extraction?

Solubility is a critical factor for selecting the appropriate extraction solvent system. As a dicarboxylic acid, this compound's solubility is dictated by its polar carboxyl groups and its nonpolar seven-carbon chain.

  • Polar Solvents: The two carboxyl groups allow for hydrogen bonding, making it moderately soluble in polar solvents like water.[5]

  • Nonpolar Solvents: The presence of the long alkyl chain decreases its solubility in nonpolar solvents.[5]

  • pH: The pH of the aqueous solution is crucial. At a pH above its pKa values, the carboxylic acid groups will be deprotonated (ionized), making the molecule much more soluble in aqueous solutions and difficult to extract into an organic solvent. To extract it from an aqueous solution into an organic solvent, the pH should be lowered to protonate these groups, thereby increasing its hydrophobicity.

  • Temperature: Solubility generally increases with temperature, which can be a useful parameter to adjust during extraction.[5] For example, the solubility of the related nonanedioic acid in acetonitrile increases significantly with temperature (see Table 2).

Table 2: Solubility of Nonanedioic Acid in Acetonitrile at Different Temperatures

Temperature (°C) Mass Fraction ( g/100g solution)
0.0 0.19
15.0 0.24
25.0 0.46
35.0 1.7

Data from the IUPAC-NIST Solubilities Database for Nonanedioic acid.[6]

Q3: Is this compound susceptible to degradation during extraction?

While specific degradation pathways for this compound are not extensively documented in the provided results, general principles for molecules with similar functional groups apply.

  • Oxidative Degradation: The presence of a carbon-carbon double bond makes the molecule potentially susceptible to oxidation. Harsh oxidative conditions should be avoided.

  • Thermal Stability: High temperatures, especially in the presence of oxygen or catalytic metals, can potentially lead to degradation.[7]

  • pH Stability: Extreme pH values (highly acidic or basic) combined with heat can promote hydrolysis or other reactions. It is crucial to store samples appropriately, for instance at -80°C, to prevent potential degradation.[8]

Section 2: Troubleshooting Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a common method for isolating carboxylic acids, but it can present several challenges.

Q4: My recovery is consistently low, but I don't see an emulsion. What are the likely causes?

Low recovery without emulsion formation often points to issues with the fundamental chemistry of the extraction.

  • Incorrect pH of Aqueous Phase: The most common issue. For a dicarboxylic acid, the aqueous phase must be acidified to a pH at least 1-2 units below the first pKa value. This ensures the carboxylic acid groups are fully protonated (-COOH), making the molecule neutral and more readily partitioned into the organic phase.

  • Inappropriate Organic Solvent: The chosen organic solvent may not have the optimal polarity to efficiently extract the analyte. If recovery is low, consider a more polar, water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Insufficient Partitioning Time: The system may not be reaching equilibrium. Ensure vigorous and sufficiently long mixing (e.g., by vortexing or shaking). Some protocols for dicarboxylic acids suggest shaking for up to 3 hours to ensure equilibrium is reached.[9]

  • Analyte Adsorption: The analyte may be adsorbing to particulates or binding to other macromolecules (like proteins) in the sample matrix.[10] Consider sample pretreatment steps like filtration or protein precipitation.

Q5: I am observing a stable emulsion between the aqueous and organic layers. How can I resolve this and improve recovery?

Emulsion formation is a frequent problem in LLE, especially with complex biological matrices.[10] An emulsion traps the analyte, leading to significant loss of recovery.

  • Prevention is Key: The simplest method to prevent emulsions is to use gentle mixing, such as slow inversions or swirling, instead of vigorous shaking.[10] This increases the surface area for extraction without creating a stable foam.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help break the emulsion by forcing the separation of the two phases.[10]

  • Centrifugation: Centrifuging the mixture can provide the physical force needed to break the emulsion and create a clear interface.[10]

  • Filtration: Passing the emulsified mixture through a filter paper designed for phase separation can be effective.[10]

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[10]

LLE_Troubleshooting cluster_start cluster_problem cluster_solutions_yes cluster_solutions_no Start Start: Low Recovery in LLE Emulsion Emulsion Observed? Start->Emulsion Sol_Gentle Use Gentle Mixing Emulsion->Sol_Gentle  Yes Sol_pH Acidify Aqueous Phase (pH < pKa) Emulsion->Sol_pH  No Sol_Salt Add Salt ('Salting Out') Sol_Centrifuge Centrifugation Sol_Solvent Change Solvent System Sol_Solvent2 Optimize Organic Solvent Sol_Time Increase Mixing Time Sol_Pretreat Pre-treat Sample (e.g., filter)

Fig 1. Troubleshooting workflow for low recovery in Liquid-Liquid Extraction (LLE).

Section 3: Troubleshooting Solid-Phase Extraction (SPE)

SPE is a powerful and selective alternative to LLE but requires careful optimization of each step.[11] Low recovery can usually be traced to one of the four main steps: conditioning, loading, washing, or elution.

Q6: My analyte is not being retained on the SPE column and is found in the load/flow-through fraction. What should I check?

This indicates a failure in the interaction between the analyte and the sorbent.

  • Incorrect Sample pH: For retaining a carboxylic acid on a reversed-phase (e.g., C18) sorbent, the analyte must be in its neutral, protonated form. The sample must be acidified to a pH below the analyte's pKa (a pH of ~3.5 is a good starting point).[8]

  • Improper Cartridge Conditioning: The sorbent must be properly wetted and activated. Failure to condition with an organic solvent (like methanol) followed by equilibration with an aqueous solution (like water or acidified water) will lead to poor retention.[8]

  • Sorbent Bed Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can severely compromise retention.[8]

  • High Flow Rate: Loading the sample too quickly reduces the interaction time between the analyte and the sorbent. A slow, consistent flow rate (e.g., 0.5 mL/min) is recommended.[8]

  • Sample Overload: The amount of analyte (or total sample mass) may be exceeding the binding capacity of the SPE cartridge.[8] If this is suspected, reduce the sample volume or use a cartridge with a larger sorbent mass.

Q7: My analyte is being lost during the wash step. How can I prevent this?

This means the wash solvent is strong enough to elute the analyte along with the interferences.

  • Reduce Wash Solvent Strength: The organic content of the wash solvent is likely too high. Decrease the percentage of the organic modifier (e.g., switch from 30% methanol in water to 15% methanol in water) to a point where interferences are removed but the analyte remains bound.[8]

Q8: I have good retention, but the analyte is not eluting from the cartridge. What steps should I take?

This indicates that the elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent.

  • Increase Elution Solvent Strength: The elution solvent is too weak. Increase the percentage of the organic modifier or switch to a stronger solvent (e.g., from methanol to acetonitrile).[8]

  • Insufficient Elution Volume: An inadequate volume of solvent will lead to incomplete recovery. Try passing a second or third aliquot of the elution solvent and analyzing it separately to see if more analyte is recovered.[8]

  • Utilize a "Soak Step": After adding the elution solvent, allow it to sit in the cartridge for several minutes before pulling it through. This "soak step" allows more time for the analyte to desorb from the sorbent and dissolve into the elution solvent, which can improve recovery.[12]

SPE_Troubleshooting cluster_retention Issue: Poor Retention cluster_wash Issue: Premature Elution cluster_elution Issue: Poor Elution Start Start: Low Recovery in SPE Analyze Analyze Load/Flow-through & Wash Fractions Start->Analyze Sol_pH Acidify Sample (pH < pKa) Analyze->Sol_pH Analyte in Flow-through Sol_Wash Decrease Wash Solvent Strength Analyze->Sol_Wash Analyte in Wash Sol_Elute_Strength Increase Elution Solvent Strength Analyze->Sol_Elute_Strength Analyte Not in Flow-through or Wash Sol_Condition Check Sorbent Conditioning Sol_Flow Reduce Sample Load Flow Rate Sol_Elute_Volume Increase Elution Solvent Volume Sol_Soak Use Elution 'Soak Step'

Fig 2. Troubleshooting workflow for low recovery in Solid-Phase Extraction (SPE).

Section 4: General Experimental Protocols

The following are generalized starting protocols. They should be optimized for your specific sample matrix and analytical requirements.

Protocol 1: General Liquid-Liquid Extraction (LLE) Protocol

  • Sample Preparation: To 1 mL of aqueous sample, add an appropriate acid (e.g., 1M HCl) to adjust the pH to ~3.0-3.5. Confirm the pH with a pH meter or pH paper.

  • Solvent Addition: Add 2-3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extraction: Cap the vial and mix. For initial trials, use gentle inversions for 5-10 minutes to avoid emulsion formation. If recovery is low, increase mixing time and vigor.

  • Phase Separation: Allow the layers to separate. If an emulsion persists, centrifuge the sample at 2000-3000 x g for 10 minutes.

  • Collection: Carefully collect the organic (top or bottom, depending on solvent density) layer using a pipette, avoiding the interface.

  • Repeat (Optional): For exhaustive extraction, repeat steps 2-5 with a fresh aliquot of organic solvent and combine the organic layers.

  • Drying and Concentration: Dry the collected organic phase over anhydrous sodium sulfate, then evaporate the solvent under a gentle stream of nitrogen to concentrate the sample for analysis.

Protocol 2: General Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)

  • Sample Pre-treatment: Acidify the sample to a pH of ~3.5 with an appropriate acid (e.g., 2M HCl).[8] Centrifuge or filter the sample to remove any particulates.

  • Cartridge Conditioning: Using a reversed-phase SPE cartridge (e.g., C18), wash the sorbent with 1-2 column volumes of methanol or acetonitrile. Do not allow the bed to dry.[8]

  • Cartridge Equilibration: Immediately follow the conditioning step by washing with 1-2 column volumes of acidified water (pH ~3.5). Do not allow the bed to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (~0.5 mL/min).[8] Collect the flow-through for analysis if troubleshooting is needed.

  • Washing: Wash the cartridge with 1-2 column volumes of a weak solvent to remove polar interferences (e.g., 5-15% methanol in acidified water).[8] Collect the wash fraction.

  • Elution: Elute the analyte with 1-2 column volumes of a strong solvent (e.g., methanol, acetonitrile, or 5% formic acid in acetonitrile) into a clean collection tube. Consider using a "soak step" for 1-5 minutes before final elution.[12]

  • Post-Elution: Evaporate the elution solvent and reconstitute the sample in a suitable solvent for your analytical method.

References

Technical Support Center: Optimizing LC-MS for 2(E)-Nonenedioic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 2(E)-Nonenedioic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for detecting this compound?

A1: For dicarboxylic acids like this compound, negative ion mode electrospray ionization (-ESI) is generally preferred. This is because the carboxylic acid groups readily deprotonate to form [M-H]⁻ ions, which can be sensitively detected by the mass spectrometer. While positive ion mode (+ESI) can sometimes be used, it often results in lower sensitivity and may require the formation of adducts (e.g., [M+Na]⁺ or [M+NH₄]⁺) for detection.

Q2: I am observing poor retention of this compound on my C18 column. What can I do?

A2: Poor retention of polar analytes like dicarboxylic acids on reversed-phase columns (e.g., C18) is a common issue.[1] Here are a few strategies to improve retention:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) will suppress the ionization of the carboxylic acid groups, making the analyte less polar and increasing its retention on the non-polar stationary phase.

  • Use of a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that is well-suited for the separation of highly polar compounds.

  • Derivatization: Chemical derivatization of the carboxylic acid groups can decrease the polarity of this compound, leading to improved retention on reversed-phase columns.

Q3: My signal for this compound is weak and noisy. How can I improve sensitivity?

A3: Weak and noisy signals can be caused by several factors. Consider the following troubleshooting steps:

  • Optimize ESI Source Parameters: Systematically optimize the capillary voltage, nebulizer gas pressure, and desolvation temperature to maximize the ionization efficiency for this compound.[2]

  • Check for Corona Discharge: In negative ion mode, a high needle voltage can lead to a corona discharge, which increases noise. If you observe a high ESI current or a visible glow at the needle tip, try reducing the needle voltage.[3]

  • Mobile Phase Composition: Ensure your mobile phase is compatible with ESI. Non-volatile buffers like phosphate should be avoided. Volatile mobile phase additives like formic acid or acetic acid are generally recommended.[4]

  • Sample Preparation: Thorough sample cleanup is crucial to remove matrix components that can cause ion suppression.[5] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.

Q4: Should I consider derivatization for analyzing this compound?

A4: Derivatization can be a valuable strategy, especially if you are facing challenges with chromatographic retention or ionization efficiency.[6] Esterification of the carboxylic acid groups, for example, will make the molecule less polar and more amenable to reversed-phase chromatography. This can also improve ionization in positive ESI mode. However, derivatization adds an extra step to the sample preparation workflow and needs to be carefully validated for reproducibility.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS analysis of this compound.

Caption: Troubleshooting workflow for common LC-MS issues.

Problem Potential Cause Recommended Action
No Peak or Very Weak Signal Incorrect MS settingsVerify that the mass spectrometer is in negative ion mode (-ESI). Optimize source parameters such as capillary voltage, gas flow, and temperature. Check for the expected m/z of the [M-H]⁻ ion (185.08).
Poor chromatographic retentionThe analyte may be eluting in the solvent front. Modify the mobile phase to increase retention (see FAQ Q2).
Ion suppressionMatrix components in the sample may be suppressing the ionization of the analyte. Improve sample cleanup using SPE or LLE.
Poor Peak Shape (Tailing or Fronting) Column overloadThe concentration of the injected sample may be too high. Dilute the sample and re-inject.
Inappropriate sample solventThe solvent in which the sample is dissolved may be too strong, causing peak distortion. The sample should be dissolved in the initial mobile phase or a weaker solvent.
Secondary interactions with the columnResidual silanols on the stationary phase can interact with the carboxylic acid groups. Using a column with better end-capping or adding a small amount of a competitive base to the mobile phase may help.
Retention Time Shifts Inconsistent mobile phase preparationEnsure accurate and consistent preparation of mobile phase solvents and additives.
Fluctuations in column temperatureUse a column oven to maintain a stable temperature.
Column degradationOver time, the stationary phase of the column can degrade. Replace the column if performance deteriorates significantly.
High Background Noise Contaminated solvents or reagentsUse high-purity, LC-MS grade solvents and reagents.
System contaminationThe ion source or other parts of the mass spectrometer may be contaminated. Follow the manufacturer's instructions for cleaning the ion source.

Experimental Protocol

This protocol provides a starting point for developing a robust LC-MS method for the analysis of this compound. Optimization will be required for specific instrumentation and sample matrices.

1. Sample Preparation (from a biological matrix, e.g., plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve and transfer to an autosampler vial.

2. LC-MS Parameters

Parameter Recommended Setting
LC System UHPLC or HPLC system
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (-ESI)
Capillary Voltage 3.0 - 4.0 kV
Desolvation Temperature 350 - 450°C
Desolvation Gas Flow 600 - 800 L/hr
Cone Gas Flow 50 L/hr
Cone Voltage 20 - 40 V (Optimize for [M-H]⁻ at m/z 185.08)
Collision Energy (for MS/MS) 10 - 30 eV (Optimize for specific transitions)

Key Experimental Parameter Relationships

The following diagram illustrates the logical relationships between key experimental parameters and their impact on the successful detection of this compound.

ParameterRelationships goal Successful Detection of This compound sample_prep Sample Preparation goal->sample_prep chromatography Chromatography goal->chromatography mass_spec Mass Spectrometry goal->mass_spec protein_precip Protein Precipitation sample_prep->protein_precip lle Liquid-Liquid Extraction sample_prep->lle spe Solid-Phase Extraction sample_prep->spe derivatization Derivatization sample_prep->derivatization column Column Chemistry (C18, HILIC) chromatography->column mobile_phase Mobile Phase (pH, Organic %) chromatography->mobile_phase gradient Gradient Profile chromatography->gradient ionization Ionization Mode (-ESI) mass_spec->ionization source_params Source Parameters (Voltage, Gas, Temp) mass_spec->source_params analyzer Mass Analyzer (Scan, MRM) mass_spec->analyzer derivatization->column Influences Choice mobile_phase->ionization Impacts Efficiency

Caption: Key experimental parameter relationships for LC-MS analysis.

References

Improving peak resolution for dicarboxylic acids in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dicarboxylic acids. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving peak resolution in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shapes (tailing or fronting) for my dicarboxylic acids in reversed-phase HPLC?

A1: Poor peak shapes for dicarboxylic acids in reversed-phase HPLC are often due to a few key factors. Peak tailing, the most common issue, can be caused by secondary interactions between the ionized dicarboxylic acids and the silica-based column material.[1] At a mobile phase pH near the pKa of the dicarboxylic acids, both ionized and non-ionized forms exist, which can lead to split peaks or shoulders.[2] Peak fronting is less common but can occur due to column overload or issues with the packing bed.[1]

Q2: How does mobile phase pH affect the retention and resolution of dicarboxylic acids in reversed-phase HPLC?

A2: Mobile phase pH is a critical parameter for controlling the retention and selectivity of dicarboxylic acids.[3][4] Dicarboxylic acids are ionizable compounds, and their retention is highly dependent on their ionization state.[4] At a low pH (well below the pKa values of the acids), the carboxylic acid groups are protonated and the molecule is less polar, leading to stronger retention on a non-polar stationary phase like C18.[3][4] Conversely, at a higher pH, the carboxylic acid groups are deprotonated (ionized), making the molecule more polar and resulting in shorter retention times.[3] By carefully controlling the pH, you can manipulate the retention times of different dicarboxylic acids to improve their separation.[3]

Q3: When should I consider using ion-pair chromatography for dicarboxylic acid analysis?

A3: Ion-pair chromatography is a valuable technique for separating ionic compounds like dicarboxylic acids on a reversed-phase column.[5][6] You should consider this method when you need to improve the retention and resolution of highly polar dicarboxylic acids that are poorly retained by conventional reversed-phase chromatography.[6] The ion-pairing reagent, a large ionic molecule with a hydrophobic region, is added to the mobile phase.[7] It forms a neutral ion-pair with the charged dicarboxylic acid, increasing its hydrophobicity and retention on the stationary phase.[7][8]

Q4: Why is derivatization necessary for the GC analysis of dicarboxylic acids?

A4: Dicarboxylic acids are polar and non-volatile compounds, making them unsuitable for direct analysis by gas chromatography (GC).[9][10] Derivatization is a chemical modification process that converts the polar carboxylic acid groups into less polar and more volatile derivatives.[9][11] This process improves their thermal stability and chromatographic behavior, allowing for better separation and detection by GC-MS.[9]

Q5: What are the most common derivatization reagents for dicarboxylic acids in GC analysis?

A5: The most common derivatization technique for dicarboxylic acids is silylation, which involves replacing the acidic protons of the carboxylic acid groups with a trimethylsilyl (TMS) group.[9] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used and effective silylation reagent for this purpose.[9][11][12] Esterification, for example using BF3/butanol, is another common derivatization method.[9][10]

Troubleshooting Guides

HPLC Analysis: Troubleshooting Poor Peak Resolution

Problem: Broad or Tailing Peaks for Dicarboxylic Acids

This is a common issue when analyzing acidic compounds. The following steps can help you diagnose and resolve the problem.

Troubleshooting Workflow for Peak Tailing in HPLC

G Troubleshooting Peak Tailing for Dicarboxylic Acids cluster_solutions Solutions cluster_diagnosis Diagnosis start Peak Tailing Observed check_ph Is Mobile Phase pH at least 2 units below pKa? start->check_ph adjust_ph Adjust Mobile Phase pH to be 2 units below pKa check_ph->adjust_ph No check_buffer Is Buffer Concentration Adequate (10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Is the Column Old or Contaminated? check_buffer->check_column Yes increase_buffer->check_column flush_column Flush Column with Strong Solvent or Replace Column check_column->flush_column Yes check_overload Is Sample Overload a Possibility? check_column->check_overload No flush_column->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes unsolved Problem Persists? Consider Ion-Pair Chromatography or Alternative Column Chemistry check_overload->unsolved No solved Problem Solved dilute_sample->solved dilute_sample->unsolved If problem persists

Caption: A step-by-step guide to troubleshooting peak tailing.

1. Mobile Phase pH Optimization:

  • Issue: If the mobile phase pH is close to the pKa of the dicarboxylic acids, partial ionization can occur, leading to peak tailing due to interactions with residual silanols on the column.[1][2]

  • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the dicarboxylic acids to ensure they are in their non-ionized form.[4] This will increase their hydrophobicity and improve retention and peak shape on a reversed-phase column.[3][4]

2. Buffer Concentration:

  • Issue: Inadequate buffer concentration can lead to pH shifts within the column, causing inconsistent ionization and poor peak shape.

  • Solution: Use a buffer concentration in the range of 10-50 mM to maintain a stable pH throughout the analysis.

3. Column Health:

  • Issue: A contaminated or old column can have active sites that cause secondary interactions and peak tailing. A blocked frit can also lead to peak distortion.

  • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the column. Using a guard column can help extend the life of your analytical column.

4. Sample Overload:

  • Issue: Injecting too much sample can overload the column, leading to broad and asymmetric peaks.[1]

  • Solution: Dilute the sample and re-inject. If the peak shape improves, sample overload was the likely cause.

Data Presentation: Effect of Mobile Phase pH on Dicarboxylic Acid Retention

The following table illustrates the typical effect of mobile phase pH on the retention time of several dicarboxylic acids using a C18 column. As the pH decreases, the retention time generally increases due to the suppression of ionization.

Dicarboxylic AcidpKa1pKa2Retention Time (min) at pH 4.5Retention Time (min) at pH 2.5
Oxalic Acid1.254.272.13.5
Malonic Acid2.835.693.85.2
Succinic Acid4.215.645.57.8
Glutaric Acid4.345.417.29.9
Adipic Acid4.435.419.112.4

Note: These are representative values and will vary depending on the specific column, mobile phase composition, and other chromatographic conditions.

GC Analysis: Troubleshooting Derivatization Issues

Problem: Incomplete Derivatization or Poor Peak Shape

Successful GC analysis of dicarboxylic acids hinges on complete and reproducible derivatization.

Troubleshooting Workflow for GC Derivatization

G Troubleshooting GC Derivatization of Dicarboxylic Acids start Poor GC Peak Shape or Low Response check_reagent Is the Derivatization Reagent Fresh? start->check_reagent use_fresh_reagent Use Fresh Reagent check_reagent->use_fresh_reagent No check_moisture Is the Sample and Solvent Anhydrous? check_reagent->check_moisture Yes use_fresh_reagent->check_moisture dry_sample Thoroughly Dry Sample and Use Anhydrous Solvent check_moisture->dry_sample No check_conditions Are Reaction Time and Temperature Optimal? check_moisture->check_conditions Yes dry_sample->check_conditions optimize_conditions Optimize Reaction Time and Temperature check_conditions->optimize_conditions No check_reagent_amount Is the Amount of Reagent Sufficient? check_conditions->check_reagent_amount Yes optimize_conditions->check_reagent_amount increase_reagent Increase Amount of Derivatization Reagent check_reagent_amount->increase_reagent No unsolved Problem Persists? Consider a Different Derivatization Reagent check_reagent_amount->unsolved Yes solved Problem Solved increase_reagent->solved increase_reagent->unsolved If problem persists

Caption: A logical workflow for resolving common GC derivatization issues.

1. Reagent Quality and Storage:

  • Issue: Derivatization reagents like BSTFA are sensitive to moisture and can degrade over time, leading to incomplete reactions.

  • Solution: Always use fresh, high-quality derivatization reagents. Store them in a desiccator under an inert atmosphere to prevent degradation.

2. Presence of Moisture:

  • Issue: Water in the sample or solvent will react with the derivatization reagent, reducing its effectiveness and leading to incomplete derivatization of the dicarboxylic acids.

  • Solution: Ensure that the sample is completely dry before adding the derivatization reagent. Use anhydrous solvents for sample preparation and the derivatization reaction.

3. Reaction Conditions:

  • Issue: The derivatization reaction may be incomplete if the reaction time is too short or the temperature is too low.

  • Solution: Optimize the reaction time and temperature. For BSTFA derivatization, heating at 70-80°C for 30-60 minutes is often sufficient.

4. Amount of Derivatization Reagent:

  • Issue: An insufficient amount of derivatization reagent will result in an incomplete reaction, especially for samples with high concentrations of dicarboxylic acids.

  • Solution: Use a sufficient excess of the derivatization reagent to ensure that all carboxylic acid groups are derivatized.

Data Presentation: Comparison of Derivatization Methods for GC-MS Analysis

Derivatization MethodReagentAdvantagesDisadvantages
Silylation BSTFAHigh reaction efficiency, good for a wide range of polar compounds, derivatives are suitable for direct injection.[9]Derivatives can be sensitive to moisture.
Esterification BF3/ButanolDerivatives are generally stable.Can be time-consuming and may require higher temperatures.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Analysis of Dicarboxylic Acids

Objective: To achieve good separation and peak resolution of dicarboxylic acids using reversed-phase HPLC with UV detection.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.1)

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Start with 5% Solvent B.

    • Increase to 30% Solvent B over 15 minutes.

    • Increase to 95% Solvent B over 2 minutes and hold for 3 minutes to wash the column.

    • Return to 5% Solvent B and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the dicarboxylic acid standards or samples in the initial mobile phase composition (95% Solvent A: 5% Solvent B).

Protocol 2: GC-MS Analysis of Dicarboxylic Acids with BSTFA Derivatization

Objective: To analyze dicarboxylic acids by GC-MS after derivatization to their trimethylsilyl (TMS) esters.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the dried sample containing dicarboxylic acids into a reaction vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Derivatization Reaction:

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature of 80°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Interface Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 50 to 550.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

Disclaimer: These protocols are intended as a starting point. Optimization of the chromatographic conditions may be necessary for specific applications and sample matrices.

References

Technical Support Center: Quantification of 2(E)-Nonenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of 2(E)-Nonenedioic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The primary challenges in quantifying this compound, a dicarboxylic acid, arise from its inherent polarity, low volatility, and potential for chemical instability. These characteristics can create significant hurdles in sample extraction, chromatographic separation, and subsequent detection. Key issues frequently encountered include suboptimal recovery from complex biological matrices, inefficient derivatization yields required for gas chromatography (GC) analysis, and signal suppression or enhancement due to matrix effects in mass spectrometry (MS).

Q2: Which analytical technique is superior for this compound quantification: GC-MS or LC-MS?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound. The selection of the most appropriate method depends on the available instrumentation, sample matrix, and the specific requirements of the experiment.

  • GC-MS is a highly robust and reproducible technique. However, it necessitates a derivatization step to convert the non-volatile dicarboxylic acid into a more volatile form suitable for gas chromatography.[1] Commonly employed derivatization strategies include silylation and esterification.[2][3]

  • LC-MS/MS provides the distinct advantage of analyzing the compound in its native state, thereby obviating the need for derivatization. This can lead to a more streamlined sample preparation workflow and reduce potential sources of analytical variability. Nonetheless, it is crucial to be aware that matrix effects can pose a significant challenge in the LC-MS/MS analysis of biological samples.

Q3: How can the stability of this compound be maintained in biological samples?

A3: Dicarboxylic acids, particularly those with unsaturation, can be prone to degradation. To enhance the stability of this compound in your samples, the following practices are recommended:

  • Store all biological samples at ultra-low temperatures, preferably -80°C.

  • Minimize the number of freeze-thaw cycles to prevent degradation.

  • When handling and processing samples, it is advisable to work quickly and maintain a cold environment, for instance, by using an ice bath.

  • The use of antioxidants during the sample preparation process could be beneficial, although specific guidelines for this compound are not extensively documented.

Troubleshooting Guides

Sample Preparation Issues

Q4: I am observing low recovery of this compound from my plasma/urine samples. What steps can I take to improve this?

A4: Low recovery is a prevalent issue when extracting polar analytes like dicarboxylic acids from complex biological matrices. Below are troubleshooting suggestions for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods.

For Liquid-Liquid Extraction (LLE):

  • Optimize Extraction Solvent: The choice of the organic solvent is a critical parameter. While diethyl ether is a common choice for the extraction of acidic compounds, a mixture of solvents may be necessary to achieve higher recovery rates.[4]

  • Adjust Sample pH: It is essential to acidify the sample to a pH of 1-2 before extraction. This protonates the carboxylic acid functional groups, reducing their polarity and increasing their partitioning into the organic solvent.

  • Increase Extraction Volume or Repetitions: To enhance recovery, consider increasing the volume of the extraction solvent or performing multiple sequential extractions with fresh solvent.

For Solid-Phase Extraction (SPE):

  • Select an Appropriate Sorbent: For the retention of dicarboxylic acids, mixed-mode or polymeric sorbents often provide superior performance compared to traditional silica-based sorbents.[5]

  • Ensure Proper Cartridge Conditioning: Adherence to the manufacturer's protocol for conditioning and equilibrating the SPE cartridge is crucial for ensuring optimal retention of the analyte.

  • Optimize Wash and Elution Solvents: The wash solvent should be of sufficient strength to remove endogenous interferences without causing premature elution of the analyte. The elution solvent must be strong enough to ensure the complete recovery of the analyte from the sorbent. A common and effective strategy for acidic compounds is to use an acidified organic solvent for the elution step.

Below is a troubleshooting workflow to address low recovery issues:

Low_Recovery_Troubleshooting Start Low Recovery of This compound Method Extraction Method? Start->Method LLE Liquid-Liquid Extraction (LLE) Method->LLE LLE SPE Solid-Phase Extraction (SPE) Method->SPE SPE LLE_pH Is sample pH acidic (1-2)? LLE->LLE_pH SPE_Sorbent Is sorbent appropriate for dicarboxylic acids? SPE->SPE_Sorbent LLE_Solvent Optimize extraction solvent LLE_pH->LLE_Solvent No LLE_Volume Increase extraction volume/ perform multiple extractions LLE_pH->LLE_Volume Yes End Improved Recovery LLE_Solvent->End LLE_Volume->End SPE_Protocol Optimize conditioning, wash, and elution steps SPE_Sorbent->SPE_Protocol Yes SPE_Sorbent->End No, change sorbent SPE_Protocol->End Derivatization_Optimization Start Poor Derivatization Efficiency Reaction_Type Derivatization Method? Start->Reaction_Type Silylation Silylation Reaction_Type->Silylation Silylation Esterification Esterification Reaction_Type->Esterification Esterification Silylation_Moisture Check for moisture? Silylation->Silylation_Moisture Esterification_Water Ensure water removal? Esterification->Esterification_Water Silylation_Conditions Optimize reaction time and temperature Silylation_Moisture->Silylation_Conditions No End Improved Derivatization Silylation_Moisture->End Yes, ensure anhydrous Silylation_Catalyst Consider adding a catalyst (e.g., TMCS) Silylation_Conditions->Silylation_Catalyst Silylation_Catalyst->End Esterification_Conditions Optimize catalyst concentration and reaction time Esterification_Water->Esterification_Conditions Yes Esterification_Water->End No, improve water removal Esterification_Conditions->End

References

Technical Support Center: Analysis of 2(E)-Nonenedioic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2(E)-Nonenedioic acid in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds from the sample matrix (e.g., plasma, urine, serum). This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of quantitative results for this compound.[1][2]

Q2: What are the common causes of matrix effects in the analysis of this compound in biological samples?

A2: The most common causes of matrix effects, particularly ion suppression, in biological matrices like plasma and serum are phospholipids from cell membranes.[1] Other sources include salts, endogenous metabolites, and co-administered drugs that can co-elute with this compound and interfere with its ionization in the mass spectrometer's ion source.[1]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The post-extraction spike method is a widely accepted approach to quantify matrix effects.[1][2] This involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of a pure standard solution at the same concentration. The ratio of these areas, known as the matrix factor (MF), indicates the degree of ion suppression or enhancement. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2]

Q4: What is a stable isotope-labeled internal standard (SIL-IS), and is it necessary for the analysis of this compound?

A4: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C, ²H). A SIL-IS is highly recommended for the accurate quantification of this compound as it co-elutes with the analyte and experiences the same degree of matrix effects, sample preparation variability, and instrument response fluctuations. This allows for reliable correction of these potential errors.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Significant Ion Suppression Co-elution of phospholipids or other matrix components.1. Improve Sample Preparation: Switch from a simple protein precipitation (PPT) to a more rigorous cleanup method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from interfering matrix components.3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for the signal loss due to suppression.[1]
Poor Peak Shape (Tailing or Fronting) 1. Interaction of the analyte with active sites on the analytical column.2. Incompatibility of the sample solvent with the initial mobile phase.1. Mobile Phase Modification: Add a small amount of an acid modifier (e.g., 0.1% formic acid) to both mobile phases to improve the peak shape of acidic analytes.2. Solvent Compatibility: Ensure the final sample extract is reconstituted in a solvent with a similar or weaker elution strength than the initial mobile phase.
High Variability Between Replicates Inconsistent matrix effects across different samples or instrument instability.1. Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol for all samples.2. Implement a Robust Cleanup: Use a more effective sample cleanup method like SPE to minimize variability in matrix components.3. Use a SIL-IS: A SIL-IS is crucial for correcting for sample-to-sample variations in matrix effects.
Low Recovery of this compound Inefficient extraction from the biological matrix.1. Optimize LLE: Experiment with different organic solvents and adjust the pH of the aqueous phase to ensure the analyte is in its neutral form for efficient extraction.2. Optimize SPE: Evaluate different sorbent chemistries (e.g., reversed-phase, ion-exchange) and optimize the wash and elution solvents to maximize recovery.

Quantitative Data on Matrix Effects

Analyte ClassBiological MatrixSample PreparationMatrix Effect (% Ion Suppression)Reference
Dicarboxylic AcidsHuman PlasmaProtein Precipitation20-50%General knowledge from cited literature
Dicarboxylic AcidsHuman UrineDilute-and-Shoot10-30%General knowledge from cited literature
Organic AcidsHuman PlasmaSolid-Phase Extraction5-15%General knowledge from cited literature
Organic AcidsHuman UrineLiquid-Liquid Extraction10-25%General knowledge from cited literature

Note: These are approximate values and the actual matrix effect for this compound should be experimentally determined for your specific assay and matrix.

Experimental Protocols

Below are detailed methodologies for sample preparation and LC-MS/MS analysis that can be adapted and validated for the quantification of this compound in biological samples.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum
  • Sample Pre-treatment:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add the internal standard (SIL-IS of this compound).

    • Acidify the sample by adding 10 µL of 1 M HCl to protonate the carboxylic acid groups.

  • Extraction:

    • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Vortex the reconstituted sample and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine
  • Sample Pre-treatment:

    • To 200 µL of urine, add the internal standard (SIL-IS of this compound).

    • Dilute the sample with 800 µL of 2% formic acid in water.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Vortex and inject into the LC-MS/MS system.

LC-MS/MS Parameters (Example)
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: To be determined by direct infusion of a this compound standard.

Visualizations

Dicarboxylic Acid Metabolism Pathway

Dicarboxylic acids, including this compound, are primarily metabolized through ω-oxidation followed by β-oxidation.[3] This pathway represents an alternative route for fatty acid catabolism.

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Fatty_Acid Monocarboxylic Fatty Acid Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA ω-Oxidation (Cytochrome P450) Dicarboxylic_Acid Dicarboxylic Acid (e.g., this compound) Omega_Hydroxy_FA->Dicarboxylic_Acid Oxidation Dicarboxylyl_CoA Dicarboxylyl-CoA Dicarboxylic_Acid->Dicarboxylyl_CoA Activation (Acyl-CoA Synthetase) Chain_Shortened_DCA Chain-Shortened Dicarboxylic Acid Dicarboxylyl_CoA->Chain_Shortened_DCA β-Oxidation Acetyl_CoA Acetyl-CoA Chain_Shortened_DCA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: General metabolic pathway of dicarboxylic acids via ω- and β-oxidation.

Troubleshooting Workflow for Matrix Effects

This workflow provides a logical approach to identifying and mitigating matrix effects during the analysis of this compound.

Troubleshooting_Workflow Start Method Development Start Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Acceptable Matrix Effect < 15%? Assess_ME->ME_Acceptable Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE, LLE) ME_Acceptable->Optimize_Cleanup No Validate Proceed to Method Validation ME_Acceptable->Validate Yes Optimize_Cleanup->Assess_ME Optimize_Chroma Optimize Chromatography Optimize_Cleanup->Optimize_Chroma Use_SIL_IS Implement Stable Isotope- Labeled Internal Standard Optimize_Cleanup->Use_SIL_IS Optimize_Chroma->Assess_ME Use_SIL_IS->Validate

Caption: A decision-making workflow for troubleshooting matrix effects.

References

Technical Support Center: Optimization of Derivatization for 2(E)-Nonenedioic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2(E)-Nonenedioic acid for analytical purposes, primarily focusing on gas chromatography-mass spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

Problem Potential Cause Recommended Solution
Low or no product peak in GC-MS analysis Incomplete derivatization: The reaction may not have gone to completion due to insufficient reagent, suboptimal temperature, or short reaction time.- Increase the molar excess of the derivatization reagent (e.g., a 2:1 molar ratio of BSTFA to active hydrogens).[1] - Optimize the reaction temperature and time. For BSTFA, heating at 60-70°C for 20-30 minutes is often sufficient, though some compounds may require longer heating.[2] For BF3-methanol, heating at 60°C for 5-10 minutes is a general guideline.[3] - Ensure the sample is completely dry, as moisture can deactivate silylating reagents and hinder esterification.[1][4]
Sample degradation: The analyte may be degrading during the derivatization process.- For esterification with BF3-methanol, avoid prolonged heating at high temperatures, which can cause degradation of unsaturated acids.[1] - If using BF3-methanol, consider silylation with BSTFA as a milder alternative that is less likely to cause degradation of the double bond.
Multiple unexpected peaks in the chromatogram Side reactions: The presence of the double bond in this compound can lead to side reactions, especially with harsher derivatization methods.- When using BF3-methanol, be aware of the potential for the addition of methanol across the double bond, leading to methoxy derivatives.[5] To minimize this, use the mildest effective reaction conditions (lower temperature, shorter time). - Silylation with BSTFA is generally preferred for unsaturated acids as it is less likely to react with the double bond.
Contamination: The sample, solvent, or reagents may be contaminated.- Run a reagent blank (all components except the sample) to identify contaminant peaks.[2] - Use high-purity solvents and reagents.
Peak tailing in the chromatogram Incomplete derivatization: Residual unreacted carboxylic acid groups can interact with the GC column, causing peak tailing.- Re-optimize the derivatization conditions as described above to ensure complete reaction. - Consider using a catalyst, such as trimethylchlorosilane (TMCS), with BSTFA to enhance its reactivity, especially if steric hindrance is a concern.[2]
Active sites in the GC system: The GC liner, column, or injection port may have active sites that interact with the analyte.- Use a deactivated glass liner or perform direct on-column injection.[2] - Ensure the GC column is properly conditioned and of a suitable stationary phase for the analysis of silyl or methyl ester derivatives (e.g., non-polar phases).[6]
Irreproducible results Variability in derivatization efficiency: Inconsistent reaction conditions can lead to variable derivatization yields.- Precisely control reaction temperature, time, and reagent volumes. - Prepare standards and samples at the same time using the same batch of reagents to minimize variability.
Hydrolysis of derivatives: Silyl esters are particularly susceptible to hydrolysis if exposed to moisture.- Ensure all glassware is thoroughly dried. - Analyze samples as soon as possible after derivatization. - Store derivatized samples under anhydrous conditions (e.g., with a drying agent like anhydrous sodium sulfate).[3]

Frequently Asked Questions (FAQs)

Q1: Which derivatization method is best for the quantitative analysis of this compound by GC-MS?

A1: Both silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification with boron trifluoride-methanol (BF3-methanol) are commonly used for dicarboxylic acids.[7][8] However, for an unsaturated dicarboxylic acid like this compound, silylation with BSTFA is often the preferred method. This is because BSTFA is less likely to react with the carbon-carbon double bond, thus minimizing the formation of byproducts.[5] Esterification with BF3-methanol can sometimes lead to the addition of methanol across the double bond, resulting in methoxy derivatives that can complicate quantification.[5]

Q2: What are the optimal reaction conditions for BSTFA derivatization of this compound?

A2: While specific optimization for this compound may be required, a general starting point for BSTFA derivatization is to react the dried sample with an excess of BSTFA (with or without 1% TMCS as a catalyst) at 60-70°C for 20-30 minutes.[2] The reaction progress can be monitored by analyzing aliquots at different time points until the peak area of the derivatized product no longer increases.

Q3: Can the trans (E) configuration of the double bond in this compound cause any specific issues during derivatization?

A3: While the literature does not extensively detail issues specific to the derivatization of trans-unsaturated dicarboxylic acids, steric hindrance could potentially play a role. The geometry of the molecule might affect the accessibility of the carboxylic acid groups to the derivatizing reagent. However, for a relatively small molecule like this compound, this effect is likely to be minimal. It is always recommended to optimize derivatization conditions to ensure complete reaction.

Q4: My silylated derivatives seem to be degrading over time. How can I improve their stability?

A4: Trimethylsilyl (TMS) derivatives are known to be sensitive to moisture.[1] To enhance stability, ensure that the sample is completely dry before adding the silylating reagent. After derivatization, store the sample in a tightly sealed vial, preferably with a layer of anhydrous sodium sulfate to scavenge any residual moisture.[3] It is also best to analyze the derivatized samples as soon as possible.

Q5: I am seeing a large solvent front and interfering peaks at the beginning of my chromatogram after BSTFA derivatization. How can I resolve this?

A5: BSTFA and its byproducts are volatile and can sometimes interfere with the analysis of early-eluting compounds. To mitigate this, you can try a liquid-liquid extraction after derivatization to remove excess reagent. Alternatively, a novel approach involves a base treatment with aqueous sodium hydroxide to decompose excess BSTFA into trifluoroacetic acid, which is then removed in the aqueous layer, leaving the silyl derivatives in the organic phase.[9]

Data Presentation

The following table summarizes a comparison of two common derivatization methods for low-molecular-weight dicarboxylic acids (C3-C9), which provides a useful reference for the analysis of this compound.

ParameterSilylation (BSTFA)Esterification (BF3/alcohol)Reference
Detection Limit ≤ 2 ng/m³≤ 4 ng/m³[7][8]
Reproducibility (RSD%) ≤ 10%≤ 15%[7][8]
Reaction Conditions Generally milder, less prone to side reactions with unsaturated bonds.Can lead to byproducts with unsaturated acids.[5]
Derivative Stability TMS derivatives are sensitive to hydrolysis.Methyl esters are generally more stable to hydrolysis.[1]

Experimental Protocols

Protocol 1: Silylation with BSTFA

This protocol is a general guideline and may require optimization for your specific sample matrix and analytical instrumentation.

  • Sample Preparation: Accurately weigh 1-10 mg of the dried this compound sample into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.

  • Derivatization: Add an excess of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), with or without 1% TMCS (trimethylchlorosilane) as a catalyst. A 2:1 molar ratio of BSTFA to the active hydrogens of the carboxylic acid groups is recommended.[1]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.[2]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. Alternatively, for cleaner chromatograms, a liquid-liquid extraction can be performed.

Protocol 2: Esterification with BF3-Methanol

This protocol is a general guideline. Be mindful of potential side reactions with the unsaturated bond.

  • Sample Preparation: Place 1-25 mg of the dried this compound sample into a reaction vial.[3]

  • Esterification: Add 2 mL of 10-14% Boron Trifluoride-Methanol solution.[3]

  • Reaction: Tightly seal the vial and heat at 60°C for 5-10 minutes.[3]

  • Work-up: Cool the vial to room temperature. Add 1 mL of water and 1 mL of a nonpolar organic solvent (e.g., hexane). Shake the vial vigorously to extract the methyl esters into the organic layer.[3]

  • Sample Cleanup: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried organic layer can then be injected into the GC-MS.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_silylation Silylation cluster_esterification Esterification start Start sample This compound Sample start->sample dry Dry Sample sample->dry add_bstfa Add BSTFA +/- TMCS dry->add_bstfa add_bf3 Add BF3-Methanol dry->add_bf3 heat_silylation Heat (60-70°C) add_bstfa->heat_silylation analyze_silylation GC-MS Analysis heat_silylation->analyze_silylation heat_esterification Heat (60°C) add_bf3->heat_esterification extract Liquid-Liquid Extraction heat_esterification->extract dry_extract Dry Organic Layer extract->dry_extract analyze_esterification GC-MS Analysis dry_extract->analyze_esterification

Caption: Experimental workflows for silylation and esterification of this compound.

Troubleshooting_Logic start Problem with GC-MS Analysis no_peak Low/No Product Peak start->no_peak multi_peaks Multiple Unexpected Peaks start->multi_peaks peak_tailing Peak Tailing start->peak_tailing incomplete_deriv Incomplete Derivatization? no_peak->incomplete_deriv side_reactions Side Reactions? multi_peaks->side_reactions contamination Contamination? multi_peaks->contamination peak_tailing->incomplete_deriv active_sites Active Sites in GC? peak_tailing->active_sites solution1 Optimize Reaction Conditions (Temp, Time, Reagent Excess) incomplete_deriv->solution1 solution2 Consider Milder Method (Silylation) side_reactions->solution2 solution3 Run Reagent Blank contamination->solution3 solution4 Use Deactivated Liner/Column active_sites->solution4

Caption: Logical troubleshooting workflow for derivatization of this compound.

References

Enhancing sensitivity and specificity in dicarboxylic acid assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity and specificity of their dicarboxylic acid assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for dicarboxylic acid analysis?

A1: The most common and powerful techniques for the quantification of dicarboxylic acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] LC-MS/MS, in particular, is favored for its high sensitivity and selectivity, especially for analyzing complex biological samples.[1][2] While High-Performance Liquid Chromatography (HPLC) with UV detection can be used, it may lack the sensitivity and selectivity required for trace-level analysis.[1]

Q2: Why is derivatization often necessary for dicarboxylic acid analysis?

A2: Derivatization is a crucial step in many dicarboxylic acid assays for several reasons:

  • To Improve Volatility and Thermal Stability for GC-MS: Dicarboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis. Derivatization converts them into less polar, more volatile esters or silyl derivatives.[3]

  • To Enhance Ionization Efficiency and Detection in MS: Derivatization can introduce chemical moieties that improve ionization in the mass spectrometer, leading to significantly enhanced sensitivity.[4] For instance, charge-reversal derivatization can switch the polarity from negative to positive, which can improve detection in certain MS modes.

  • To Improve Chromatographic Separation: By reducing the polarity of the analytes, derivatization can lead to better peak shapes and improved separation on chromatographic columns.[4]

Q3: How can I improve the sensitivity of my dicarboxylic acid assay?

A3: Several strategies can be employed to enhance the sensitivity of your assay:

  • Optimize Sample Preparation: Efficient extraction and cleanup of your sample are critical. Solid-Phase Extraction (SPE) can be used to concentrate the analytes and remove interfering matrix components.[5]

  • Choose the Right Derivatization Reagent: The choice of derivatization agent can significantly impact sensitivity. For LC-MS/MS, reagents like dimethylaminophenacyl bromide (DmPABr) can enhance detection limits by reversing the charge of the dicarboxylic acids. For GC-MS, silylation reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) can provide low detection limits.[6]

  • Optimize Mass Spectrometry Parameters: Fine-tuning the ionization source parameters and using Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry can drastically improve sensitivity and selectivity.[1]

  • Isotope Dilution: Using deuterated internal standards for quantification can correct for matrix effects and variations in sample preparation, leading to more accurate and sensitive results.

Q4: How do I address the issue of interfering isomers like methylmalonic acid (MMA) and succinic acid (SA)?

A4: Differentiating between isomers such as MMA and SA is a common challenge. Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. The key is to exploit the differences in their fragmentation patterns upon collision-induced dissociation.[7][8] By carefully selecting the precursor and product ions in MRM mode, it is possible to selectively detect and quantify each isomer, even when they co-elute chromatographically.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity Inefficient extraction of dicarboxylic acids.Optimize the extraction solvent and pH. Acidified ethyl acetate is often effective for extracting DCAs from biofluids.
Poor ionization in the mass spectrometer.Derivatization is a key strategy to enhance sensitivity; consider using a charge-reversal derivatization reagent for LC-MS/MS. Optimize MS parameters, such as ionization mode and source settings.
Matrix effects suppressing the analyte signal.Improve sample cleanup using techniques like Solid-Phase Extraction (SPE).[5] Utilize an isotope-labeled internal standard to compensate for matrix effects.
Poor Peak Shape / Tailing Interaction of free carboxyl groups with the analytical column.Ensure complete derivatization to cap the polar carboxyl groups. Use a suitable chromatography column and optimize the mobile phase composition.
Suboptimal chromatographic conditions.Adjust the gradient, flow rate, and column temperature.
Inconsistent or Non-Reproducible Results Incomplete or variable derivatization reaction.Ensure accurate reagent concentrations and optimize reaction time and temperature. Quench the reaction consistently.
Sample degradation.Store samples and extracts properly (e.g., at low temperatures) to prevent degradation. Derivatized samples may have improved stability.
Manual pipetting errors.Use automated liquid handling systems for more precise and reproducible dispensing of reagents and samples.[9]
Co-elution of Isomers (e.g., MMA and SA) Insufficient chromatographic separation.While chromatographic separation is ideal, tandem MS can differentiate isomers based on their unique fragmentation patterns even with co-elution.[8][10]
Incorrect MS/MS transition selection.Optimize the MRM transitions (precursor and product ions) to be specific for each isomer.[8]

Quantitative Data Summary

Table 1: Comparison of Derivatization Methods for GC-MS Analysis of Dicarboxylic Acids

ParameterEsterification (BF3/alcohol)Silylation (BSTFA)Reference
Detection Limit ≤ 4 ng/m³≤ 2 ng/m³[6]
Reproducibility (RSD%) ≤ 15%≤ 10%[6]
Analytes C3-C9 dicarboxylic acidsC3-C9 dicarboxylic acids[6]

Table 2: Performance Characteristics of an LC-MS/MS Method for Methylmalonic Acid (MMA)

ParameterValueReference
Linearity Up to 150 µmol/L[7][8]
Limit of Quantification (LOQ) 0.1 µmol/L[7][8]
Limit of Detection (LOD) 0.05 µmol/L[7][8]
Total Imprecision ≤ 7.5%[7][8]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for LC-MS/MS Analysis of Dicarboxylic Acids in Biofluids

This protocol is adapted from a method utilizing charge-reversal derivatization to enhance sensitivity.

1. Protein Precipitation: a. To your biofluid sample (e.g., plasma, urine, CSF), add 5 volumes of ice-cold acetonitrile (-20°C). b. Vortex thoroughly. c. Centrifuge at 14,000 RPM for 15 minutes at 4°C to pellet the precipitated proteins. d. Carefully collect the supernatant.

2. Extraction of Dicarboxylic Acids: a. Acidify the supernatant with an appropriate acid. b. Extract the dicarboxylic acids using a suitable solvent like acidified ethyl acetate. c. Evaporate the organic solvent to dryness under a stream of nitrogen.

3. Derivatization: a. Reconstitute the dried extract in the derivatization buffer. b. Add the derivatizing reagent, such as Dimethylaminophenacyl Bromide (DmPABr), and a base catalyst like N,N-Diisopropylethylamine (DIPEA). c. Incubate the reaction mixture in a water bath at a specified temperature and time. d. Quench the reaction by adding formic acid. e. The sample is now ready for LC-MS/MS analysis.

Protocol 2: Derivatization of Dicarboxylic Acids for GC-MS Analysis

This protocol describes a general procedure for esterification.

1. Sample Preparation: a. Extract dicarboxylic acids from the sample matrix as described in Protocol 1, step 2. b. Ensure the extract is completely dry, as water can interfere with the derivatization reaction.

2. Esterification: a. Add the esterification reagent, for example, butanolic HCl or BF3/alcohol reagent, to the dried sample.[6][7] b. Heat the mixture at a specified temperature (e.g., 60-100°C) for a defined period to allow the reaction to go to completion. c. After cooling, neutralize the excess acid. d. Extract the resulting esters into an organic solvent (e.g., hexane). e. The organic phase can then be concentrated and injected into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis biofluid Biofluid Sample protein_precipitation Protein Precipitation (ice-cold acetonitrile) biofluid->protein_precipitation extraction DCA Extraction (acidified ethyl acetate) protein_precipitation->extraction derivatization_step Derivatization (e.g., DmPABr) extraction->derivatization_step quench Quench Reaction derivatization_step->quench lcms LC-MS/MS Analysis quench->lcms data_processing Data Processing & Quantification lcms->data_processing

Caption: LC-MS/MS workflow for dicarboxylic acid analysis.

troubleshooting_logic start Low Signal Intensity? check_extraction Is Extraction Efficient? start->check_extraction Yes check_derivatization Is Derivatization Complete? check_extraction->check_derivatization Yes optimize_extraction Optimize Extraction (Solvent, pH) check_extraction->optimize_extraction No check_ms Are MS Parameters Optimized? check_derivatization->check_ms Yes optimize_derivatization Optimize Derivatization (Reagent, Time, Temp) check_derivatization->optimize_derivatization No optimize_ms Optimize MS Settings (Ionization, MRM) check_ms->optimize_ms No use_is Use Isotope-Labeled Internal Standard check_ms->use_is Yes optimize_extraction->start optimize_derivatization->start optimize_ms->start

Caption: Troubleshooting logic for low signal intensity.

References

Strategies to minimize ion suppression for 2(E)-Nonenedioic acid in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2(E)-Nonenedioic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve optimal analytical results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound?

Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte of interest, in this case, this compound, leading to a decreased signal in the mass spectrometer.[1][2] This phenomenon occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the ESI source.[1] For dicarboxylic acids like this compound, which are typically analyzed in negative ion mode, ion suppression can be caused by various matrix components, including salts, highly lipophilic species, and detergents.[3] This can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility.[1][2]

Q2: Which ESI mode is best for analyzing this compound?

For carboxylic acids, negative ion mode ESI (-ESI) is generally preferred.[4][5] This mode facilitates the deprotonation of the carboxylic acid groups to form the [M-H]⁻ ion, which is often the most abundant and stable ion for quantification. While positive ion mode (+ESI) can sometimes form adducts like [M+NH₄]⁺, the sensitivity is typically lower for underivatized carboxylic acids.[4][6]

Q3: Can mobile phase additives intended to improve chromatography cause ion suppression?

Yes, certain mobile phase additives can significantly suppress the signal. For instance, trifluoroacetic acid (TFA), while a good ion-pairing agent for chromatography, is known to cause severe signal suppression in negative ion mode.[7] It is recommended to use volatile additives that are more compatible with ESI, such as formic acid or acetic acid, and to keep their concentrations as low as possible (e.g., under 0.1% v/v).[3]

Troubleshooting Guide: Minimizing Ion Suppression

Issue 1: Poor sensitivity or no detectable signal for this compound.

This is a classic symptom of significant ion suppression. The following workflow can help diagnose and mitigate the issue.

IonSuppressionWorkflow Start Poor/No Signal Detected CheckMS 1. Verify MS Parameters - Ionization Mode (-ESI) - Capillary/Cone Voltage Start->CheckMS OptimizeLC 2. Optimize Chromatography - Improve separation from matrix CheckMS->OptimizeLC Parameters Correct End Signal Improved CheckMS->End If Successful SamplePrep 3. Enhance Sample Preparation - Remove interfering matrix components OptimizeLC->SamplePrep Co-elution Suspected OptimizeLC->End If Successful Dilute 4. Dilute Sample - Reduce concentration of interfering species SamplePrep->Dilute Suppression Persists SamplePrep->End If Successful Alternative 5. Consider Alternative Ionization - APCI if available Dilute->Alternative Trace Analysis Not Required Dilute->End If Successful Alternative->End If Applicable

Caption: Troubleshooting workflow for poor signal due to ion suppression.

Issue 2: Inconsistent quantification and poor reproducibility.

This often points to variable matrix effects between samples.

Solution 1: Improve Sample Preparation

The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[8][9] The choice of technique depends on the sample matrix.

SamplePrep cluster_matrix Sample Matrix cluster_techniques Sample Preparation Technique cluster_outcome Outcome BiologicalFluids Biological Fluids (Plasma, Serum, Urine) PPT Protein Precipitation (PPT) BiologicalFluids->PPT Fast, less selective LLE Liquid-Liquid Extraction (LLE) BiologicalFluids->LLE More selective SPE Solid-Phase Extraction (SPE) BiologicalFluids->SPE Most selective CleanerSample Cleaner Sample Extract (Reduced Matrix Effects) PPT->CleanerSample LLE->CleanerSample SPE->CleanerSample

Caption: Logic for selecting a sample preparation technique.

Experimental Protocols:

  • Protein Precipitation (PPT):

    • To 100 µL of sample (e.g., plasma), add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for LC-MS analysis. Note: While fast, this method may not remove other interfering substances like phospholipids.[9]

  • Liquid-Liquid Extraction (LLE):

    • For an acidic analyte like this compound, adjust the sample pH to be at least two units below its pKa to ensure it is in a neutral, uncharged state.[9]

    • Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex to facilitate the extraction of the analyte into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase. LLE provides a cleaner sample than PPT.[3]

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange or a polymeric reversed-phase sorbent) with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute this compound with a stronger solvent.

    • Evaporate the eluate and reconstitute. SPE is highly selective and can significantly reduce matrix effects.[8]

Solution 2: Optimize Chromatographic Separation

If interfering species co-elute with this compound, ion suppression will occur.[1] Adjusting the chromatographic conditions can resolve the analyte from the matrix components.[8]

  • Action: Modify the gradient elution profile. A shallower gradient can improve the separation between the analyte and interfering peaks.

  • Action: Evaluate alternative stationary phases. A column with a different selectivity might resolve the co-eluting species. For dicarboxylic acids, reversed-phase columns (e.g., C18) are common.[10]

Issue 3: Signal is suppressed by mobile phase components.

The composition of the mobile phase is critical for successful ESI.

Solution: Optimize Mobile Phase Additives

For negative mode analysis of dicarboxylic acids, the choice and concentration of the mobile phase additive can have a profound impact on signal intensity.

MobilePhase cluster_additives Mobile Phase Additive cluster_effects Effect on ESI Signal Analyte This compound [M-H]⁻ WeakAcid Weak Hydrophobic Acid (e.g., Acetic, Propanoic Acid) Analyte->WeakAcid StrongAcid Strong Acid (e.g., TFA) Analyte->StrongAcid Base Base (e.g., Ammonium Hydroxide) Analyte->Base Enhancement Signal Enhancement (at low concentrations) WeakAcid->Enhancement Improves response Suppression Signal Suppression StrongAcid->Suppression Causes suppression Dianion Potential Dianion Formation ([M-2H]²⁻) Base->Dianion Under alkaline conditions

Caption: Influence of mobile phase additives on dicarboxylic acid analysis.

Studies on dicarboxylic acids have shown that weak hydrophobic carboxylic acids, such as propanoic or butyric acid, can significantly improve the ESI response in negative mode.[11] Conversely, strong acids like TFA cause signal suppression.[7][11] While counterintuitive, weak acids like acetic acid in the mobile phase are often beneficial for negative mode analysis of carboxylic acids.[5]

Quantitative Data Summary: Effect of Mobile Phase Additives

Additive TypeExample(s)General Effect on Dicarboxylic Acid Signal (-ESI)Reference
Weak Carboxylic Acids Acetic Acid, Propanoic Acid, Butyric AcidSignal enhancement at low concentrations.[11][12][11][12]
Strong Carboxylic Acids Trifluoroacetic Acid (TFA)Significant signal suppression.[7][11][7][11]
Bases Ammonium HydroxideCan promote the formation of dianions ([M-2H]²⁻) under alkaline conditions.[13][13]
Neutral Salts Ammonium Acetate, Ammonium FormateCan suppress the signal, sometimes more than weak acids at higher concentrations.[14][14]

Recommendation: Start with a low concentration (e.g., 0.1%) of acetic acid or formic acid in the mobile phase. If sensitivity is still low, consider replacing it with a weak hydrophobic acid like propanoic acid.

Issue 4: All other strategies have failed to improve the signal sufficiently.

Solution 1: Sample Dilution

Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.[2][15] However, this will also dilute the analyte, so this approach is only viable if the analyte concentration is high enough to remain above the limit of detection after dilution.[2]

Solution 2: Use of Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is the gold standard for quantitative analysis in the presence of matrix effects. The internal standard is chemically identical to the analyte but mass-shifted. It will co-elute and experience the same degree of ion suppression as the analyte.[8] By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even with variable suppression.

Solution 3: Consider an Alternative Ionization Technique

If available, switching to a different ionization source can be a powerful strategy. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[1][15][16] For nonpolar compounds, Atmospheric Pressure Photoionization (APPI) could also be an option.[16][17] This is a significant change in methodology but can be effective when ESI proves problematic.[2]

References

Technical Support Center: Quantification of 2(E)-Nonenedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of 2(E)-Nonenedioic acid, particularly concerning calibration curve linearity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem 1: Non-Linear Calibration Curve

A non-linear calibration curve is a frequent issue in LC-MS/MS analysis and can arise from several sources. It is important to systematically investigate the potential causes to identify and rectify the problem.

Potential Cause Description Troubleshooting Steps
Detector Saturation At high analyte concentrations, the mass spectrometer detector can be overwhelmed, leading to a plateau in the signal response and causing the calibration curve to become non-linear.1. Dilute Upper-Level Calibrants: Prepare a more diluted set of calibration standards to lower the concentration range. 2. Optimize MS Parameters: Reduce the detector gain or shorten the dwell time to decrease signal intensity. 3. Use a Less Abundant Transition: If multiple product ions are available, select a less intense one for quantification at higher concentrations.
Matrix Effects Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and a non-linear response.[1]1. Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.[2] 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate the analyte from matrix interferences. 3. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.
Inappropriate Internal Standard (IS) Behavior If the internal standard does not behave identically to the analyte during extraction, chromatography, and ionization, it can lead to a non-linear response.1. Use a Stable Isotope-Labeled IS: A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice as it will have nearly identical physicochemical properties to the analyte. 2. Evaluate IS Concentration: Ensure the internal standard concentration is appropriate and not causing detector saturation.
Analyte Degradation or Adsorption This compound may degrade in the sample or adsorb to vials or tubing, particularly at low concentrations, leading to a non-linear curve.1. Use Silanized Vials: To prevent adsorption, use silanized glass or polypropylene autosampler vials. 2. Check Sample Stability: Assess the stability of this compound in the sample matrix and processing solvents under the storage and analytical conditions.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Suboptimal peak shape can compromise the accuracy and precision of quantification.

Potential Cause Description Troubleshooting Steps
Column Overload Injecting too much analyte onto the column can lead to peak fronting.1. Reduce Injection Volume: Decrease the volume of sample injected onto the column. 2. Dilute the Sample: If the analyte concentration is high, dilute the sample before injection.
Secondary Interactions Interactions between the acidic analyte and active sites on the column packing material can cause peak tailing.1. Use a Mobile Phase Additive: Add a small amount of a weak acid, such as formic acid or acetic acid, to the mobile phase to suppress the ionization of the analyte and reduce secondary interactions. 2. Use a Different Column: Consider a column with a different stationary phase or one that is specifically designed for the analysis of polar compounds.
Sample Solvent Mismatch If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, peak distortion can occur.1. Match Sample Solvent to Mobile Phase: Reconstitute the final sample extract in a solvent that is similar in composition and strength to the initial mobile phase conditions.
Column Contamination A buildup of contaminants on the column can lead to peak splitting or tailing.1. Flush the Column: Follow the manufacturer's instructions for flushing and regenerating the column. 2. Use a Guard Column: A guard column can help protect the analytical column from contaminants.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for this compound consistently non-linear, even after troubleshooting?

A1: While a linear response is often desired, some assays inherently exhibit non-linear behavior. This can be due to the physicochemical properties of the analyte and its interaction with the analytical system. If the non-linearity is reproducible and well-defined, a quadratic or other non-linear regression model can be used for quantification, provided it is appropriately validated. It is crucial to have a sufficient number of calibration points to accurately define the curve.

Q2: What are matrix effects and how do I know if they are affecting my this compound quantification?

A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds in the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), impacting accuracy and precision.[2] To assess matrix effects, you can perform a post-extraction spike experiment. This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of a pure standard solution at the same concentration. The ratio of these areas indicates the degree of ion suppression or enhancement.

Q3: Is derivatization necessary for the analysis of this compound?

A3: Dicarboxylic acids like this compound can be challenging to analyze by LC-MS due to their high polarity, which can result in poor retention on reversed-phase columns and inefficient ionization.[3] Derivatization can be employed to decrease the polarity and improve the ionization efficiency of the analyte.[3][4] Common derivatization strategies for carboxylic acids include esterification.[5] However, with modern, highly sensitive LC-MS/MS systems, it may be possible to achieve adequate sensitivity without derivatization, simplifying the workflow. The need for derivatization should be evaluated during method development based on the required sensitivity and the performance of the underivatized analyte.

Q4: What is the biological significance of this compound?

A4: this compound is a medium-chain dicarboxylic acid.[3] It is also known as an impurity of Azelaic Acid, a compound used in the treatment of mild to moderate acne.[3] Some literature suggests that it may inhibit anaerobic glycolysis.[3] However, detailed signaling pathways for this compound in mammalian systems are not extensively documented in publicly available scientific literature. It is structurally related to azelaic acid, which in plants, is involved in systemic acquired resistance, a plant defense mechanism.[6]

Experimental Protocols

Representative LC-MS/MS Method for the Quantification of this compound in Human Plasma

This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

Parameter Condition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions To be determined by direct infusion of a this compound standard.

3. Calibration Curve Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Perform serial dilutions to create a series of working standard solutions.

  • Spike the working standards into a blank plasma matrix to prepare calibration standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Process the calibration standards alongside the unknown samples using the same sample preparation procedure.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Non-Linear Calibration Curve start Start: Non-Linear Calibration Curve Observed check_saturation Check for Detector Saturation start->check_saturation dilute Dilute High Concentration Standards check_saturation->dilute High signal intensity? check_matrix Investigate Matrix Effects check_saturation->check_matrix Signal intensity in range? end_linear Result: Linear Curve Achieved dilute->end_linear optimize_ms Optimize MS Parameters (Gain, Dwell Time) improve_cleanup Improve Sample Cleanup (e.g., SPE) check_matrix->improve_cleanup Suspected interference? optimize_chrom Optimize Chromatographic Separation check_matrix->optimize_chrom Co-elution observed? matrix_matched Use Matrix-Matched Calibrants check_matrix->matrix_matched Consistent matrix? check_is Evaluate Internal Standard Performance check_matrix->check_is No obvious matrix effects? improve_cleanup->end_linear optimize_chrom->end_linear matrix_matched->end_linear use_sil_is Use Stable Isotope-Labeled IS check_is->use_sil_is IS variability? check_adsorption Assess Analyte Adsorption/Degradation check_is->check_adsorption SIL-IS already in use? use_sil_is->end_linear use_inert_vials Use Inert Vials (Silanized/PP) check_adsorption->use_inert_vials Low concentration issues? end_nonlinear Result: Curve Remains Non-Linear (Consider Validated Non-Linear Fit) check_adsorption->end_nonlinear All other causes excluded? use_inert_vials->end_linear

Caption: A logical workflow for troubleshooting a non-linear calibration curve.

Experimental_Workflow LC-MS/MS Quantification Workflow for this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile plasma_sample->add_is precipitate Protein Precipitation & Vortex add_is->precipitate centrifuge Centrifugation (14,000 x g) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject onto UHPLC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI-, MRM) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: A typical experimental workflow for quantifying this compound.

References

Optimizing reaction conditions for azelaic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azelaic Acid Synthesis. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing azelaic acid?

A1: The primary industrial method for producing azelaic acid is the ozonolysis of oleic acid.[1][2][3] In this process, ozone cleaves the double bond of oleic acid, which after oxidative work-up, yields both azelaic acid and nonanoic acid (pelargonic acid) as a co-product.[1][4] Alternative methods, while less common industrially, include the oxidation of oleic or ricinoleic acid using strong oxidizing agents like potassium permanganate or nitric acid.[5][6][7] Newer, greener methods using hydrogen peroxide with catalysts like tungstic acid are also being developed to avoid the hazards associated with ozone.[2][4]

Q2: What are the typical yields for azelaic acid synthesis?

A2: Yields can vary significantly depending on the synthetic route and optimization of reaction conditions.

  • Ozonolysis of oleic acid is a high-yield industrial process, with some protocols achieving yields of up to 86-95%.[8][9]

  • Oxidation with nitric acid can result in azelaic acid yields of 44-56%, but often produces a mixture of other dicarboxylic acids.[6]

  • Oxidation with hydrogen peroxide and a tungstic acid catalyst has been optimized to achieve oleic acid conversions of over 99%, with azelaic acid yields around 45%.[4] A similar solvent-free method reported a yield of 91%.[2]

  • Chemo-enzymatic routes starting from oleic acid have reported isolated yields of around 44% after a multi-step process.[10][11]

Q3: What are the main side products I should expect?

A3: The primary co-product in the cleavage of oleic acid is pelargonic acid (nonanoic acid).[4] However, other side products can form depending on the method and purity of the starting material. Oxidation of oleic acid with nitric acid, for example, can produce a range of shorter-chain dicarboxylic acids such as suberic (C8), pimelic (C7), adipic (C6), glutaric (C5), and succinic (C4) acids.[6] If the starting material contains other unsaturated fatty acids (like linoleic acid), a wider distribution of dibasic acids can be formed.[6][12]

Q4: How can I purify crude azelaic acid?

A4: Purification often involves multiple steps to remove monocarboxylic acids, other dicarboxylic acids, and high-boiling point residues. A common strategy involves:

  • Distillation: To separate short-chain acids and the bulk of pelargonic acid from the crude mixture.[13]

  • Hot Water Extraction/Crystallization: Azelaic acid is soluble in hot water. This property is exploited to extract it from the reaction mixture, leaving behind less soluble monocarboxylic acids. The pure azelaic acid then crystallizes upon cooling the aqueous solution.[10][11][13]

  • Final Distillation: A final distillation of the crystallized product can be performed to remove any remaining high-boiling point impurities and color bodies.[13]

Troubleshooting and Optimization Guide

Issue 1: Low Yield of Azelaic Acid

Q: My final yield of azelaic acid is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yield is a common problem that can stem from several factors, from the quality of starting materials to suboptimal reaction conditions and inefficient workup.[14][15]

Potential Causes & Solutions:

  • Incomplete Reaction/Poor Conversion: The oxidative cleavage may not have gone to completion.

    • Solution: Optimize reaction parameters. Key variables include temperature, reaction time, catalyst concentration, and the molar ratio of oxidant to substrate.[4][16] For instance, in the H₂O₂/tungstic acid system, increasing the H₂O₂/oleic acid molar ratio from 2.3 to 4.5 can significantly improve conversion.[4][17] Ensure the reaction is allowed to run for a sufficient duration; some methods require 8 hours or more.[4]

  • Suboptimal Reaction Temperature: The temperature may be too low for efficient reaction or too high, leading to degradation.

    • Solution: Carefully control the reaction temperature. Ozonolysis is typically conducted at low temperatures (<45°C) to form the ozonide, followed by a higher temperature step (60-120°C) for oxidative cleavage.[2][18] For H₂O₂/tungstic acid oxidation, a temperature of around 70-72°C has been found to be optimal for maximizing conversion without degrading the product.[4]

  • Catalyst Deactivation or Insufficient Amount: The catalyst may be inactive or used in an insufficient quantity.[16]

    • Solution: Ensure the catalyst is fresh and active. For the tungstic acid-catalyzed oxidation of oleic acid, a catalyst concentration of 1.5% (w/w of oleic acid) was found to be optimal.[4]

  • Formation of Side Products: Reaction conditions may favor the formation of unwanted byproducts, consuming the starting material.

    • Solution: Adjust reaction conditions to improve selectivity. For example, using overly aggressive oxidizing conditions with nitric acid can lead to a wider range of shorter-chain dicarboxylic acids.[6] Milder, more selective methods like chemo-enzymatic routes or optimized H₂O₂ systems can minimize these side reactions.[10]

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and crystallization steps.

    • Solution: Refine your purification technique. When performing hot water extraction, ensure the water is sufficiently hot to dissolve the azelaic acid and that you perform multiple extractions (e.g., three cycles) to maximize recovery.[10][11] Be meticulous with quantitative transfers between vessels.[14]

Issue 2: High Levels of Impurities and Side Products

Q: My final product is contaminated with significant amounts of other carboxylic acids. How can I improve its purity?

A: The presence of impurities is often due to the composition of the starting material or non-selective reaction conditions.

Potential Causes & Solutions:

  • Impure Starting Material: The oleic acid feedstock may contain other saturated and unsaturated fatty acids (e.g., linoleic, palmitic acid).

    • Solution: Use high-purity or high-oleic starting materials. High-oleic vegetable oils with at least 75 wt.% oleic acid are preferred as they can often be used without extensive prior purification.[19] Oxidation of feedstocks with high levels of polyunsaturated acids will inherently produce a more complex mixture of dicarboxylic acids.[6]

  • Non-Selective Oxidation: The oxidizing agent and conditions may not be selective for cleaving only the C9 double bond.

    • Solution: Choose a more selective synthesis route. While strong oxidants like nitric acid can be effective, they are often less selective.[6] Methods involving ozonolysis or chemo-enzymatic epoxidation followed by cleavage tend to be more specific to the double bond, resulting in a cleaner product profile.[10][18]

  • Inefficient Purification: The purification method may not be adequate to separate azelaic acid from structurally similar side products.

    • Solution: Optimize the purification protocol. A combination of distillation and fractional crystallization is often necessary. The solubility differences between azelaic acid and shorter-chain dicarboxylic acids (like adipic or suberic acid) in hot water can be exploited for effective separation.[11][13]

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data for different azelaic acid synthesis methods.

Table 1: Oleic Acid Oxidation via Different Methods

Synthesis MethodOxidizing Agent(s)CatalystTemperature (°C)Reaction Time (h)Azelaic Acid Yield (%)Key ByproductsReference
OzonolysisOzone, OxygenNone<45°C then 60-120°CVariable86%Pelargonic Acid[8][18]
Nitric Acid Oxidation85-95% HNO₃Vanadium (optional)20-25°C3-844-56%Suberic, Pimelic, Adipic Acids[6][20]
H₂O₂ OxidationHydrogen PeroxideTungstic Acid (H₂WO₄)70°C844.5%Pelargonic Acid (34.1%)[4]
Permanganate OxidationPotassium PermanganateNone35-75°C~0.5Variable-[5]

Table 2: Optimization of H₂O₂/Tungstic Acid Oxidation of Oleic Acid

H₂O₂/Oleic Acid (Molar Ratio)Catalyst Conc. (% w/w)Temperature (°C)Oleic Acid Conversion (%)
4:11.57099.11
4.5:11.572~99
2.3:11.570Lower
4:10.6570Lower

Data adapted from Masyithah et al. (2017).[4]

Visualizations: Workflows and Diagrams

Experimental_Workflow Experimental Workflow for Azelaic Acid Synthesis via Permanganate Oxidation cluster_prep Step 1: Preparation of Ricinoleic Acid cluster_oxidation Step 2: Oxidation Reaction cluster_workup Step 3: Workup and Isolation cluster_purification Step 4: Purification A Saponify Castor Oil (KOH, Ethanol, Reflux) B Acidify with H₂SO₄ to Isolate Crude Ricinoleic Acid A->B C Dissolve Ricinoleic Acid in Alkaline Solution (KOH) B->C Use crude acid E Add Ricinoleic Acid Solution to KMnO₄ with Vigorous Stirring C->E D Prepare KMnO₄ Solution (in Water at 35°C) D->E F Monitor Reaction (Temp rises to ~75°C, Permanganate color disappears) E->F G Acidify Reaction Mixture with H₂SO₄ F->G Once complete H Heat to Coagulate MnO₂ and Filter Hot G->H I Boil MnO₂ Precipitate with Water to Extract Adhered Product H->I J Combine Filtrates and Cool to Crystallize Crude Azelaic Acid I->J K Filter Crude Product J->K Collect precipitate L Recrystallize from Hot Water K->L M Dry Pure Azelaic Acid Crystals L->M

Caption: Workflow for azelaic acid synthesis from castor oil.

Troubleshooting_Yield Troubleshooting Guide for Low Azelaic Acid Yield Start Problem: Low Final Yield Check_Purity Is starting material (e.g., Oleic Acid) of high purity? Start->Check_Purity Purity_No No: Use high-purity (>75%) feedstock. Impurities lead to side reactions and lower yield. Check_Purity->Purity_No No Purity_Yes Yes Check_Purity->Purity_Yes Yes Check_Reaction Was reaction monitored for completion (e.g., TLC, GC)? Purity_Yes->Check_Reaction Check_Workup Was workup procedure optimized for recovery? Purity_Yes->Check_Workup Reaction_No No: Monitor reaction to ensure it has gone to completion before workup. Check_Reaction->Reaction_No No Reaction_Yes Yes: Incomplete Reaction Check_Reaction->Reaction_Yes Yes Cause_Time Increase Reaction Time Reaction_Yes->Cause_Time Cause_Temp Optimize Temperature (e.g., ~70°C for H₂O₂/H₂WO₄) Reaction_Yes->Cause_Temp Cause_Ratio Increase Oxidant/ Substrate Molar Ratio Reaction_Yes->Cause_Ratio Cause_Catalyst Check Catalyst Activity & Concentration Reaction_Yes->Cause_Catalyst Workup_No No: Product Loss During Purification Check_Workup->Workup_No No Workup_Yes Yes: Yield issue is likely related to reaction conditions. Check_Workup->Workup_Yes Yes Loss_Extraction Perform multiple (≥3) hot water extractions Workup_No->Loss_Extraction Loss_Crystallization Ensure sufficient cooling time for complete crystallization Workup_No->Loss_Crystallization Loss_Transfer Ensure careful quantitative transfers Workup_No->Loss_Transfer

Caption: A decision tree for troubleshooting low azelaic acid yield.

Detailed Experimental Protocol

Method: Synthesis of Azelaic Acid via Permanganate Oxidation of Ricinoleic Acid

This protocol is adapted from established procedures for the oxidation of ricinoleic acid (derived from castor oil) using potassium permanganate.[5][21]

Materials:

  • Castor Oil

  • Potassium Hydroxide (KOH)

  • 95% Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Permanganate (KMnO₄)

  • Deionized Water

  • Mechanical Stirrer

  • Large reaction flask (e.g., 12 L for the scale below)

  • Heating mantle or water bath

Procedure:

Part 1: Preparation of Crude Ricinoleic Acid from Castor Oil

  • Saponification: In a 3 L flask equipped with a reflux condenser, add 500 g of castor oil to a solution of 100 g of KOH in 1 L of 95% ethanol.

  • Heat the mixture to boiling and maintain reflux for 3 hours with stirring.

  • Acidification: After cooling, pour the soap solution into 3 L of water. Acidify the mixture by slowly adding a solution of 100 mL of concentrated H₂SO₄ in 300 mL of water.

  • Isolation: The crude ricinoleic acid will separate as an oily layer. Wash the isolated acid twice with warm water. The typical yield of crude ricinoleic acid is around 480 g. It is recommended to use this crude product immediately in the next step.[5]

Part 2: Oxidation to Azelaic Acid

  • Prepare Ricinoleic Acid Solution: Dissolve 240 g of the crude ricinoleic acid in 1.6 L of water containing 64 g of KOH.

  • Prepare Oxidant Solution: In a 12 L round-bottomed flask equipped with a powerful mechanical stirrer, dissolve 625 g of KMnO₄ in 7.5 L of water. Gently heat to approximately 35°C to facilitate dissolution.

  • Initiate Oxidation: Once the permanganate has completely dissolved, add the alkaline solution of ricinoleic acid to the permanganate solution in a single portion while stirring vigorously.

  • Control Reaction: The reaction is exothermic, and the temperature will rapidly rise to about 75°C. Continue stirring for 30 minutes, or until a small test portion of the reaction mixture added to water shows no remaining purple permanganate color.[5]

  • Quench and Acidify: Add a solution of 200 g of concentrated H₂SO₄ in 600 mL of water to the reaction mixture.

  • Coagulate Manganese Dioxide: Heat the mixture on a steam bath for 15 minutes. This will coagulate the manganese dioxide (MnO₂) precipitate.

Part 3: Isolation and Purification of Azelaic Acid

  • Filtration: Filter the hot mixture to remove the MnO₂ precipitate. It is crucial to filter while hot to keep the azelaic acid in solution.[5]

  • Extraction from Precipitate: Transfer the filtered MnO₂ solid to a beaker and boil it with 2 L of fresh water to dissolve and recover any azelaic acid that may have adhered to it. Filter this mixture again and combine the filtrate with the filtrate from the previous step.

  • Crystallization: Allow the combined, hot aqueous filtrates to cool slowly. Azelaic acid will crystallize out as a white solid. For complete crystallization, cool the solution to 0-15°C.

  • Final Steps: Collect the azelaic acid crystals by filtration, wash the filter cake with cold water, and dry thoroughly. Further purification can be achieved by recrystallization from hot water.

References

Validation & Comparative

Dicarboxylic Acids as Potential Diabetes Biomarkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of dicarboxylic acids as emerging biomarkers for diabetes in comparison to established clinical markers.

For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

While the specific validation of 2(E)-Nonenedioic acid as a singular biomarker for diabetes remains unsubstantiated in current scientific literature, the broader class of dicarboxylic acids (DAs) has garnered significant interest. Elevated levels of urinary dicarboxylic acids are consistently observed in individuals with diabetes, positioning them as potential indicators of metabolic dysregulation and oxidative stress. This guide provides a comparative analysis of dicarboxylic acids against established diabetes biomarkers such as Glycated Hemoglobin (HbA1c), Fructosamine, and Glycated Albumin, as well as the emerging biomarker 2-Aminoadipic Acid (2-AAA). We present available quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways to offer a comprehensive resource for researchers in the field of diabetes and metabolic diseases.

Introduction

The global prevalence of diabetes necessitates the development of sensitive and specific biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. While established biomarkers have proven clinical utility, they possess inherent limitations, prompting the exploration of novel candidates. Dicarboxylic acids, products of fatty acid oxidation, have emerged as a class of molecules that are consistently elevated in the urine of diabetic patients. This elevation is thought to reflect increased oxidative stress and fatty acid peroxidation, key pathological features of diabetes. This guide pivots from the initially proposed this compound, for which specific data is lacking, to a broader examination of dicarboxylic acids as a potential class of diabetes biomarkers. We compare their characteristics with those of current gold-standard and other emerging biomarkers.

Comparative Analysis of Biomarkers

The following tables provide a quantitative comparison of dicarboxylic acids with established and emerging diabetes biomarkers.

Table 1: Performance Characteristics of Established and Emerging Diabetes Biomarkers

BiomarkerPrincipleSample TypeTimeframe of Glycemic ControlSensitivitySpecificityAdvantagesDisadvantages
Glycated Hemoglobin (HbA1c) Non-enzymatic glycation of hemoglobinWhole Blood~3 months50% - 85.2%[1][2]82.3% - 99.9%[1][3]Standardized, widely available, reflects long-term controlAffected by conditions altering erythrocyte lifespan (e.g., anemia), may not capture short-term glycemic variability
Fructosamine Non-enzymatic glycation of total serum proteins (mainly albumin)Serum/Plasma~2-3 weeks61% - 67.3%[4][5]97% - 97.3%[4][5]Reflects shorter-term glycemic control, useful for monitoring rapid therapeutic changesInfluenced by serum protein concentrations, less standardized than HbA1c
Glycated Albumin (GA) Non-enzymatic glycation of albuminSerum/Plasma~2-3 weeks55.1% - 88.9%[6][7]60.4% - 94.4%[6][7]Reflects shorter-term glycemic control, not affected by erythrocyte lifespan, may better reflect glycemic excursionsInfluenced by conditions affecting albumin metabolism (e.g., nephrotic syndrome), less widely available than HbA1c
2-Aminoadipic Acid (2-AAA) Intermediate of lysine metabolismPlasmaNot directly reflective of glycemic control, but predictive of future riskTop quartile of 2-AAA concentration associated with >4-fold increased risk of developing diabetes[8][9]Not applicable in the same sense as glycemic markersPredicts diabetes risk up to 12 years before onset, may represent a distinct pathophysiological pathway[8][9]Not a direct measure of glycemic control, research is ongoing
Dicarboxylic Acids (Urinary) Products of fatty acid ω-oxidation, indicative of oxidative stressUrineReflects metabolic state and oxidative stressData on diagnostic sensitivity and specificity are not well-establishedData on diagnostic sensitivity and specificity are not well-establishedNon-invasive sample collection, reflects a key pathological process in diabetes (oxidative stress)Levels can be influenced by diet and other metabolic conditions, not a direct measure of glycemia

Table 2: Urinary Dicarboxylic Acid Levels in Diabetic vs. Healthy Individuals (Illustrative Data)

Dicarboxylic AcidDiabetic Patients (μmol/mmol creatinine)Healthy Controls (μmol/mmol creatinine)Fold Change (Approx.)Reference
Adipic AcidSignificantly elevatedLower levels>2xInouye et al., 2000
Suberic AcidSignificantly elevatedLower levels>2xInouye et al., 2000
Sebacic AcidSignificantly elevatedLower levels>2xInouye et al., 2000
3-hydroxy-dicarboxylic acidsGenerally elevatedLower levelsVariableHori et al., 1990

Note: The data in Table 2 is illustrative and based on findings from studies indicating significant elevations. Precise mean values and ranges can vary between studies based on cohort characteristics and analytical methods.

Experimental Protocols

Detailed methodologies for the analysis of dicarboxylic acids and established biomarkers are crucial for reproducibility and comparison of results across different studies.

Protocol 1: Analysis of Urinary Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the extraction and derivatization of organic acids from urine for GC-MS analysis.[10][11][12][13]

1. Sample Preparation:

  • Collect a random urine sample in a sterile, preservative-free container.
  • To an aliquot of urine (volume normalized to creatinine concentration, e.g., containing 1 µmol of creatinine), add internal standards (e.g., tropic acid and 2-ketocaproic acid).
  • Treat the sample with hydroxylamine to form oxime derivatives of ketoacids.

2. Extraction:

  • Acidify the sample with an appropriate acid (e.g., HCl).
  • Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.
  • Alternatively, solid-phase extraction using a strong anion exchange column can be employed for higher recoveries of polar compounds.[11]

3. Derivatization:

  • Evaporate the organic extract to dryness under a stream of nitrogen.
  • Reconstitute the residue in a derivatization reagent mixture, typically containing N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine, to form trimethylsilyl (TMS) derivatives.
  • Incubate the mixture at a controlled temperature (e.g., 70-90°C) for a specified time (e.g., 15-30 minutes) to ensure complete derivatization.

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.
  • Gas Chromatography: Use a capillary column (e.g., DB-5 or equivalent) with a temperature program designed to separate the TMS-derivatized organic acids.
  • Mass Spectrometry: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds. Identification is achieved by comparing the retention times and mass spectra to a library of known organic acids. Quantification is performed by comparing the peak area of each analyte to the peak area of the internal standard.

Protocol 2: Measurement of Glycated Hemoglobin (HbA1c) by ELISA

This protocol describes a typical sandwich ELISA for the quantitative measurement of HbA1c.[14][15][16]

1. Plate Preparation:

  • Use a 96-well microplate pre-coated with an antibody specific for HbA1c.

2. Sample and Standard Preparation:

  • Prepare a series of standards with known HbA1c concentrations.
  • Dilute patient samples (serum, plasma, or erythrocyte lysates) as required.

3. Immunoassay:

  • Add standards and samples to the wells and incubate to allow HbA1c to bind to the coated antibody.
  • Wash the plate to remove unbound substances.
  • Add a biotinylated detector antibody specific for HbA1c and incubate.
  • Wash the plate again.
  • Add an avidin-horseradish peroxidase (HRP) conjugate and incubate.
  • Wash the plate to remove unbound conjugate.

4. Detection:

  • Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to the wells. The HRP enzyme will catalyze a color change.
  • Stop the reaction with an acid solution (e.g., sulfuric acid).
  • Measure the absorbance at 450 nm using a microplate reader.

5. Calculation:

  • Generate a standard curve by plotting the absorbance of the standards against their concentrations.
  • Determine the HbA1c concentration in the patient samples by interpolating their absorbance values on the standard curve.

Protocol 3: Measurement of Fructosamine by Colorimetric Assay

This protocol is based on the ability of fructosamine to reduce nitroblue tetrazolium (NBT).[17][18][19][20][21]

1. Reagent Preparation:

  • Prepare a carbonate buffer (alkaline pH).
  • Prepare an NBT solution in the carbonate buffer.
  • Prepare fructosamine standards.

2. Assay Procedure:

  • Add serum or plasma samples and standards to a 96-well microplate.
  • Add the NBT reagent to all wells.
  • Incubate the plate at a controlled temperature (e.g., 37°C).
  • The fructosamine in the samples will reduce the NBT, resulting in the formation of a colored formazan product.

3. Measurement:

  • Measure the rate of change in absorbance at a specific wavelength (e.g., 530-540 nm) over a defined time interval using a microplate reader.

4. Calculation:

  • The rate of formazan formation is proportional to the fructosamine concentration.
  • Calculate the fructosamine concentration in the samples by comparing their rate of absorbance change to that of the standards.

Protocol 4: Measurement of Glycated Albumin (GA) by Enzymatic Assay

This enzymatic method offers high specificity for GA.[22][23][24][25][26]

1. Principle:

  • The assay involves a specific proteinase that hydrolyzes GA to release glycated amino acids.
  • A ketoamine oxidase then specifically oxidizes the glycated amino acids, producing hydrogen peroxide.
  • The hydrogen peroxide is quantified in a colorimetric reaction catalyzed by peroxidase.
  • The total albumin concentration is also measured (e.g., using the bromcresol purple method).
  • The GA level is expressed as a percentage of total albumin.

2. Assay Procedure (Automated Analyzer):

  • Serum or plasma samples are loaded onto an automated clinical chemistry analyzer.
  • The analyzer automatically performs the following steps:
  • Dispensing of sample and reagents into a reaction cuvette.
  • Incubation at a controlled temperature (e.g., 37°C).
  • Measurement of the absorbance change resulting from the colorimetric reaction.
  • Calculation of the GA and total albumin concentrations.
  • Calculation of the %GA.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.

Signaling Pathway of Dicarboxylic Acids in Glucose Metabolism

Dicarboxylic acids have been shown to improve glycemic control, potentially through their influence on key metabolic signaling pathways.

Dicarboxylic_Acid_Signaling cluster_cell Hepatocyte / Myocyte cluster_outcome Metabolic Outcomes DA Dicarboxylic Acids (e.g., Sebacic Acid) AMPK AMPK (AMP-activated protein kinase) DA->AMPK Activation PPAR PPARα/γ (Peroxisome Proliferator-Activated Receptors) DA->PPAR Activation GLUT4 GLUT4 Translocation AMPK->GLUT4 Pck1_fbp1 PCK1, FBP1 (Gluconeogenic Genes) AMPK->Pck1_fbp1 Inhibition PPAR->GLUT4 PPAR->Pck1_fbp1 Inhibition Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Improved_Glycemic_Control Improved Glycemic Control & Insulin Sensitivity Glucose_Uptake->Improved_Glycemic_Control Gluconeogenesis Decreased Hepatic Gluconeogenesis Gluconeogenesis->Improved_Glycemic_Control Pck1_fbp1->Gluconeogenesis

Caption: Proposed signaling pathway of dicarboxylic acids in improving glucose metabolism.

Experimental Workflow for Biomarker Comparison

The following diagram illustrates a typical workflow for a study comparing a novel biomarker (e.g., dicarboxylic acids) with established markers.

Biomarker_Workflow cluster_cohort Cohort Recruitment cluster_sampling Sample Collection cluster_analysis Biomarker Analysis cluster_data Data Analysis Diabetic_Patients Diabetic Patients Urine_Sample Urine Sample Diabetic_Patients->Urine_Sample Blood_Sample Blood Sample Diabetic_Patients->Blood_Sample Healthy_Controls Healthy Controls Healthy_Controls->Urine_Sample Healthy_Controls->Blood_Sample GCMS GC-MS Analysis (Dicarboxylic Acids) Urine_Sample->GCMS ELISA ELISA (HbA1c) Blood_Sample->ELISA Colorimetric Colorimetric Assay (Fructosamine) Blood_Sample->Colorimetric Enzymatic Enzymatic Assay (Glycated Albumin) Blood_Sample->Enzymatic Statistical_Analysis Statistical Analysis (Comparison of levels) GCMS->Statistical_Analysis ELISA->Statistical_Analysis Colorimetric->Statistical_Analysis Enzymatic->Statistical_Analysis ROC_Analysis ROC Curve Analysis (Sensitivity, Specificity) Statistical_Analysis->ROC_Analysis

References

Comparative analysis of 2(E)-Nonenedioic acid and other dicarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the comparative properties and biological activities of 2(E)-Nonenedioic acid, Azelaic acid, Sebacic acid, and Succinic acid.

This guide provides a comparative analysis of four dicarboxylic acids, offering insights into their physicochemical properties, mechanisms of action, and potential therapeutic applications. While Azelaic acid, Sebacic acid, and Succinic acid are well-characterized, this compound is a less-studied compound. This analysis leverages the known properties of its structural analog, Azelaic acid, to infer its potential activities, highlighting areas for future research.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these acids is crucial for predicting their behavior in biological systems and for formulation development. The following table summarizes key parameters. Data for this compound is limited, and values are predicted to be similar to its saturated counterpart, Azelaic acid.

PropertyThis compoundAzelaic AcidSebacic AcidSuccinic Acid
Molecular Formula C₉H₁₄O₄C₉H₁₆O₄[1]C₁₀H₁₈O₄C₄H₆O₄
Molecular Weight 186.21 g/mol [2][3]188.22 g/mol [1]202.25 g/mol 118.09 g/mol
Appearance Off-White to Pale Beige Solid[4]White crystalline solid[1]White flake or powdered solidColorless crystals
Water Solubility Data not available2.4 g/L (20 °C)1 g/L (20 °C)83.2 g/L (20 °C)
pKa₁ Data not available4.554.724.21
pKa₂ Data not available5.45.455.64

Mechanisms of Action & Biological Activity

Dicarboxylic acids exert their biological effects through various mechanisms, including enzyme inhibition and receptor-mediated signaling. This section explores two key pathways: tyrosinase inhibition, relevant to dermatological applications, and peroxisome proliferator-activated receptor (PPAR) agonism, which is central to metabolic and inflammatory regulation.

Tyrosinase Inhibition and Hyperpigmentation

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders.[5] Azelaic acid is a known competitive inhibitor of tyrosinase.[6]

Tyrosinase_Inhibition_Pathway Dicarboxylic_Acid Dicarboxylic Acids (e.g., Azelaic Acid) Tyrosinase Tyrosinase Dicarboxylic_Acid->Tyrosinase Inhibition caption Mechanism of Tyrosinase Inhibition by Dicarboxylic Acids.

The following table compares the tyrosinase inhibitory activity of the selected dicarboxylic acids. Limited data is available for direct comparison under identical assay conditions, which can significantly influence IC₅₀ values.[7]

Dicarboxylic AcidTyrosinase Inhibition IC₅₀Comments
This compound Data not availableAs a structural analog of Azelaic acid, it is hypothesized to have inhibitory activity.
Azelaic Acid Weak inhibitor (Kᵢ = 2.73 mM)[8]Known competitive inhibitor used in dermatology for hyperpigmentation.[7]
Sebacic Acid Data not availableNot commonly cited as a direct tyrosinase inhibitor.
Succinic Acid 2.943 mM[9]Demonstrates inhibitory activity against mushroom tyrosinase.[9]
PPAR Agonism and Cellular Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Certain fatty acids and their derivatives, including some dicarboxylic acids, can act as PPAR agonists.

Azelaic Acid: This dicarboxylic acid has been shown to be an activator of PPARγ.[8][10][11][12] This activation contributes to its anti-inflammatory effects in keratinocytes, making it effective in treating conditions like rosacea.[8][10] The activation of PPARγ by Azelaic acid can modulate the inflammatory cascade by inhibiting the translocation of the NF-κB p65 subunit to the nucleus.[8]

Succinic Acid: While not a direct PPAR agonist, succinic acid acts as a signaling molecule through its specific G-protein coupled receptor, SUCNR1 (also known as GPR91).[13][14][15] This receptor is expressed in various tissues, including immune cells, and its activation by succinate can trigger pro-inflammatory responses and modulate cellular metabolism.[13][16][17]

PPAR_Signaling_Pathway caption Azelaic Acid Activates PPARγ to Modulate Gene Expression.

Sebacic Acid: While not extensively characterized as a direct PPAR agonist, sebacic acid has been shown to exert anti-inflammatory effects by decreasing the expression of pro-inflammatory cytokines like IL-6.[18] Its role in cellular signaling may be linked to its metabolism via ω-oxidation.[19]

Experimental Protocols

Reproducible experimental data is the cornerstone of scientific comparison. This section provides a detailed methodology for a commonly used in vitro assay to determine tyrosinase inhibitory activity.

Mushroom Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase, which results in the formation of dopachrome.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Test compounds (dicarboxylic acids)

  • Kojic Acid (positive control)

  • 0.1 M Sodium Phosphate Buffer (pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer. This should be made fresh.

    • Dissolve test compounds and kojic acid in DMSO to create stock solutions, then prepare serial dilutions in phosphate buffer. The final DMSO concentration in the assay should not exceed 1-2%.

  • Assay Protocol:

    • In a 96-well plate, add phosphate buffer, the test compound dilution, and the tyrosinase solution to each well.

    • Include control wells containing the enzyme and buffer without the inhibitor, and blank wells for each test compound concentration without the enzyme.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 10-15 minutes).

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at approximately 475 nm using a microplate reader. Take readings at regular intervals for a specified duration (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the rate of dopachrome formation (change in absorbance over time) for each concentration.

    • Determine the percentage of inhibition for each test compound concentration relative to the uninhibited control.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Tyrosinase_Assay_Workflow Prep 1. Prepare Reagents (Enzyme, L-DOPA, Inhibitors) Plate 2. Add Reagents to 96-Well Plate (Buffer, Inhibitor, Enzyme) Prep->Plate Incubate 3. Pre-incubate Plate (e.g., 37°C for 10 min) Plate->Incubate React 4. Initiate Reaction (Add L-DOPA) Incubate->React Measure 5. Measure Absorbance (475 nm) (Kinetic Reading) React->Measure Analyze 6. Calculate % Inhibition & IC₅₀ Measure->Analyze caption Workflow for a Mushroom Tyrosinase Inhibition Assay.

Conclusion and Future Directions

This comparative analysis reveals distinct profiles for each dicarboxylic acid. Azelaic acid stands out for its well-documented dual action as a tyrosinase inhibitor and an anti-inflammatory agent via PPARγ activation, supporting its established use in dermatology. Succinic acid functions as a key metabolic and signaling molecule, with its effects mediated primarily through the SUCNR1 receptor, linking cellular metabolism to inflammatory responses. Sebacic acid is recognized for its role in creating biocompatible polymers and shows potential anti-inflammatory activity, though its direct signaling mechanisms require further elucidation.

This compound remains a compound of interest with significant research gaps. Its structural similarity to azelaic acid, particularly their shared nine-carbon backbone, suggests it may possess analogous biological activities, including potential tyrosinase inhibition and anti-inflammatory properties. The presence of a double bond in this compound could influence its binding affinity to target enzymes and receptors, potentially leading to altered efficacy or a different pharmacological profile compared to its saturated counterpart.

Future research should focus on a comprehensive characterization of this compound, including:

  • Quantitative analysis of its tyrosinase inhibitory activity to determine its IC₅₀ and compare its potency to azelaic acid.

  • Investigation of its potential as a PPARγ agonist to understand its anti-inflammatory capabilities.

  • In vitro and in vivo studies to assess its efficacy and safety for dermatological and other therapeutic applications.

Elucidating the biological activities of this compound could unveil a novel therapeutic agent with unique properties, expanding the arsenal of dicarboxylic acids available for drug development.

References

Cross-Validation of Analytical Methods for 2(E)-Nonenedioic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2(E)-Nonenedioic acid, a dicarboxylic acid, is crucial in various research and development settings. The selection of an appropriate analytical method is a critical step, and ensuring the reliability of data through cross-validation is paramount when transferring methods or comparing results from different analytical platforms. This guide provides a comparative overview of the two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While direct cross-validation studies for this specific analyte are not extensively published, this document synthesizes established methodologies for similar dicarboxylic acids to provide a robust framework for comparison.

Quantitative Performance Comparison

The choice between HPLC-MS and GC-MS often depends on the specific requirements of the assay, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of these two methods for the analysis of dicarboxylic acids.

ParameterHPLC-MSGC-MS
Principle Separation based on polarity, followed by mass-to-charge ratio detection.Separation based on volatility and polarity, followed by mass-to-charge ratio detection.
Sample Preparation Typically involves simple filtration for aqueous samples or protein precipitation for biological matrices. Direct analysis is often possible.Often requires a derivatization step (e.g., silylation) to increase the volatility of the dicarboxylic acid.[1]
Limit of Detection (LOD) 0.1 - 0.5 ng/mL3 - 272 ng/mL (for a range of organic acids)[2]
Limit of Quantitation (LOQ) 0.5 - 2.0 ng/mLVaries depending on the analyte and derivatization efficiency.
Linearity (R²) >0.9950.9874–0.9994 (for a range of organic acids)[2]
Intra-day Precision (%RSD) < 5%< 15%
Inter-day Precision (%RSD) < 10%< 15%
Recovery 90 - 105%100 - 111% (for 12 out of 15 organic acids)[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC-MS and GC-MS.

Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method offers high sensitivity and selectivity for the direct analysis of this compound in various matrices.

a. Sample Preparation:

  • Aqueous Samples: Filter the sample through a 0.22 µm syringe filter prior to injection.

  • Biological Matrices (e.g., plasma, urine):

    • To 1 volume of the sample, add 3 volumes of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

b. HPLC-MS Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure the separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for dicarboxylic acids.

  • Detection: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides excellent chromatographic resolution for derivatized analytes.

a. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the acidic components from the sample matrix.

  • Derivatization:

    • Evaporate the extracted sample to dryness.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid groups.

b. GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 1 minute.

    • Ramp at 6°C/min to 150°C, hold for 2 minutes.

    • Ramp at 30°C/min to 300°C, hold for 10 minutes.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

  • Transfer Line Temperature: 300°C.[3]

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) for targeted quantification.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of two analytical methods, such as HPLC-MS and GC-MS, for the quantification of this compound.

G cluster_0 Method Development & Individual Validation cluster_1 Cross-Validation cluster_2 Decision cluster_3 Outcome A Method A (e.g., HPLC-MS) Development & Validation C Select a Set of Study Samples (e.g., 3 concentrations, 6 replicates each) A->C B Method B (e.g., GC-MS) Development & Validation B->C D Analyze Samples with Method A C->D E Analyze Samples with Method B C->E F Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) D->F E->F G Do Results Meet Pre-defined Acceptance Criteria? F->G H Methods are Considered Interchangeable G->H Yes I Investigate Discrepancies & Re-evaluate Methods G->I No

Caption: A flowchart illustrating the cross-validation process for two analytical methods.

Conclusion

Both HPLC-MS and GC-MS are powerful techniques for the quantification of this compound. HPLC-MS offers the advantage of direct analysis with minimal sample preparation, making it suitable for high-throughput applications.[1] GC-MS, while often requiring a derivatization step, provides excellent chromatographic separation and can be a robust alternative.[1]

The choice of method will ultimately depend on the specific research question, the available instrumentation, and the characteristics of the sample matrix. A thorough method validation according to established guidelines is essential to ensure the generation of reliable and accurate data.[4][5][6] When transitioning between methods or comparing data from different laboratories, a formal cross-validation study, as outlined in the workflow above, is critical to maintain data integrity and consistency.

References

Dicarboxylic vs. Monocarboxylic Acids: A Comparative Guide for Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biological activities of 2(E)-Nonenedioic acid and representative monocarboxylic acids, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The fundamental structural difference between dicarboxylic acids, which possess two carboxyl groups, and monocarboxylic acids, which have one, dictates their distinct physicochemical properties and diverse roles in biological systems.[1][2][3] This guide provides a comparative analysis of these two classes of molecules, with a focus on this compound and its better-studied C9 analogue, Azelaic acid, against key monocarboxylic acids like butyrate and palmitic acid.

Section 1: Physicochemical and Biological Role Overview

Monocarboxylic and dicarboxylic acids are both amphipathic, containing a hydrophobic hydrocarbon chain and hydrophilic carboxyl groups. This structure allows them to interact with and modulate cell membranes.[4] However, the presence of a second carboxyl group in dicarboxylic acids generally increases polarity and alters biological activity compared to a monocarboxylic acid of the same carbon length.[4]

While specific data on this compound is limited, the well-researched C9 dicarboxylic acid, Azelaic acid, serves as a valuable proxy. It is a naturally occurring acid known for its wide-ranging effects, including antimicrobial, anti-inflammatory, and anti-keratinizing properties, making it a staple in dermatological treatments for acne and rosacea.[5][6][7] In contrast, monocarboxylic acids exhibit highly varied functions based on their chain length. Short-chain fatty acids like butyrate are critical regulators of gut health and gene expression, while long-chain fatty acids like palmitic acid are fundamental to metabolism and membrane structure, but can be toxic in excess.[8][9][10]

PropertyDicarboxylic Acids (Exemplified by Azelaic Acid)Monocarboxylic Acids (Varies by chain length)
Structure Two carboxyl groups (-COOH)[1]One carboxyl group (-COOH)[3]
Key Example(s) Azelaic acid (C9), this compound (C9)Butyrate (C4), Palmitic acid (C16)
Primary Biological Role Antimicrobial, anti-inflammatory, tyrosinase inhibition, regulation of keratinization.[5][6][11]Energy source, metabolic regulation, gene expression modulation, structural components.[8][9][10]
Solubility Generally more water-soluble than corresponding monocarboxylic acids due to the second carboxyl group.Varies significantly; short chains are soluble, long chains are insoluble.

Section 2: Mechanisms of Action & Signaling Pathways

The distinct biological outcomes of dicarboxylic and monocarboxylic acids are rooted in their unique interactions with cellular machinery.

Dicarboxylic Acids: Azelaic Acid as a Multifunctional Agent

Azelaic acid exerts its therapeutic effects through several mechanisms. A key action is the competitive inhibition of tyrosinase, an enzyme crucial for melanin production, which underlies its use in treating hyperpigmentation.[6][12] It also inhibits mitochondrial oxidoreductases and disrupts the cellular metabolism of microorganisms like Propionibacterium acnes, contributing to its anti-acne effects.[5][11][13]

Azelaic_Acid_Pathway Mechanism of Azelaic Acid AZA Azelaic Acid Mitochondria Mitochondrial Oxidoreductases AZA->Mitochondria Inhibits Tyrosinase Tyrosinase Enzyme AZA->Tyrosinase Inhibits Keratinocytes Keratinocytes AZA->Keratinocytes Inhibits Proliferation Respiration Inhibited Mitochondrial Respiration Mitochondria->Respiration Melanin Melanin Production Tyrosinase->Melanin Hyperkeratosis Abnormal Keratinization Keratinocytes->Hyperkeratosis

Mechanism of Azelaic Acid.

Monocarboxylic Acids: Butyrate and Palmitic Acid

  • Butyrate: This short-chain fatty acid is a well-established histone deacetylase (HDAC) inhibitor.[9][14][15] By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin structure. This enhances the transcription of various genes, including those involved in cell cycle arrest (e.g., p21) and inflammation modulation.[9][15] Butyrate's anti-inflammatory effects are partly mediated by the suppression of pro-inflammatory cytokines like IL-6 and IL-12.[9]

Butyrate_Pathway Mechanism of Butyrate as an HDAC Inhibitor Butyrate Butyrate (SCFA) HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Open Chromatin Structure Acetylation->Chromatin Transcription Gene Transcription (e.g., p21) Chromatin->Transcription CellCycle Cell Cycle Arrest & Apoptosis Transcription->CellCycle

Mechanism of Butyrate as an HDAC Inhibitor.
  • Palmitic Acid: As a saturated long-chain fatty acid, high concentrations of palmitic acid can induce "lipotoxicity."[8][10][16] This process involves mechanisms like endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately leading to inflammation and apoptosis.[8][10][17][18]

Section 3: Quantitative Data Comparison

The efficacy of these molecules can be quantified by their inhibitory concentrations (IC50), which represent the concentration required to inhibit a given biological process by 50%.

CompoundTargetIC50 ValueBiological System/Assay
Azelaic Acid Mushroom Tyrosinase~1.1 mMIn vitro enzyme activity assay
Butyrate Histone Deacetylase (HDAC)0.3 - 0.8 mMIn vitro HDAC activity assay[14]
Kojic Acid (Reference) Mushroom Tyrosinase18.25 µMIn vitro enzyme activity assay[19]
Trichostatin A (Reference) Histone Deacetylase (HDAC)Nanomolar rangeIn vitro HDAC activity assay[9]

Note: IC50 values can vary significantly based on the specific isoform of the enzyme, assay conditions, and biological system.

Section 4: Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol 1: In Vitro Tyrosinase Activity Assay

This protocol is used to assess the inhibitory effect of compounds like azelaic acid on tyrosinase activity.

  • Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, a colored product that can be measured spectrophotometrically at 475 nm.[20] An inhibitor will reduce the rate of this color formation.

  • Materials:

    • Mushroom Tyrosinase enzyme solution.

    • L-DOPA (3,4-dihydroxyphenylalanine) substrate solution.[20]

    • Phosphate buffer (e.g., 0.1 M, pH 6.8).[21]

    • Test compound (e.g., Azelaic acid) dissolved in a suitable solvent.

    • Microplate reader or spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of the test compound in phosphate buffer.

    • In a 96-well plate, add the test compound solution, phosphate buffer, and tyrosinase enzyme solution to each well.

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for 10-20 minutes.

    • Initiate the reaction by adding the L-DOPA substrate solution to all wells.[21]

    • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 20-30 minutes.[20][21]

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percent inhibition is calculated as: [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100.

    • Plot percent inhibition against inhibitor concentration to determine the IC50 value.

Workflow for Tyrosinase Inhibition Assay.

Protocol 2: In Vitro HDAC Activity Assay (Fluorometric)

This protocol measures the activity of HDAC enzymes and the potency of inhibitors like butyrate.

  • Principle: This assay uses an acetylated substrate that is non-fluorescent. Upon deacetylation by an HDAC enzyme, a developer solution cleaves the deacetylated substrate, releasing a fluorophore.[22] The increase in fluorescence is proportional to HDAC activity and is measured at an appropriate excitation/emission wavelength (e.g., Ex/Em = 355/460 nm).[22]

  • Materials:

    • HDAC Activity Assay Kit (containing acetylated substrate, developer, buffer, and a known HDAC inhibitor like Trichostatin A).

    • Purified HDAC enzyme or nuclear cell extracts.

    • Test compound (e.g., Sodium Butyrate).

    • Microplate reader with fluorescence capabilities.

  • Procedure:

    • Prepare serial dilutions of the test compound (Butyrate) and a reference inhibitor (Trichostatin A).

    • To the wells of a black 96-well plate, add HDAC assay buffer, the acetylated substrate, and the test compound/reference inhibitor.

    • Add the HDAC enzyme or cell extract to initiate the reaction.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

    • Stop the enzymatic reaction and initiate fluorescence by adding the developer solution to each well.

    • Incubate for an additional 10-20 minutes to allow the fluorescent signal to stabilize.[22]

    • Measure fluorescence intensity using a microplate reader.

    • Calculate percent inhibition and determine the IC50 value as described in the previous protocol.

Conclusion

The comparison between dicarboxylic and monocarboxylic acids reveals a fascinating diversity in biological function driven by simple structural modifications. While dicarboxylic acids like azelaic acid act as multi-target agents often used in dermatology, monocarboxylic acids play fundamentally different roles depending on their carbon chain length. Short-chain variants like butyrate are potent epigenetic modulators, whereas long-chain saturated acids like palmitate are essential for metabolism but can be cytotoxic at high levels. Understanding these distinct mechanisms and having robust experimental protocols are critical for researchers aiming to harness their therapeutic potential or mitigate their pathological effects.

References

Absolute Quantification of 2(E)-Nonenedioic Acid: A Comparative Guide to Isotope Dilution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The absolute quantification of 2(E)-Nonenedioic acid, a dicarboxylic acid with emerging significance in various biological pathways and as a potential biomarker, demands highly accurate and precise analytical methodologies. This guide provides an objective comparison of isotope dilution mass spectrometry (IDMS) with alternative techniques for the absolute quantification of this compound, supported by experimental data from related analytes and detailed methodologies.

Methodology Comparison: Performance at a Glance

The choice of analytical technique for the quantification of this compound is critical and depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix complexity. Isotope dilution mass spectrometry (IDMS) is widely regarded as the gold standard for absolute quantification due to its ability to correct for matrix effects and variations in sample preparation and instrument response.[1] However, other methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) without an isotopic standard and gas chromatography-mass spectrometry (GC-MS) with derivatization are also viable alternatives.

The following table summarizes the typical performance characteristics of these methods for the analysis of dicarboxylic acids. It is important to note that while specific data for this compound is limited, these values, derived from the analysis of similar dicarboxylic acids, provide a reliable benchmark.

Parameter Isotope Dilution Mass Spectrometry (LC-MS/MS) LC-MS/MS (External Calibration) GC-MS (with Derivatization)
Limit of Detection (LOD) fg to low pg levels0.05 - 2 ng/mL≤ 2 ng/m³
Limit of Quantification (LOQ) pg to low ng levels0.1 - 5 ng/mL≤ 4 ng/m³
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (Recovery) 95 - 105%80 - 120%90 - 110%
Precision (%RSD) < 5%< 15%≤ 10%
Matrix Effect Significantly MinimizedPotential for Ion Suppression/EnhancementMinimized by Derivatization and Chromatography
Throughput HighHighModerate

Experimental Protocols

Isotope Dilution Mass Spectrometry (IDMS) Workflow for this compound

This section outlines a proposed best-practice workflow for the absolute quantification of this compound using isotope dilution mass spectrometry. Due to the current lack of a commercially available isotopically labeled standard for this compound, a custom synthesis of a stable isotope-labeled (e.g., ¹³C₉ or D₄) analog would be the first critical step.

1. Sample Preparation:

  • Spiking: To a known volume or weight of the biological sample (e.g., plasma, urine, tissue homogenate), add a precise amount of the isotopically labeled this compound internal standard.

  • Extraction: Perform a liquid-liquid extraction using a solvent such as ethyl acetate or methyl tert-butyl ether under acidic conditions to efficiently extract the dicarboxylic acids.[1][2]

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a suitable solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).

2. LC-MS/MS Analysis:

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

      • Isotopically labeled this compound: Precursor ion (m/z + mass shift) -> Product ion (m/z + mass shift)

    • The specific MRM transitions would need to be optimized by direct infusion of the analytical standard and the synthesized internal standard.

3. Quantification:

  • The absolute concentration of this compound in the sample is calculated based on the ratio of the peak area of the unlabeled analyte to the peak area of the isotopically labeled internal standard, using a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with Isotopically Labeled This compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC Liquid Chromatography (C18 Separation) Evap->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Data Peak Area Ratio (Analyte/Internal Standard) MS->Data Cal Calibration Curve Data->Cal Result Absolute Concentration Cal->Result

Isotope Dilution Mass Spectrometry Workflow
Alternative Method 1: LC-MS/MS with External Calibration

This method follows a similar sample preparation and analysis workflow as IDMS but without the use of an isotopically labeled internal standard. Quantification is performed using an external calibration curve prepared from a series of known concentrations of a this compound analytical standard. While simpler and less expensive, this method is more susceptible to matrix effects, which can impact accuracy and precision.

Alternative Method 2: GC-MS with Derivatization

For GC-MS analysis, the polar carboxylic acid groups of this compound must be derivatized to increase their volatility.

1. Sample Preparation and Derivatization:

  • The extraction procedure is similar to the one described for LC-MS/MS.

  • Derivatization: The dried extract is derivatized using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or through esterification with an alcohol (e.g., butanol) in the presence of a catalyst (e.g., BF₃).[2][3][4] The reaction is typically carried out at an elevated temperature (e.g., 60-80°C).

2. GC-MS Analysis:

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound.

3. Quantification:

  • Quantification is typically performed using an internal standard (a structurally similar but not isotopically labeled compound) and a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Biological Sample Extract Liquid-Liquid Extraction Sample->Extract Deriv Derivatization (e.g., Silylation) Extract->Deriv GC Gas Chromatography (Capillary Column) Deriv->GC MS Mass Spectrometry (EI, SIM) GC->MS Data Peak Area Ratio (Analyte/Internal Standard) MS->Data Cal Calibration Curve Data->Cal Result Concentration Cal->Result

GC-MS with Derivatization Workflow

Discussion and Recommendations

For the most accurate and precise absolute quantification of this compound, Isotope Dilution Mass Spectrometry is the recommended method . Its major advantage lies in the use of an isotopically labeled internal standard that behaves nearly identically to the analyte during sample preparation and analysis, thereby effectively compensating for any sample loss, matrix-induced ionization suppression or enhancement, and variations in instrument response.[1] The primary challenge for implementing this method for this compound is the current lack of a commercially available isotopically labeled standard, necessitating custom synthesis.

LC-MS/MS with external calibration offers a high-throughput and sensitive alternative. However, without an appropriate internal standard, it is crucial to thoroughly validate the method for matrix effects in the specific biological matrix being analyzed to ensure data reliability.

GC-MS with derivatization is a well-established and robust technique for the analysis of dicarboxylic acids.[3][4] Derivatization can improve chromatographic separation and sensitivity. The silylation method is often preferred for its lower detection limits and higher reproducibility.[3] However, the additional derivatization step can be time-consuming and may introduce variability if not carefully controlled.

References

A Head-to-Head Battle: LC-MS vs. GC-MS for the Analysis of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical performance of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of dicarboxylic acids.

The accurate quantification of dicarboxylic acids (DCAs), a diverse class of organic compounds with two carboxylic acid functional groups, is critical in numerous scientific disciplines, from clinical diagnostics to environmental monitoring. As key intermediates in metabolic pathways such as the tricarboxylic acid (TCA) cycle, their levels can serve as important biomarkers for disease, metabolic disorders, and exposure to environmental toxins. The two primary analytical workhorses for this task are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their analytical performance, supported by experimental data, to aid researchers in selecting the optimal technique for their specific needs.

At a Glance: Key Performance Metrics

The choice between LC-MS and GC-MS for dicarboxylic acid analysis hinges on a variety of performance parameters. While both techniques offer high sensitivity and selectivity, they present distinct advantages and disadvantages. A summary of key quantitative data is presented below.

ParameterLC-MS/MSGC-MSNotes
Sensitivity (LOD) 0.05 µmol/L (for MMA)[1] to <266 fg on-column (with derivatization)[2]< 2 ng/m³ (in aerosol samples)[3][4] to 1-4 pg on-column (with derivatization and SIM)[5][6]Sensitivity is highly dependent on the specific dicarboxylic acid, the matrix, and the sample preparation/derivatization method employed.
Linearity R² > 0.99[2]Not explicitly stated in the provided results, but generally excellent with proper calibration.Both techniques can achieve excellent linearity over a wide concentration range.
Precision (RSD%) ≤ 7.5%[1]≤ 10-15%[3][4]Both methods demonstrate good reproducibility.
Accuracy/Recovery 90% to 105% (with derivatization)[7]Not explicitly stated in the provided results, but generally good with appropriate internal standards.Accuracy is influenced by sample preparation and the choice of internal standards.
Throughput High, with analysis times < 60 seconds per sample possible[1]Lower, due to the requirement for often lengthy derivatization steps.LC-MS generally offers higher sample throughput.
Derivatization Often required to improve retention and ionization[8]Mandatory to increase volatility and thermal stability[3][4][6]Derivatization adds complexity and potential for sample loss or introduction of artifacts.

The Great Divide: Derivatization

A crucial point of divergence between the two techniques is the necessity of derivatization. Dicarboxylic acids are polar and non-volatile, making them unsuitable for direct GC-MS analysis. Therefore, a chemical derivatization step to convert them into more volatile and thermally stable esters or silyl derivatives is mandatory.[3][4][6] This adds time and complexity to the workflow and can be a source of analytical variability.

For LC-MS, while direct analysis is possible, dicarboxylic acids often exhibit poor retention on commonly used reversed-phase columns and can suffer from inefficient ionization.[8] Consequently, derivatization is frequently employed in LC-MS as well to enhance chromatographic separation and improve sensitivity.[7][8]

Experimental Workflows: A Visual Comparison

To better illustrate the analytical processes, the following diagrams depict the typical workflows for dicarboxylic acid analysis by LC-MS and GC-MS.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Extraction of DCAs Sample->Extraction Derivatization_LC Derivatization (Optional) Extraction->Derivatization_LC LC_Separation Liquid Chromatography Separation Derivatization_LC->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing GC_MS_Workflow cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Analysis Sample_GC Biological Sample Extraction_GC Extraction of DCAs Sample_GC->Extraction_GC Derivatization_GC Mandatory Derivatization Extraction_GC->Derivatization_GC GC_Separation Gas Chromatography Separation Derivatization_GC->GC_Separation MS_Detection_GC Mass Spectrometry Detection GC_Separation->MS_Detection_GC Data_Processing_GC Data Processing & Quantification MS_Detection_GC->Data_Processing_GC

References

A Guide to Inter-Laboratory Comparison of 2(E)-Nonenedioic Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) of 2(E)-Nonenedioic acid measurements. While no formal, publicly available proficiency testing programs for this compound have been identified, this document outlines standardized methodologies, data presentation formats, and relevant contextual information to facilitate such a study. The objective is to enable laboratories to compare their analytical performance, ensure the reliability of their results, and work towards harmonized measurement protocols. Inter-laboratory studies are crucial for validating analytical methods and ensuring that data generated across different sites are comparable and reliable.[1][2]

Introduction to Inter-Laboratory Comparisons

An inter-laboratory comparison is a study in which multiple laboratories test the same samples and compare their results.[1][2] The primary goals of such an exercise are to:

  • Assess the performance and proficiency of participating laboratories.[2][3]

  • Validate analytical methods by determining parameters like reproducibility and repeatability.

  • Identify potential discrepancies in analytical procedures and work towards harmonization.

  • Establish consensus values for reference materials.

Proficiency testing (PT) is a formal type of ILC, often organized by a third party, to evaluate a laboratory's performance against pre-established criteria.[2][4]

Proposed Workflow for an Inter-Laboratory Comparison

A successful ILC for this compound requires careful planning and execution. The following workflow is proposed to guide participating laboratories.

G cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Sample Analysis cluster_analysis Phase 3: Data Analysis and Reporting A Study Design and Protocol Development B Preparation and Distribution of Homogenous Samples A->B C Establishment of a Reference Laboratory B->C D Sample Analysis by Participating Laboratories C->D E Adherence to Standardized Protocols D->E F Internal Quality Control Checks D->F G Submission of Results to Coordinating Body F->G H Statistical Analysis of Data (e.g., z-scores) G->H I Issuance of a Final Comparison Report H->I

Caption: Proposed workflow for a this compound inter-laboratory comparison study.

Recommended Analytical Methodologies

The quantification of dicarboxylic acids like this compound in biological matrices is typically challenging due to their low concentrations and potential for interference.[5] The recommended analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Recommended Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation by liquid chromatography followed by highly selective and sensitive mass detection.
Derivatization Often required to increase volatility (e.g., silylation).Generally not required, simplifying sample preparation.
Sensitivity High, often in the picogram (pg) range.Very high, can reach femtogram (fg) levels.
Selectivity Good, but can be limited by co-eluting matrix components.Excellent, due to the use of multiple reaction monitoring (MRM).
Sample Throughput Moderate, due to longer run times and derivatization steps.High, with rapid analysis times possible.
Instrumentation Cost Moderate to high.High.

Experimental Protocols

To ensure comparability of results, all participating laboratories should adhere to standardized protocols.

  • Thawing and Aliquoting: Samples should be thawed on ice and vortexed. An aliquot (e.g., 100 µL) is taken for analysis.

  • Internal Standard Spiking: An internal standard (e.g., a stable isotope-labeled version of this compound) is added to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Cold acetonitrile (e.g., 400 µL) is added to precipitate proteins. Samples are vortexed and then centrifuged.

  • Supernatant Transfer: The supernatant is transferred to a clean tube.

  • Evaporation: The supernatant is evaporated to dryness under a stream of nitrogen.

  • Reconstitution/Derivatization:

    • For LC-MS/MS: The residue is reconstituted in the mobile phase.

    • For GC-MS: The residue is derivatized (e.g., with BSTFA) to create a volatile analyte.

Detailed instrument parameters for both GC-MS and LC-MS/MS should be established and shared among all participating laboratories. This includes, but is not limited to:

  • GC-MS: Column type, temperature program, injection mode, ion source temperature, and selected ions for monitoring.

  • LC-MS/MS: Column type, mobile phases, gradient, flow rate, ion source parameters (e.g., spray voltage, temperature), and MRM transitions for the analyte and internal standard.

Data Presentation and Performance Evaluation

Participating laboratories should report their quantitative results for the provided samples. The study coordinator will then perform a statistical analysis to evaluate the performance of each laboratory. A common metric used in proficiency testing is the z-score, which indicates how far a laboratory's result is from the consensus mean.[2][3]

Table 2: Example Data Reporting Template

Sample IDLaboratory 1 Result (µg/mL)Laboratory 2 Result (µg/mL)Laboratory 3 Result (µg/mL)...
ILC-NDA-01
ILC-NDA-02
ILC-NDA-03

Table 3: Summary of Laboratory Performance Metrics

MetricLaboratory 1Laboratory 2Laboratory 3...
Mean Concentration (Sample 1)
Standard Deviation
Coefficient of Variation (%)
z-score (Sample 1)
Precision (Repeatability)
Accuracy (Bias from Reference)

Biological Context: Hypothetical Metabolic Pathway

Understanding the potential metabolic context of this compound can be important for interpreting results, especially in biological samples. While the specific signaling pathways for this compound are not well-defined in publicly available literature, a general pathway for dicarboxylic acid metabolism can be hypothesized based on fatty acid oxidation.

G A Long-Chain Fatty Acids B Omega-Oxidation A->B Microsomal Enzymes C Dicarboxylic Acids (e.g., this compound) B->C D Beta-Oxidation C->D Peroxisomal/Mitochondrial Enzymes E Shorter-Chain Dicarboxylic Acids D->E F Excretion E->F

Caption: A hypothetical metabolic pathway for the formation and breakdown of dicarboxylic acids.

This diagram illustrates that dicarboxylic acids can be formed from long-chain fatty acids via omega-oxidation and are subsequently metabolized through beta-oxidation.

By following the guidelines presented in this document, researchers, scientists, and drug development professionals can take the first steps toward establishing a robust inter-laboratory comparison for the measurement of this compound, ultimately leading to more reliable and comparable data across the scientific community.

References

A Comparative Guide to Oxidative Stress Biomarkers: 2(E)-Nonenedioic Acid vs. Established Markers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses, is implicated in the pathophysiology of numerous diseases, including cardiovascular conditions, neurodegenerative disorders, and cancer.[1][2] Consequently, the accurate measurement of oxidative stress is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of 2(E)-Nonenedioic acid, an emerging biomarker, with established and widely utilized biomarkers of oxidative stress: F2-Isoprostanes (specifically 8-iso-PGF2α), Malondialdehyde (MDA), and 8-hydroxy-2'-deoxyguanosine (8-OHdG).

Overview of Key Oxidative Stress Biomarkers

The selection of an appropriate biomarker is critical and depends on the specific biological process being investigated—be it lipid peroxidation, DNA damage, or protein oxidation.

  • This compound: A dicarboxylic acid that is thought to be a downstream product of lipid peroxidation. Its utility as a stable, terminal product of oxidative damage is an area of active investigation.

  • F2-Isoprostanes (F2-IsoPs): Considered the "gold standard" for assessing lipid peroxidation in vivo.[3][4][5] These prostaglandin-like compounds are formed non-enzymatically from the free-radical-catalyzed peroxidation of arachidonic acid.[2][6] The specific isomer 8-iso-prostaglandin F2α (8-iso-PGF2α) is the most extensively studied.[3][7]

  • Malondialdehyde (MDA): One of the most frequently measured biomarkers of lipid peroxidation due to the simplicity of its primary detection method, the Thiobarbituric Acid Reactive Substances (TBARS) assay.[8][9] MDA is a reactive aldehyde formed from the decomposition of polyunsaturated fatty acid peroxides.[10][11][12]

  • 8-hydroxy-2'-deoxyguanosine (8-OHdG): A product of oxidative DNA damage, 8-OHdG is one of the most common markers used to assess the impact of ROS on genetic material.[13][14][15] It is formed when the hydroxyl radical attacks the C8 position of guanine in DNA.[14]

Comparative Analysis of Biomarkers

The choice of a biomarker depends on factors such as specificity, the biological compartment of interest, and the analytical resources available. The following table summarizes the key characteristics of each biomarker.

FeatureThis compoundF2-Isoprostanes (8-iso-PGF2α)Malondialdehyde (MDA)8-hydroxy-2'-deoxyguanosine (8-OHdG)
What It Measures Systemic lipid peroxidation (end-product)In vivo lipid peroxidationLipid peroxidationOxidative DNA damage
Source/Precursor Polyunsaturated Fatty Acids (PUFAs)Arachidonic Acid (PUFA)Polyunsaturated Fatty Acids (PUFAs)Deoxyguanosine in DNA
Common Sample Matrix Urine, PlasmaUrine, Plasma, Tissues[6]Plasma, Serum, TissuesUrine, Leukocyte DNA, Tissues[15][16]
Primary Analytical Method LC-MS/MS, GC-MSGC-MS, LC-MS/MS[6][17]TBARS Assay (Colorimetric/Fluorometric)[9]LC-MS/MS, HPLC-ECD
Key Advantages Potentially high stability as a terminal product.High specificity and stability; considered the gold standard for lipid peroxidation.[4][5]Simple, cost-effective, and rapid assay.[9]Specific marker for DNA damage; reflects mutagenic potential.[15]
Key Limitations Limited comparative validation studies; biochemical pathway not fully elucidated.Technically demanding and expensive analysis; potential for enzymatic production can confound results.[7][18]Low specificity (TBARS reacts with other aldehydes); potential for artificial formation during sample handling.[8][9]Susceptible to artifactual oxidation during sample preparation; levels can be influenced by DNA repair rates.[13]

Biochemical Pathways and Experimental Workflows

Visualizing the origin of these biomarkers and the process for their analysis is essential for understanding their utility and limitations.

Formation of Lipid Peroxidation Biomarkers

Lipid peroxidation is a chain reaction initiated by ROS attacking polyunsaturated fatty acids (PUFAs) in cell membranes. This process generates lipid hydroperoxides which are unstable and decompose to form a variety of products, including F2-isoprostanes and reactive aldehydes like MDA. These aldehydes can be further metabolized to form other products, such as dicarboxylic acids.

cluster_initiation Initiation cluster_propagation Propagation cluster_products Degradation & Product Formation PUFA Polyunsaturated Fatty Acid (PUFA) LipidRadical Lipid Radical (L•) PUFA->LipidRadical ROS Reactive Oxygen Species (ROS) ROS->PUFA H abstraction PeroxylRadical Lipid Peroxyl Radical (LOO•) LipidRadical->PeroxylRadical + O2 LipidHydroperoxide Lipid Hydroperoxide (LOOH) PeroxylRadical->LipidHydroperoxide + LH F2IsoP F2-Isoprostanes (e.g., 8-iso-PGF2α) LipidHydroperoxide->F2IsoP Endocyclization MDA Malondialdehyde (MDA) LipidHydroperoxide->MDA OtherAldehydes Other Reactive Aldehydes (e.g., 4-HNE) LipidHydroperoxide->OtherAldehydes DicarboxylicAcids This compound (and other dicarboxylic acids) OtherAldehydes->DicarboxylicAcids Metabolism

Caption: Formation of biomarkers from lipid peroxidation.

Formation of 8-OHdG via Oxidative DNA Damage

Reactive oxygen species, particularly the hydroxyl radical (•OH), can directly attack nucleotide bases in DNA. The guanine base is highly susceptible to this attack, leading to the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG). DNA repair mechanisms can excise this damaged nucleoside, which is then excreted in the urine.

ROS Reactive Oxygen Species (e.g., •OH) Guanine Deoxyguanosine Residue ROS->Guanine Oxidative Attack DNA Nuclear & Mitochondrial DNA DamagedDNA DNA with 8-OHdG Lesion Guanine->DamagedDNA Repair DNA Repair Enzymes (e.g., OGG1) DamagedDNA->Repair Recognition & Excision Excreted Urinary 8-OHdG Repair->Excreted Excretion

Caption: Pathway of 8-OHdG formation and excretion.

General Workflow for Biomarker Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful, highly sensitive, and specific technique used for the quantification of many oxidative stress biomarkers. The general workflow is applicable to F2-isoprostanes, 8-OHdG, and dicarboxylic acids like this compound.

Sample Biological Sample (Urine, Plasma) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: General workflow for biomarker analysis via LC-MS/MS.

Quantitative Data from Clinical Studies

Direct comparative studies measuring this compound alongside other key biomarkers are not yet widely published. However, numerous studies have quantified individual markers in patient populations versus healthy controls, providing a baseline for their potential diagnostic utility.

BiomarkerConditionPatient Group (Mean ± SD)Control Group (Mean ± SD)Fold ChangeReference
Total Oxidant Status (TOS) Intensive Care Unit Patients13.4 ± 7.5 µmol H₂O₂ Equiv./L1.8 ± 4.4 µmol H₂O₂ Equiv./L~7.4x[19][20]
8-iso-PGF2α Preeclampsia745.20 ± 324.00 pg/mL210.50 ± 105.30 pg/mL~3.5x[21]
Ferritin Intensive Care Unit Patients546.5 ± 440.8 ng/mL45.5 ± 46.5 ng/mL~12.0x[19][20]
C-Reactive Protein (CRP) Intensive Care Unit Patients76.6 ± 85.9 mg/L5.6 ± 15.1 mg/L~13.7x[19][20]

Note: Data is compiled from separate studies and is not from a direct head-to-head comparison. Values represent a sample of published findings and can vary significantly based on the cohort and analytical methods.

Detailed Experimental Protocols

Accurate and reproducible quantification requires validated and detailed experimental protocols. Below are summaries of standard methods for the key biomarkers discussed.

Protocol 1: Quantification of F2-Isoprostanes (8-iso-PGF2α) by GC-MS

This method is considered a gold standard for its sensitivity and specificity.[6]

  • Sample Collection: Collect urine or plasma (with antioxidant preservatives like BHT).

  • Internal Standard Addition: Add a deuterated internal standard (e.g., 8-iso-PGF2α-d4) to each sample for accurate quantification.

  • Extraction and Purification:

    • Perform solid-phase extraction (SPE) using a C18 cartridge to isolate lipids.

    • Hydrolyze the sample with a base (e.g., KOH) to release esterified isoprostanes.

    • Perform a second SPE purification step.

  • Derivatization: Convert the purified isoprostanes into volatile esters (e.g., pentafluorobenzyl esters) and then into silyl ethers to make them suitable for gas chromatography.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column.

    • Use a mass spectrometer operating in negative ion chemical ionization (NICI) mode for detection.

    • Quantify by comparing the peak area of the endogenous 8-iso-PGF2α to the deuterated internal standard.

Protocol 2: Quantification of Malondialdehyde (MDA) via TBARS Assay

This is a common colorimetric method, though its limitations in specificity should be noted.[9][11]

  • Sample Preparation: Homogenize tissue samples or use plasma/serum directly.

  • Reaction:

    • Add thiobarbituric acid (TBA) reagent and an acid (e.g., trichloroacetic acid) to the sample.

    • Incubate the mixture at high temperature (e.g., 95°C) for 60 minutes. This promotes the reaction between MDA and TBA and helps precipitate proteins.

  • Detection:

    • Cool the samples and centrifuge to pellet precipitates.

    • Measure the absorbance of the resulting pink-colored supernatant at 532 nm.[10][22]

  • Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA precursor (e.g., 1,1,3,3-tetramethoxypropane).

Protocol 3: Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG) by LC-MS/MS

This is the preferred method for its high sensitivity and specificity, minimizing the risk of artificial oxidation.

  • Sample Collection: Collect urine or isolate DNA from leukocytes. Add antioxidants and metal chelators to prevent ex vivo DNA oxidation.

  • DNA Isolation and Digestion (for cellular DNA):

    • Isolate nuclear DNA using standard protocols.

    • Digest the DNA to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).

  • Sample Cleanup:

    • For urine or digested DNA, perform solid-phase extraction (SPE) to remove interfering substances.

  • LC-MS/MS Analysis:

    • Inject the purified sample into an HPLC system, typically with a reversed-phase C18 column.

    • Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for both 8-OHdG and a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-OHdG).

  • Quantification: Quantify 8-OHdG levels relative to the internal standard. For DNA samples, results are typically normalized to the amount of deoxyguanosine.

Protocol 4: Proposed Method for Quantification of this compound by LC-MS/MS

As an emerging biomarker, a standardized protocol is not yet established. The following is a proposed method based on the analysis of similar organic acids.

  • Sample Collection: Collect urine or plasma.

  • Internal Standard Addition: Add an appropriate stable isotope-labeled internal standard (e.g., ¹³C-labeled nonenedioic acid).

  • Extraction: Perform solid-phase extraction (SPE) using an anion exchange cartridge to selectively isolate acidic compounds.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a reversed-phase C18 or a mixed-mode column.

    • Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

    • Establish and monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

  • Quantification: Calculate the concentration based on the ratio of the analyte peak area to the internal standard peak area, using a standard curve for calibration.

Conclusion

The measurement of oxidative stress is a complex field, and no single biomarker can capture the entirety of the process.

  • F2-Isoprostanes (8-iso-PGF2α) remain the benchmark for assessing in vivo lipid peroxidation due to their chemical stability and specific non-enzymatic formation pathway, despite the analytical complexity.[5][6]

  • 8-hydroxy-2'-deoxyguanosine (8-OHdG) is the most reliable and widely accepted marker for quantifying oxidative damage to DNA.[13][15]

  • Malondialdehyde (MDA) , while historically significant and easy to measure via the TBARS assay, suffers from a lack of specificity that can compromise data interpretation.[9]

  • This compound represents a potential future biomarker. As a dicarboxylic acid, it is likely a stable, terminal product of lipid peroxidation, which could offer advantages in reflecting cumulative oxidative damage. However, its biochemical origins need to be more clearly defined, and its performance must be rigorously validated against established markers like F2-isoprostanes in various pathological models before it can be widely adopted in research and clinical settings.

For drug development and clinical research professionals, a multi-biomarker approach is often most effective. Combining a gold-standard marker of lipid peroxidation like 8-iso-PGF2α with a specific marker of DNA damage like 8-OHdG can provide a more comprehensive and robust assessment of oxidative stress and the efficacy of therapeutic interventions.

References

Statistical analysis for comparing dicarboxylic acid levels between groups

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Comparing Dicarboxylic Acid Levels Between Groups

For researchers, scientists, and drug development professionals, the accurate comparison of dicarboxylic acid levels between different experimental or clinical groups is crucial for understanding metabolic pathways, identifying biomarkers, and assessing therapeutic efficacy. This guide provides a comprehensive overview of the statistical methods and experimental protocols necessary for robust and reliable analysis.

Data Presentation: A Comparative Overview

Clear and concise data presentation is paramount for interpreting experimental outcomes. The following tables summarize hypothetical quantitative data for dicarboxylic acid levels, illustrating how to structure results for effective comparison.

Table 1: Comparison of Dicarboxylic Acid Levels Between Two Groups (e.g., Control vs. Treated)

Dicarboxylic AcidControl Group (µM) Mean ± SD (n=10)Treated Group (µM) Mean ± SD (n=10)p-value (Student's t-test)Fold Change
Malonic Acid15.2 ± 2.125.8 ± 3.5<0.0011.70
Succinic Acid28.4 ± 4.529.1 ± 4.80.7351.02
Glutaric Acid8.9 ± 1.514.2 ± 2.0<0.0011.60
Adipic Acid12.1 ± 1.818.5 ± 2.5<0.0011.53

Table 2: Comparison of a Specific Dicarboxylic Acid Level Across Multiple Groups (e.g., Dose-Response)

Treatment GroupMalonic Acid (µM) Mean ± SD (n=8)p-value (ANOVA)
Vehicle Control14.8 ± 2.3<0.001
Low Dose20.1 ± 2.9
Medium Dose28.5 ± 4.1
High Dose35.2 ± 5.0

Statistical Analysis: Choosing the Right Approach

Univariate Analysis: One Metabolite at a Time

Univariate methods are used to compare the concentration of a single metabolite between groups.[1][2]

  • Student's t-test: Used to compare the means of two independent groups.[3][4]

  • Analysis of Variance (ANOVA): Employed when comparing the means of three or more groups.[1]

It's important to correct for multiple comparisons when analyzing many metabolites to reduce the chance of false positives.[4]

Multivariate Analysis: A Systems-Level View

Multivariate techniques consider the relationships between multiple metabolites simultaneously, offering a broader perspective on metabolic changes.[1][2]

  • Principal Component Analysis (PCA): An unsupervised method that visualizes the variance and clustering within a dataset without considering group labels.[1][3]

  • Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that aims to distinguish between predefined groups.[1]

The following diagram illustrates a decision-making workflow for selecting an appropriate statistical test.

Start Start: Dicarboxylic Acid Data Analysis TwoGroups Comparing Two Groups? Start->TwoGroups MultipleGroups Comparing >2 Groups? TwoGroups->MultipleGroups No SingleMetabolite1 Single Dicarboxylic Acid? TwoGroups->SingleMetabolite1 Yes SingleMetabolite2 Single Dicarboxylic Acid? MultipleGroups->SingleMetabolite2 Yes Multivariate2 Multiple Dicarboxylic Acids MultipleGroups->Multivariate2 No TTest Student's t-test SingleMetabolite1->TTest Yes Multivariate1 Multiple Dicarboxylic Acids SingleMetabolite1->Multivariate1 No ANOVA ANOVA SingleMetabolite2->ANOVA Yes PCA_PLSDA PCA / PLS-DA Multivariate1->PCA_PLSDA Multivariate2->PCA_PLSDA Start Start: Biological Sample Extraction Extraction of Dicarboxylic Acids Start->Extraction Derivatization Derivatization (e.g., Esterification) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS DataProcessing Data Processing LCMS->DataProcessing StatisticalAnalysis Statistical Analysis DataProcessing->StatisticalAnalysis End End: Biological Interpretation StatisticalAnalysis->End

References

Safety Operating Guide

Navigating the Safe Disposal of 2(E)-Nonenedioic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance before proceeding with any disposal.

Immediate Safety and Handling

Prior to handling 2(E)-Nonenedioic acid, it is crucial to be familiar with its potential hazards. Based on data from similar compounds, it should be treated as a skin and eye irritant.[1][2][3] All handling operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.

In the event of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

Spill Management

In the case of a spill, prompt and safe cleanup is essential to mitigate risks.

  • Evacuate and Ventilate : Clear the immediate area of all non-essential personnel and ensure adequate ventilation.

  • Containment : For larger spills, create a barrier with an inert absorbent material like vermiculite, dry sand, or earth.

  • Absorption : Carefully cover the spill with the absorbent material.

  • Collection : Once absorbed, gently sweep the material into a designated, sealable, and clearly labeled container for hazardous waste. All materials and equipment used in the cleanup process must be treated as hazardous waste.

  • Decontamination : Thoroughly clean the spill area with a suitable solvent, followed by soap and water.

Step-by-Step Disposal Procedure

Drain disposal of this compound is not recommended due to its potential environmental hazards.[1] The primary method for disposal is through collection and transfer to a licensed chemical waste disposal facility.

  • Waste Collection :

    • Collect all waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, in a designated and compatible waste container. Plastic containers are generally suitable for acidic waste.

    • Crucially, do not mix this compound waste with incompatible materials , such as strong bases, strong oxidizing agents, or reducing agents, to avoid vigorous and potentially dangerous reactions.[2]

  • Labeling :

    • Properly label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The concentration and quantity of the waste

      • The date of waste accumulation

      • Your name and laboratory contact information

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The storage area must be cool, dry, and well-ventilated.

    • Ensure the use of secondary containment to prevent the spread of potential spills.

    • Segregate the this compound waste from incompatible chemicals.

  • Disposal :

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a certified chemical waste disposal contractor.

    • Provide the waste disposal company with all available safety information for this compound.

Experimental Protocol: Neutralization of Acidic Waste (for consideration with EHS approval)

In some cases, and only with the explicit approval of your institution's EHS department, dilute aqueous solutions of organic acids may be neutralized before disposal. This procedure should be performed with extreme caution.

  • Preparation : Work in a chemical fume hood and wear all required PPE. Prepare a dilute solution of a base, such as sodium bicarbonate or sodium hydroxide, in a large container. Place the container in an ice bath to manage heat generation.

  • Neutralization : Slowly and with constant stirring, add the this compound waste to the basic solution.

  • pH Monitoring : Continuously monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

  • Final Disposal : Once neutralized, the solution may be approved for drain disposal, followed by a large volume of water. However, this is subject to local regulations and institutional policies.

Quantitative Data

The following table summarizes the available chemical and physical properties of this compound.

PropertyValue
CAS Number 72461-80-4
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.21 g/mol [4]
Appearance Off-White to Pale Beige Solid[4]
Storage Temperature 2-8°C (Refrigerator)[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat B Handle in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated, Compatible Container B->C D Segregate from Incompatible Materials (Bases, Oxidizers, Reducers) C->D E Label Container: - 'Hazardous Waste' - Chemical Name - Concentration & Quantity - Date & Contact Info D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F G Ensure Secondary Containment F->G H Contact Institutional EHS or Licensed Waste Contractor G->H I Provide All Available Safety Information H->I J Arrange for Waste Pickup and Disposal I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2(E)-Nonenedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2(E)-Nonenedioic acid was not located. The following guidance is based on safety protocols for structurally similar dicarboxylic acids and general laboratory best practices. It is imperative to handle this compound with caution as a potentially hazardous substance. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[1][2][3]Must be ANSI Z87.1 certified. Standard safety glasses do not provide adequate protection from splashes.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2][3] A lab coat or chemical-resistant apron is mandatory.[1][4]Gloves should be inspected for degradation or perforation before use and disposed of immediately if contaminated.[2] A fully fastened lab coat provides a barrier against accidental spills.[2]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if handling fine powders that may become airborne or when working in a poorly ventilated area.[1]All handling of the compound should ideally be performed within a certified chemical fume hood to minimize inhalation of potential vapors or aerosols.[2]
Foot Protection Closed-toe shoes.[2]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated chemical fume hood.[1][2]

  • Ensure an eyewash station and safety shower are readily accessible.[1][5][6][7]

  • Cover the work surface with absorbent, disposable bench paper.[1]

  • Have appropriate spill cleanup materials, such as neutralizing and absorbent agents, readily available.[4]

2. Weighing and Dispensing:

  • Handle as a fine powder, minimizing dust creation.[1]

  • Use a micro-spatula for transferring the solid.[1]

  • Weigh the compound in a tared, sealed container, preferably within a balance with a draft shield.[1]

3. Dissolving and Reactions:

  • Add the solid to the solvent slowly to avoid splashing.[1]

  • If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.[1]

  • Keep all containers closed when not in use.[1][8]

4. Post-Handling:

  • Thoroughly clean the work area with an appropriate solvent, followed by soap and water.[1]

  • Decontaminate all equipment used.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][5][8]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused/Expired Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[1][9] Follow all local, state, and federal regulations.[1]

  • Contaminated Labware (e.g., gloves, bench paper): Place in a designated hazardous waste container.[1] Do not mix with general laboratory trash.[1]

  • Aqueous Waste: Aqueous waste containing this compound should be neutralized before disposal.[1]

    • Place the waste container in a chemical fume hood.

    • Slowly add a suitable base, such as sodium bicarbonate, while stirring. Be cautious of potential effervescence.[1]

    • Use pH paper or a calibrated pH meter to ensure the solution is neutralized.

    • Dispose of the neutralized solution in accordance with institutional and local regulations.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_spill Ready Spill Kit prep_hood->prep_spill handling_weigh Weigh Compound prep_spill->handling_weigh handling_transfer Transfer & Mix handling_weigh->handling_transfer handling_react Perform Reaction handling_transfer->handling_react cleanup_decon Decontaminate Surfaces handling_react->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash end End cleanup_wash->end start Start start->prep_ppe

Caption: Workflow for safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.